trans-2-Hexenyl valerate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-hex-2-enyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXAMNXWZLXISB-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OC/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886209 | |
| Record name | Pentanoic acid, (2E)-2-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity, winey, apple/pear aroma | |
| Record name | trans-2-Hexenyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 1.00 mm Hg | |
| Record name | 2-Hexenyl valerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | trans-2-Hexenyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.879 | |
| Record name | trans-2-Hexenyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
56922-74-8 | |
| Record name | trans-2-Hexenyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56922-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenyl pentanoate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, (2E)-2-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, (2E)-2-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hex-2-enyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXENYL PENTANOATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO2JJ740G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hexenyl valerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
trans-2-Hexenyl Valerate: Structural Architecture & Physicochemical Profiling
Executive Technical Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a high-impact ester belonging to the "Green Leaf Volatile" (GLV) family. Structurally, it combines an unsaturated six-carbon alcohol moiety (
For the researcher, this molecule presents a dual challenge: stability of the allylic ester bond during formulation and stereochemical integrity during synthesis. This guide provides the mechanistic grounding required to synthesize, analyze, and stabilize this compound in complex matrices.
Molecular Identity & Structural Analysis
The olfactory and chemical behavior of trans-2-hexenyl valerate is dictated by the rigidity of the double bond at the C2 position of the hexenyl chain. Unlike the flexible saturated analogs, the trans (
Chemical Identification Data
| Parameter | Technical Specification |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate |
| CAS Number | 56922-74-8 |
| FEMA Number | 3935 |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
| SMILES | CCCCC(=O)OC/C=C/CCC |
| Stereochemistry | ( |
Physicochemical Profile
The following data points are critical for process engineering (distillation) and formulation (solubility parameters).
| Property | Value | Experimental Context |
| Boiling Point | 70.0 °C | @ 1.00 mm Hg (Vacuum Distillation) |
| Flash Point | 76.67 °C (170 °F) | Closed Cup (TCC) |
| Density | 0.873 – 0.879 g/cm³ | @ 25 °C |
| Refractive Index | 1.431 – 1.438 | @ 20 °C |
| LogP (o/w) | 4.17 | High lipophilicity; soluble in non-polar matrices |
| Vapor Pressure | 0.046 mmHg | @ 25 °C (Low volatility fixative effect) |
| Solubility | Insoluble | Water (<10 mg/L) |
| Solubility | Soluble | Ethanol, fixed oils, propylene glycol |
Synthetic & Biosynthetic Pathways
Industrial Chemical Synthesis
The commercial production relies on direct Fischer esterification. The critical quality control parameter is preventing the isomerization of the double bond or the migration of the double bond to the thermodynamically more stable conjugated positions if not already present.
-
Precursors: trans-2-Hexenol (often derived from trans-2-hexenal hydrogenation) + Valeric Acid.
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric acid (trace).
-
Process Note: Water removal (azeotropic distillation) is essential to drive the equilibrium to the right.
Biosynthetic Origin (Nature's Pathway)
In fruit tissue (e.g., apples, strawberries), this ester is not a primary metabolite but a secondary product of the Lipoxygenase (LOX) Pathway . The "Green" note comes from fatty acid breakdown, while the "Fruity" valerate tail comes from amino acid metabolism.
-
Hexenyl Source: Linolenic acid oxidation
cleavage to aldehydesngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> reduction to alcohols.[1] -
Valeryl Source:
-oxidation of fatty acids or degradation of branched-chain amino acids (Leucine/Isoleucine) yielding Valeryl-CoA. -
Enzyme: Alcohol Acyltransferase (AAT) acts as the "molecular welder."
Figure 1: Biosynthetic convergence of the LOX pathway (green notes) and amino acid metabolism (fruity esters) to form trans-2-hexenyl valerate.
Analytical Profiling (GC-MS)
Identification of trans-2-hexenyl valerate requires distinguishing it from its cis-3 isomer and saturated analogs.
Mass Spectrometry Fragmentation Logic
The molecule cleaves characteristically at the ester linkage and the allylic position.
| m/z Peak | Fragment Identity | Mechanism |
| 83 (Base Peak) | Allylic Cleavage : Loss of the valerate group. The cyclohexenyl or linear hexenyl cation is highly stable. | |
| 57 | Alkyl Chain : Fragmentation of the valeryl (pentanoate) tail. | |
| 85 | Acylium Ion : Cleavage alpha to the carbonyl oxygen ( | |
| 184 | Molecular Ion : Usually very weak or invisible in EI spectra due to rapid fragmentation. |
Recommended Column for Separation
-
Polar Phase (e.g., DB-Wax, PEG): Essential for separating trans-2-hexenyl valerate from cis-3-hexenyl valerate. The trans-isomer typically elutes after the cis-isomer on polar columns due to pi-cloud interactions.
-
Non-Polar Phase (e.g., DB-5): Separation is based primarily on boiling point; isomers may co-elute.
Sensory & Application Science
Organoleptic Profile
-
Primary Descriptor: Fruity, Green, Waxy.
-
Nuances: Ripe apple, pear skin, pineapple, with a "fatty" undertone characteristic of valerates.
-
Comparison: Less "grassy" than cis-3-hexenyl esters; more "ripe fruit" character.
Stability in Formulation
-
pH Sensitivity: Esters are susceptible to hydrolysis.
-
Risk:[2] In high-water, low-pH (fruit juice) or high-pH (cleaning product) bases, the molecule hydrolyzes back to valeric acid (cheesy/sweaty odor) and hexenol .
-
Solution: Maintain pH 4.0–6.0 or use encapsulation for aqueous systems.
-
-
Oxidation: The double bond is susceptible to autoxidation, though less so than polyunsaturated terpenes. Use antioxidants (BHT/Tocopherol) if stored in pure form.
Regulatory & Safety Status
-
FEMA GRAS: 3935 (Generally Recognized As Safe).
-
JECFA: 1379.
-
EU Flavis: 09.559.
-
Toxicology:
-
Current data indicates no safety concern at current levels of intake as a flavoring agent.
-
Metabolized via hydrolysis to innocuous alcohols and fatty acids, which enter the
-oxidation cycle.[1]
-
References
-
The Good Scents Company . (n.d.). (E)-2-hexen-1-yl valerate. Retrieved from [Link]
-
PubChem . (n.d.). trans-2-Hexenyl valerate (Compound).[3] National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook . (n.d.). trans-2-Hexenyl valerate Mass Spectrum. SRD 69. Retrieved from [Link]
-
FEMA Flavor Ingredient Library . (2000). FEMA 3935: trans-2-Hexenyl valerate. Flavor and Extract Manufacturers Association. Retrieved from [Link]
-
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008).[4] Biosynthesis of plant-derived flavor compounds. The Plant Journal. (Contextual reference for LOX/AAT pathways). Retrieved from [Link]
Sources
- 1. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
Technical Monograph: Natural Occurrence & Analysis of trans-2-Hexenyl Valerate
Executive Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a specific ester belonging to the Green Leaf Volatile (GLV) family. While less ubiquitous than its acetate or butyrate counterparts, it plays a distinct role in the "ripe" and "waxy" aroma profiles of pome fruits, specifically pears (Pyrus communis). This guide details the compound's biosynthetic generation via the lipoxygenase (LOX) pathway, its extraction using Headspace Solid-Phase Microextraction (HS-SPME), and its validation via Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]
Before analyzing the biological context, the target analyte must be rigorously defined to distinguish it from isomeric forms (e.g., cis-3-hexenyl esters).
| Property | Specification |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate |
| Common Name | trans-2-Hexenyl valerate |
| CAS Registry Number | 56922-74-8 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Organoleptic Profile | Green, fruity, ripe pear, apple-like, slightly waxy/winey |
| LogP (Estimated) | ~3.30 (Lipophilic) |
| Retention Index (DB-5) | ~1430 – 1438 |
Biosynthetic Origin: The Lipoxygenase (LOX) Pathway
The formation of trans-2-hexenyl valerate is a downstream event in the plant's response to stress (wounding) or ripening. It is synthesized via the hydroperoxide lyase (HPL) branch of the LOX pathway.
Mechanistic Flow
-
Precursor Release: Lipases release α-linolenic acid (C18:3) from membrane galactolipids.
-
Oxygenation: 13-Lipoxygenase (13-LOX) oxygenates the fatty acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal (the unstable "fresh cut grass" aldehyde).
-
Isomerization: An isomerase converts (Z)-3-hexenal to (E)-2-hexenal .
-
Reduction: Alcohol dehydrogenase (ADH) reduces the aldehyde to (E)-2-hexenol .
-
Esterification (The Critical Step): Alcohol acyltransferase (AAT) transfers a valeryl group (from Valeryl-CoA) to the alcohol, forming the final ester.
Pathway Visualization
Figure 1: Biosynthetic pathway of trans-2-hexenyl valerate showing the conversion of fatty acids through the LOX pathway and final esterification by Alcohol Acyltransferase (AAT).
Botanical Distribution
While hexenyl acetates are ubiquitous in green leaves, the valerate ester is more specific. It is primarily associated with the ripening phase of pome fruits , where the pool of Valeryl-CoA becomes available for esterification.
Primary Occurrence: Pyrus communis (Pear)
In pear cultivars (e.g., 'Bartlett', 'La France', 'Packham's Triumph'), the aroma profile shifts from aldehydes (green) to esters (fruity) during climacteric ripening. trans-2-Hexenyl valerate contributes the specific "heavy" fruity note that distinguishes a ripe pear from a green apple.[1]
| Plant Species | Tissue Type | Relative Abundance | Aroma Contribution |
| Pyrus communis (Pear) | Ripe Fruit Pulp/Peel | Minor to Moderate | Ripe fruit, waxy skin notes |
| Theobroma cacao | Fermented Beans | Trace | Green, fruity background |
| Camellia sinensis | Processed Leaves (Black Tea) | Trace | Floral-green complexity |
| Crocus sativus | Corms | Trace | Herbaceous earthiness |
Technical Insight: The concentration of trans-2-hexenyl valerate is often orders of magnitude lower than trans-2-hexenyl acetate. However, due to its higher molecular weight and lipophilicity, it acts as a "fixative" in the natural aroma, providing depth to the volatile profile.
Analytical Methodology: HS-SPME-GC-MS
To accurately detect this compound without artifact formation (e.g., thermal degradation or solvent impurities), Headspace Solid-Phase Microextraction (HS-SPME) is the mandatory protocol.
Experimental Setup
-
Sample Preparation:
-
Homogenize 5g of plant tissue (e.g., pear pulp) with 5mL saturated NaCl solution (to inhibit enzymatic activity and enhance volatile release via the "salting-out" effect).
-
Place in a 20mL headspace vial with a magnetic crimp cap and PTFE/silicone septum.
-
Internal Standard: Add 5µL of 2-Octanol or Nonyl Acetate (100 ppm) for semi-quantitation.
-
-
SPME Fiber Selection:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Rationale: The "Gray" fiber is essential. DVB/CAR captures small volatiles (C3-C6), while PDMS retains the larger esters like valerates.
-
GC-MS Parameters
| Parameter | Setting | Rationale |
| Incubation | 40°C for 20 min (Agitation: 250 rpm) | Equilibrates headspace without thermally degrading labile esters. |
| Extraction | 30 min (Fiber exposed in headspace) | Sufficient time for competitive adsorption of semi-volatiles. |
| Desorption | 250°C for 3 min (Splitless mode) | Ensures complete release of the valerate from the fiber. |
| Column | DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm) | DB-Wax (Polar) provides better separation of ester isomers. |
| Oven Program | 40°C (2 min) | Slow ramp separates trans-2-hexenyl valerate from co-eluting cis-3 isomers. |
Identification Logic (Self-Validating)
To confirm identity, the analyte must satisfy three criteria:
-
Mass Spectrum Match: Comparison with NIST library (Target ions: m/z 82, 67, 57).
-
Note: The base peak is often m/z 82 (cyclohexene ring fragment from the hexenyl chain).
-
-
Retention Index (RI): Calculate Linear Retention Index using C8-C20 alkane standards.
-
Target RI (DB-5):1430 ± 10 .
-
Target RI (DB-Wax):1750 ± 15 .
-
-
Standard Spiking: Spike the natural sample with authentic trans-2-hexenyl valerate standard. Peak area must increase symmetrically without shouldering.
References
-
El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. Link: [Link]
-
NIST Mass Spectrometry Data Center. (2023). trans-2-Hexenyl valerate Spectra. NIST Chemistry WebBook, SRD 69. Link: [Link]
-
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732. Link: [Link]
-
The Good Scents Company. (2023). (E)-2-hexen-1-yl valerate Information and Organoleptics. Link: [Link]
-
Chen, J., et al. (2006). Changes in volatiles of pear fruit during ripening. Journal of Agricultural and Food Chemistry. Link: [Link]
Sources
Biosynthetic Architecture and Analytical Characterization of trans-2-Hexenyl Valerate in Fruit Systems
Executive Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a potent Green Leaf Volatile (GLV) ester contributing to the "fresh green" and "fruity" sensory attributes of various climacteric fruits, particularly apples (Malus domestica), pears, and strawberries. Unlike ubiquitous acetate esters, valerate esters represent a specialized metabolic branch requiring the convergence of the Lipoxygenase (LOX) pathway and specific acyl-CoA pools.
This guide delineates the precise biosynthetic mechanisms governing its formation, focusing on the enzymatic causality between precursor availability and esterification. It further provides a self-validating analytical workflow for its quantification in complex fruit matrices.
The Metabolic Architecture
The biosynthesis of trans-2-hexenyl valerate is a bipartite process involving two distinct metabolic modules that converge at the endoplasmic reticulum (ER) or cytosol, mediated by an Alcohol Acyltransferase (AAT).
Module A: The Alcohol Donor (The LOX Pathway)
The alcohol moiety, (E)-2-hexen-1-ol , is derived from the catabolism of polyunsaturated fatty acids (PUFAs).
-
Lipid Hydrolysis: The process initiates upon tissue disruption or ripening signals. Lipases release
-linolenic acid (C18:3) from membrane galactolipids. -
Oxygenation (LOX): 13-Lipoxygenase (13-LOX) adds molecular oxygen to C18:3, yielding 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) .
-
Cleavage (HPL): Hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B), cleaves 13-HPOT into C12 oxo-acid and the volatile aldehyde (Z)-3-hexenal .
-
Isomerization: (Z)-3-hexenal is unstable. It is converted to (E)-2-hexenal either spontaneously or enzymatically via (3Z):(2E)-hexenal isomerase (HI) .
-
Reduction (ADH): Alcohol Dehydrogenase (ADH) reduces the aldehyde group of (E)-2-hexenal to form (E)-2-hexen-1-ol .
Module B: The Acyl Donor (Valeryl-CoA)
The acyl moiety, Valeryl-CoA (Pentanoyl-CoA), is a straight-chain C5 intermediate. Its origin in fruit is less characteristically defined than acetate or butyrate but generally arises from two pathways:
- -Oxidation: Chain shortening of longer odd-chain fatty acids (e.g., heptanoic acid).
-
Amino Acid Metabolism (Elongation): While branched-chain amino acids (Ile/Leu) yield branched esters, straight-chain valeryl-CoA can arise from the elongation of propionyl-CoA (derived from Methionine/Threonine catabolism) via the fatty acid synthase (FAS) complex, though this is rate-limiting in many fruits.
Module C: The Terminal Esterification (AAT)
The final condensation is catalyzed by Alcohol Acyltransferase (AAT) , a member of the BAHD superfamily.[1][2][3][4]
Critical Insight: AAT enzymes are often promiscuous. The accumulation of trans-2-hexenyl valerate is frequently dictated not by AAT specificity alone, but by the substrate availability of Valeryl-CoA relative to Acetyl-CoA.
Pathway Visualization
The following diagram illustrates the convergence of the LOX pathway and Acyl-CoA metabolism.
Figure 1: Convergent biosynthesis of trans-2-hexenyl valerate via LOX and Acyl-CoA pathways.
Analytical Protocol: SPME-GC-MS
To ensure scientific integrity and reproducibility, the following protocol utilizes Solid Phase Microextraction (SPME) . This method is superior to solvent extraction for this application as it prevents the co-extraction of non-volatile lipids that contaminate liners and avoids solvent peaks that may mask early-eluting GLVs.
Reagents & Standards
-
Target Standard: trans-2-Hexenyl valerate (purity >95%).
-
Internal Standard (IS): Nonyl acetate (or 2-octanol). Selected because it does not naturally occur in most temperate fruits and elutes in a similar retention window.
-
Matrix: Saturated NaCl solution (inhibits enzymatic activity post-homogenization and improves volatile partitioning).
Sample Preparation (Step-by-Step)
-
Harvest: Collect fruit at commercial maturity. Flash freeze in liquid nitrogen if not analyzing immediately.
-
Homogenization: Grind 5g of tissue in liquid nitrogen to a fine powder.
-
Inhibition: Transfer powder immediately into a 20mL headspace vial containing 5mL of saturated NaCl solution. Why: This stops LOX/AAT activity instantly, preserving the metabolic snapshot.
-
Standardization: Add 10
L of Internal Standard solution (e.g., 0.04 mg/mL in methanol). -
Sealing: Cap with a PTFE/Silicone septum. Vortex for 30 seconds.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Fiber Type | DVB/CAR/PDMS (50/30 µm) | Divinylbenzene/Carboxen/PDMS covers the wide polarity range of esters and alcohols. |
| Incubation | 40°C for 30 min (Agitation 250 rpm) | Ensures equilibrium between sample matrix and headspace. |
| Desorption | 250°C for 3 min (Splitless) | Complete release of volatiles from fiber. |
| Column | DB-Wax or HP-Innowax (30m x 0.25mm x 0.25µm) | Polar stationary phase is critical for separating ester isomers. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 40°C (3 min) | Slow ramp separates closely eluting C6 isomers. |
| MS Source | 230°C, EI (70 eV) | Standard ionization for spectral library matching. |
| Scan Range | 35-300 m/z | Covers molecular ions and characteristic fragments. |
Data Validation
To confirm the identification of trans-2-hexenyl valerate, look for the following mass spectral characteristics:
-
Molecular Ion: Weak or absent (
184). -
Base Peak: Often
67 or 82 (characteristic of the hexenyl chain). -
Acyl Fragment:
85 or 57 (valeryl group). -
Retention Index (RI): Approx. 1550-1600 on Wax columns (verify with alkane ladder).
Experimental Workflow Diagram
Figure 2: Validated SPME-GC-MS workflow for volatile ester quantification.
References
-
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712–732. Link
-
D'Auria, J. C. (2006).[1] Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology, 9(3), 331–340. Link
-
Beekwilder, J., et al. (2004). Functional characterization of enzymes forming volatile esters from strawberry and banana. Plant Physiology, 135(4), 1865–1878. Link
-
Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism.[5] Current Opinion in Plant Biology, 9(3), 274–280. Link
-
Souleyre, E. J., et al. (2005). An alcohol acyl transferase from apple (cv.[6] Royal Gala), MpAAT1, produces esters involved in apple fruit flavor.[6] The Plant Journal, 44(4), 593–604. Link
Sources
- 1. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Profile and Application Dynamics of trans-2-Hexenyl Valerate (CAS 56922-74-8)
[1]
Part 1: Executive Technical Summary
trans-2-Hexenyl valerate (CAS 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a fatty acid ester characterized by a distinct "green" organoleptic profile with fruity, pear, and apple nuances. While primarily utilized in the high-value flavor and fragrance (F&F) sector, its structural properties—specifically the
For drug development professionals, this molecule serves as an excellent lipophilic model for studying carboxylesterase (CES) hydrolysis rates in mucosal tissues. Its metabolic fate mimics that of ester-based prodrugs, providing a non-toxic, GRAS-listed substrate for validating enzymatic cleavage protocols in vitro.
Part 2: Chemical Architecture & Physicochemical Properties
The molecule comprises a valeric acid (pentanoic acid) tail esterified with trans-2-hexenol.[1] The trans (E) configuration at the C2-C3 double bond of the hexenyl chain is critical for its biological activity and odor threshold.
Table 1: Physicochemical Specifications
| Property | Value | Validation Standard |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | IUPAC Nomenclature |
| CAS Number | 56922-74-8 | Chemical Abstracts Service |
| FEMA Number | 3935 | FEMA GRAS Assessment |
| JECFA Number | 1379 | FAO/WHO Evaluation |
| Molecular Formula | Mass Spectrometry | |
| Molecular Weight | 184.28 g/mol | Calculated |
| Boiling Point | 191–193 °C @ 760 mmHg | Standard Pressure Distillation |
| Flash Point | ~76 °C (170 °F) | Closed Cup |
| Density | 0.873 – 0.879 g/cm³ (25°C) | Pycnometer/Oscillating U-tube |
| Refractive Index | 1.431 – 1.438 (20°C) | Refractometry |
| LogP (Predicted) | ~4.17 | Hydrophobicity Metric |
| Solubility | Insoluble in water; Soluble in ethanol, oils | Phase Partitioning |
Part 3: Synthesis & Manufacturing Methodologies
To ensure high purity (>98%) and retention of the trans-stereochemistry, two primary routes are recommended. For pharmaceutical-grade applications requiring solvent-free conditions, Method B (Enzymatic) is superior due to its mild conditions, preventing isomerization of the double bond.
Method A: Traditional Acylation (High Throughput)
-
Reagents: trans-2-Hexenol, Valeryl Chloride, Pyridine (catalyst/base), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution.
-
Critical Control Point: Temperature must be maintained <0°C during addition to prevent polymerization or isomerization.
Method B: Lipase-Catalyzed Esterification (Green Chemistry)
-
Reagents: trans-2-Hexenol, Valeric Acid, Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB).
-
Mechanism: Biocatalytic dehydration.
-
Protocol:
-
Equimolar mixing of alcohol and acid in a solvent-free system.
-
Addition of 1% (w/w) immobilized lipase.
-
Incubation at 40°C under vacuum (to remove water and drive equilibrium).
-
Filtration of enzyme (reusable) and molecular distillation.
-
Visualization: Enzymatic Synthesis Workflow
The following diagram illustrates the "Green" synthesis route, prioritizing atom economy and stereochemical retention.
Caption: Figure 1. Solvent-free enzymatic synthesis pathway minimizing thermal degradation and ensuring stereochemical integrity.
Part 4: Analytical Characterization
Validating the identity of CAS 56922-74-8 requires a multi-modal approach. The following parameters serve as a self-validating system for quality control.
Gas Chromatography - Mass Spectrometry (GC-MS)[3]
-
Retention Index (RI):
-
Fragmentation Pattern (70 eV):
-
m/z 83 (Base Peak): Characteristic of the hexenyl cation (
), formed via allylic cleavage. -
m/z 55: Fragment from the valeryl chain (
). -
m/z 67: Cyclopentenyl cation (common in dienes/alkenyl esters).
-
Molecular Ion (
): Weak signal at m/z 184.
-
Nuclear Magnetic Resonance (NMR)
To distinguish the trans (E) isomer from the cis (Z) isomer, focus on the coupling constants of the alkene protons.
-
H NMR (400 MHz,
):- 5.75 (m, 1H, =CH-CH2-): trans-alkene proton.
-
5.55 (m, 1H, -CH=): trans-alkene proton. Diagnostic: Coupling constant
Hz (indicates E-isomer; Z would be ~11 Hz). -
4.55 (d, 2H,
Hz): Methoxy protons ( ) adjacent to the double bond. -
2.30 (t, 2H):
-methylene of the valerate group. - 0.90 (t, 3H): Terminal methyl of valerate.
Part 5: Biological Interface & Safety
For researchers in toxicology and drug metabolism, understanding the hydrolytic fate of this ester is crucial.
Metabolic Pathway
Upon ingestion or mucosal contact, trans-2-hexenyl valerate acts as a substrate for Carboxylesterases (CES1/CES2) .
-
Hydrolysis: Rapid cleavage into trans-2-hexenol and valeric acid.
-
Oxidation: trans-2-Hexenol is oxidized by Alcohol Dehydrogenase (ADH) to trans-2-hexenal (a reactive electrophile), which is rapidly detoxified to trans-2-hexenoic acid by Aldehyde Dehydrogenase (ALDH).
-
Clearance: Valeric acid enters the fatty acid
-oxidation cycle or is glucuronidated.
Visualization: Metabolic Fate
Caption: Figure 2. Metabolic hydrolysis and clearance pathways involving Carboxylesterases and ADH/ALDH systems.
Toxicology & Regulatory Status[4]
-
JECFA Evaluation: No safety concern at current levels of intake (Class I - Esters of branched- and straight-chain carboxylic acids).
-
Genotoxicity: Negative in Ames test (based on structural class data).
-
Skin Sensitization: Low potential, though its metabolite trans-2-hexenal is a known sensitizer; rapid detoxification usually mitigates this risk in vivo.
Part 6: Applications in Research & Industry
Flavor & Fragrance
Used as a "top note" modifier.[4]
-
Dosage: 0.1 – 5 ppm in final application.[5]
-
Profile: Adds "lift" to apple, pear, and tropical fruit flavors.[6][5] It bridges the gap between green grassy notes (hexenols) and heavy fruity esters.
Pharmaceutical Excipient & Prodrug Modeling
-
Permeation Enhancer: Due to its LogP (~4.17), it can modify the fluidity of lipid bilayers in transdermal delivery research.
-
Esterase Probe: Used as a specific substrate to measure the activity of mucosal esterases in ex vivo permeation studies, helping to predict the stability of ester-based prodrugs.
Semiochemical Research
-
Pheromone Traps: Hexenyl esters are common components of insect pheromones and plant volatiles (GLVs - Green Leaf Volatiles). This specific isomer is used in agricultural research to attract or repel specific Hemiptera species.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[7] Safety evaluation of certain food additives: Esters of aliphatic acyclic primary alcohols with branched- and straight-chain aliphatic carboxylic acids. WHO Food Additives Series: 52.
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Aliphatic Esters. FEMA Number 3935.[2][3]
-
The Good Scents Company. trans-2-Hexenyl valerate: Physicochemical and Organoleptic Data.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Hexenyl Esters. NIST Chemistry WebBook, SRD 69.
-
PubChem. Compound Summary: trans-2-Hexenyl valerate (CID 5352974).[1] National Library of Medicine. [1]
Sources
- 1. (E)-2-hexen-1-yl valerate 56922-74-8 [thegoodscentscompany.com]
- 2. 2-Hexenyl pentanoate, (2E)- | C11H20O2 | CID 5352974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. (E)-2-hexen-1-yl hexanoate, 53398-86-0 [thegoodscentscompany.com]
- 5. firmenich.com [firmenich.com]
- 6. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 7. femaflavor.org [femaflavor.org]
physical and chemical properties of trans-2-Hexenyl valerate
Systematic Name: (E)-Hex-2-enyl pentanoate CAS Registry Number: 56922-74-8 FEMA Number: 3935[1][2]
Executive Summary
trans-2-Hexenyl valerate is a medium-chain fatty acid ester characterized by a potent "green-fruity" olfactory profile, reminiscent of ripe apple, pear, and fermented cognac.[1][3] Structurally, it combines a lipophilic valerate (pentanoate) tail with an unsaturated trans-2-hexenyl headgroup. This specific stereochemical configuration—the (E)-double bond—is critical for its bioactivity and sensory threshold, distinguishing it from its cis-isomers which often carry heavier, "grassy" notes.
In drug development and delivery, this compound serves as a model lipophilic ester for studying mucosal permeation and esterase-mediated hydrolysis. Its high logP (4.17) makes it an excellent candidate for investigating lipid-based drug delivery systems (LBDDS), while its metabolic pathway releases valeric acid—a structural analog of the antiepileptic drug valproic acid—and trans-2-hexenol, a known semiochemical.
Part 1: Chemical Identity & Molecular Architecture
The molecule consists of an eleven-carbon skeleton containing a central ester linkage. The "business end" of the molecule regarding reactivity and sensory impact is the
Structural Specifications
| Parameter | Value |
| IUPAC Name | (E)-Hex-2-enyl pentanoate |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
| SMILES | CCCC=CCOC(=O)CCCC |
| InChI Key | WDXAMNXWZLXISB-BQYQJAHWSA-N |
| Stereochemistry | trans (E) at C2=C3 double bond |
Part 2: Physicochemical Profile[1][6]
The following data represents a consensus of experimental values and high-confidence predictive models suitable for formulation science.
Table 1: Physical Constants
| Property | Value | Context/Notes |
| Boiling Point | 236.8 ± 9.0 °C | @ 760 mmHg (Predicted) |
| Boiling Point (Vacuum) | 70.0 °C | @ 1.0 mmHg |
| Density | 0.873 – 0.889 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.431 – 1.438 | Indicates moderate polarizability |
| Flash Point | 76.67 °C (170 °F) | Closed Cup (TCC) |
| Vapor Pressure | 0.046 mmHg | @ 25 °C (Low volatility) |
| logP (Octanol/Water) | 4.17 | High lipophilicity; crosses membranes easily |
| Water Solubility | ~16.97 mg/L | Practically insoluble |
| Solubility (Organic) | Soluble | Ethanol, Propylene Glycol, Fixed Oils |
Expert Insight: The high logP (>4) suggests that trans-2-hexenyl valerate will partition strongly into lipid bilayers. In an emulsion formulation, it will reside almost exclusively in the oil phase, requiring surfactants with low HLB (Hydrophile-Lipophile Balance) for stabilization.
Part 3: Chemical Reactivity & Stability
Hydrolysis Kinetics
Like most aliphatic esters, trans-2-hexenyl valerate is susceptible to hydrolysis, primarily catalyzed by:
-
Acid/Base: Chemical hydrolysis is slow at neutral pH but accelerates significantly at pH > 9 or pH < 3.
-
Enzymatic: Carboxylesterases (CES) in the liver and intestinal mucosa rapidly cleave the ester bond.
Oxidation Susceptibility
The isolated trans double bond at C2 of the hexenyl chain is a site for autoxidation.
-
Mechanism: Radical abstraction of the allylic protons (at C1 or C4) can lead to hydroperoxide formation.
-
Stabilization: Storage under nitrogen or argon is required. Addition of antioxidants (e.g., BHT or
-tocopherol at 0.05%) is standard protocol for pharmaceutical grade raw materials.
Part 4: Synthesis & Manufacturing[1][6]
Industrial Workflow: Azeotropic Esterification
The most robust synthesis method utilizes a Fischer esterification driven by azeotropic water removal. This equilibrium process is self-validating: the reaction is complete only when water stops collecting in the Dean-Stark trap.
Reaction:
Visualization: Synthesis Workflow
Figure 1: Acid-catalyzed azeotropic esterification workflow for high-purity synthesis.
Part 5: Analytical Characterization
To validate the identity of trans-2-Hexenyl valerate, a multi-modal approach combining GC-MS and NMR is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: DB-5 or equivalent non-polar capillary column.
-
Retention Index (RI): ~1379 (Polar), ~1580 (Non-polar).
-
Fragmentation Pattern (EI, 70eV):
-
m/z 82: Base peak (typically). Corresponds to the cyclohexene/diene fragment derived from the hexenyl chain (McLafferty rearrangement or allylic cleavage).
-
m/z 99: Acylium ion (
) from the valerate chain. -
m/z 67: Hydrocarbon fragment (
), characteristic of the hexenyl group. -
m/z 184: Molecular ion (
), typically weak or absent due to rapid fragmentation.
-
Nuclear Magnetic Resonance (NMR) Prediction[1]
-
H NMR (400 MHz, CDCl
):- 5.75 (m, 1H, =CH, C3-hexenyl)
- 5.55 (m, 1H, =CH, C2-hexenyl)
-
4.50 (d,
Hz, 2H, O-CH -C=) — Diagnostic doublet -
2.30 (t, 2H, CO-CH
-) -
2.05 (q, 2H, allylic CH
at C4) - 0.90 (overlapping triplets, 6H, terminal methyls)
Part 6: Biological & Safety Profile
Metabolic Pathway
Upon ingestion or absorption, the compound undergoes rapid hydrolysis. This is a critical consideration for toxicology, as the safety profile is largely dictated by its metabolites: Valeric Acid and trans-2-Hexenol .
Figure 2: Metabolic hydrolysis and downstream biotransformation pathways.
Toxicology & Safety[5]
-
Skin Irritation: Classified as a Category 2 Skin Irritant. The lipophilic nature allows it to penetrate the stratum corneum, where hydrolysis releases valeric acid, a mild irritant.
-
Sensitization: While the ester itself is low-risk, its metabolite trans-2-hexenal (if oxidized from the alcohol) is a known sensitizer. High-purity storage prevents this risk.
-
Regulatory: FEMA GRAS (Generally Recognized As Safe) for flavor use.
Part 7: Experimental Protocols
Protocol A: Self-Validating GC-MS Analysis
Objective: Confirm purity >95% and isomeric integrity (trans vs cis).
-
Sample Prep: Dilute 10
L of trans-2-hexenyl valerate in 1 mL of anhydrous hexane. -
Injection: 1
L splitless injection at 250°C. -
Gradient:
-
Start: 50°C (hold 2 min).
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 min.
-
-
Validation Criteria:
References
-
The Good Scents Company. (n.d.). (E)-2-Hexen-1-yl valerate Physical and Chemical Properties. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). trans-2-Hexenyl valerate Mass Spectrum.[6] National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.).[4] Compound Summary: trans-2-Hexenyl valerate.[1][2][3][7][6][8] National Library of Medicine. Retrieved from [Link]
-
FEMA. (n.d.).[4][9] Flavor Ingredient Library: 3935.[2][3][8] Flavor and Extract Manufacturers Association.[4] Retrieved from [Link]
Sources
- 1. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 2. WHO | JECFA [apps.who.int]
- 3. TRANS-2-HEXENYL VALERATE CAS#: 56922-74-8 [m.chemicalbook.com]
- 4. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-hexen-1-ol, 2305-21-7 [thegoodscentscompany.com]
- 6. trans-2-Hexenyl valerate [webbook.nist.gov]
- 7. trans-2-Hexenyl valerate (CAS 56922-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. femaflavor.org [femaflavor.org]
- 9. trans-2-Hexenyl hexanoate Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: The Role of trans-2-Hexenyl Valerate in Fruit Aroma Development
Executive Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a "Green Leaf Volatile" (GLV) ester critical to the sensory profile of climacteric fruits, particularly pears (Pyrus communis) and apples (Malus domestica). Characterized by a "fruity-green" and "pear-like" descriptor, it functions as a secondary metabolite bridging the gap between vegetative growth signals (green notes) and ripening signals (fruity esters).
For researchers and developers, this compound represents a masterclass in enzymatic specificity. Its synthesis requires the precise coordination of the Lipoxygenase (LOX) pathway, which provides the alcohol moiety, and fatty acid
Biosynthetic Mechanistics: The Convergence of Two Pathways
The formation of trans-2-hexenyl valerate is not a single linear event but the coupling of two distinct metabolic streams at the Alcohol Acyltransferase (AAT) interface.
The Alcohol Donor: The LOX Pathway
The trans-2-hexenyl moiety is derived from the catabolism of membrane lipids.
-
Initiation: Lipase enzymes release
-Linolenic acid (18:3) from galactolipids in the chloroplast membrane. -
Oxygenation: Lipoxygenase (LOX) oxygenates the substrate at the C-13 position, yielding 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
-
Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal and 12-oxo-phytodienoic acid.
-
Isomerization & Reduction: (Z)-3-hexenal is unstable; it spontaneously or enzymatically (via Hexenal Isomerase) isomerizes to (E)-2-hexenal . This is subsequently reduced by Alcohol Dehydrogenase (ADH) to (E)-2-hexen-1-ol (the alcohol precursor).
The Acyl Donor: Valeryl-CoA
The valerate (pentanoate) moiety is less common than acetate or butyrate. It originates primarily from:
- -Oxidation: Chain shortening of longer odd-chain fatty acids.
-
Amino Acid Catabolism: Though less dominant for straight-chain valerates, degradation of specific amino acids can feed into the acyl-CoA pool.
The Ligation: Alcohol Acyltransferase (AAT)
The rate-limiting step is catalyzed by AAT enzymes (e.g., MdAAT1 in apple). AAT transfers the valeryl group from Valeryl-CoA to the hydroxyl group of (E)-2-hexen-1-ol.
Expert Insight: The specificity of AAT is the primary determinant of the final aroma profile. While ADH provides a pool of alcohols, AAT selects which esters are formed based on substrate availability and enzyme kinetics (
and).
Pathway Visualization
Figure 1: Biosynthetic pathway of trans-2-Hexenyl valerate showing the convergence of the LOX pathway and Acyl-CoA pool.
Physiological Regulation
Understanding the "Trigger" is essential for manipulating aroma in post-harvest settings.
The Ethylene Burst
In climacteric fruits, ester production is ethylene-dependent.
-
Pre-Climacteric: Low ester production. High levels of aldehydes ("green" notes).
-
Climacteric Peak: A surge in ethylene production upregulates AAT gene expression. This shifts the metabolic flux from aldehydes to esters, softening the aroma profile.
-
Inhibition: Treatment with 1-MCP (1-Methylcyclopropene), an ethylene receptor antagonist, significantly suppresses AAT activity, halting the production of trans-2-hexenyl valerate.
Substrate Availability vs. Enzyme Activity
Research indicates that AAT activity is often not the only limiting factor. The availability of the alcohol precursor (trans-2-hexenol) is crucial. If the LOX pathway is downregulated (e.g., via cold storage), ester production drops even if AAT is active.
Analytical Protocol: HS-SPME-GC-MS
To quantify trans-2-Hexenyl valerate reliably, one must use a self-validating Headspace Solid-Phase Microextraction (HS-SPME) workflow. This method avoids solvent artifacts and mimics the human orthonasal perception.
Reagents & Materials
-
Internal Standard (IS): 2-Octanol or 1-Pentanol (diluted in methanol).
-
Salt: Sodium Chloride (NaCl), analytical grade (baked at 200°C to remove volatiles).
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber captures both the polar alcohol precursors and the non-polar ester target.
Step-by-Step Protocol
| Step | Action | Mechanistic Rationale |
| 1. Sample Prep | Homogenize 5g fruit tissue + 1g NaCl + 10µL IS in a 20mL headspace vial. Seal immediately. | NaCl induces the "salting-out" effect, increasing the partition coefficient ( |
| 2. Incubation | Incubate at 40°C for 30 mins with agitation (500 rpm). | Establishes thermodynamic equilibrium between the liquid and gas phases. 40°C prevents thermal degradation (Maillard reactions). |
| 3. Extraction | Expose SPME fiber to headspace for 30 mins at 40°C. | Allows competitive adsorption of volatiles onto the fiber matrix. |
| 4. Desorption | Insert fiber into GC inlet at 250°C for 3 mins (Splitless mode). | Rapid thermal desorption ensures sharp peaks and minimal carryover. |
| 5. Separation | Column: DB-Wax (polar) or HP-5MS (non-polar). Carrier: Helium (1 mL/min).[2][3] | DB-Wax is preferred for separating isomeric esters and alcohols. |
Analytical Workflow Diagram
Figure 2: Optimized HS-SPME-GC-MS workflow for volatile ester quantification.
Sensory Perception & Data Interpretation[4][5]
For drug and flavor development, the absolute concentration is less relevant than the Odor Activity Value (OAV) .
-
Odor Threshold: trans-2-Hexenyl valerate has a low threshold (ppb range), meaning trace amounts significantly impact aroma.
-
Descriptors:
-
High Concentration: Pungent, chemical, solvent-like.
-
Physiological Concentration: Green apple, pear skin, fruity-green.[4]
-
Data Presentation Template for Researchers:
| Compound | Retention Index (DB-Wax) | Quant Ion (m/z) | Odor Descriptor | OAV (Example) |
| (E)-2-Hexenal | 1210 | 41, 69, 83 | Green, Leafy | 50 |
| (E)-2-Hexen-1-ol | 1390 | 57, 41, 82 | Green, Herbal | 15 |
| (E)-2-Hexenyl Valerate | 1645 | 69, 85, 57 | Fruity, Pear | >100 |
References
-
Defilippi, B. G., et al. (2005). "Ester biosynthesis in apple: The role of alcohol acyltransferase." Journal of Agricultural and Food Chemistry. Link
-
Schwab, W., et al. (2008). "Biosynthesis of plant volatiles: Nature's mastery of molecules." The Plant Journal. Link
-
Souleyre, E. J., et al. (2014). "Gene expression and ester formation in 'Royal Gala' apple and its mutant 'Royal Beaut'." BMC Plant Biology. Link
-
The Good Scents Company. "(E)-2-hexen-1-yl valerate: Organoleptic Properties." Link
-
Yang, X., et al. (2021). "Optimization of HS-SPME-GC-MS for Volatile Metabolite Profiling." Molecules. Link
Sources
- 1. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScenTree - Trans-2-hexenyl acetate (CAS N° 2497-18-9) [scentree.co]
Technical Guide: Discovery, Identification, and Synthesis of trans-2-Hexenyl Valerate
Executive Summary
trans-2-Hexenyl valerate (CAS 56922-74-8) is a potent "green" volatile ester contributing to the organoleptic profiles of tea, cocoa, and various pome fruits.[1][2] Characterized by a fruity, pear-like, and slightly waxy aroma, it serves as a critical biomarker in plant volatomics and a high-value target in flavor chemistry.[2]
This guide provides a rigorous technical framework for the isolation, structural elucidation, and synthetic confirmation of trans-2-hexenyl valerate, designed for application scientists and analytical chemists.[2]
Part 1: Chemical Identity & Physicochemical Profile[2]
The accurate identification of trans-2-hexenyl valerate requires precise reference data to distinguish it from its geometric isomer (cis-2) and homologous esters.[2]
| Parameter | Technical Specification |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate |
| CAS Registry Number | 56922-74-8 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Organoleptic Profile | Green, fruity, ripe pear, apple skin, waxy, slightly vinous.[2][3] |
| Boiling Point | ~236°C (760 mmHg) / 70°C (1 mmHg) |
| Refractive Index ( | 1.431 – 1.438 |
| Density ( | 0.873 – 0.879 g/cm³ |
| Solubility | Soluble in ethanol, paraffin oil; insoluble in water.[3] |
Part 2: Extraction & Isolation Strategies
Selection of the isolation method depends on the research objective: Steam Distillation (SDE) for yield and purification, or Solid Phase Microextraction (SPME) for true-to-nature profiling.[2]
Protocol A: Simultaneous Distillation-Extraction (SDE)
Best for: Isolation of physical oil for NMR/IR confirmation.[2]
-
Matrix Preparation: Homogenize 500g of plant material (e.g., tea leaves, fruit pulp) with 1L distilled water.
-
Solvent System: Use Dichloromethane (DCM) or Pentane:Diethyl Ether (1:1).[2]
-
Apparatus: Likens-Nickerson apparatus.[2]
-
Execution: Reflux for 2–4 hours. The steam carries volatiles which partition into the organic solvent.[2]
-
Concentration: Dry organic layer over anhydrous
and concentrate under a nitrogen stream to 1 mL.
Protocol B: Headspace SPME
Best for: Rapid screening and artifact-free profiling.[2]
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber is optimal for esters.[2]
-
Incubation: Heat sample vial to 40°C for 15 mins to equilibrate headspace.
-
Extraction: Expose fiber for 30 mins at 40°C.
-
Desorption: 3 mins at 250°C in the GC injector port (splitless mode).
Part 3: Analytical Identification (GC-MS & RI)
Identification relies on a "Triangulation Matrix" of Mass Spectral data, Retention Indices (RI), and Geometric Isomer resolution.[2]
Mass Spectrometry (EI, 70eV)
Unlike acetate esters which often show a base peak of m/z 43 or 67, trans-2-hexenyl valerate exhibits a fragmentation pattern dominated by the acylium ion of the valeric acid moiety.[2]
-
Base Peak (m/z 85): The valeryl cation (
) is typically the most abundant ion (100%).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
McLafferty Rearrangement (m/z 82): Characteristic of 2-hexenyl esters, resulting from the elimination of the acid moiety.[2]
-
Alkyl Fragment (m/z 57): The butyl group (
) from the valerate chain. -
Other Diagnostic Ions: m/z 41, 55, 67 (hexenyl chain fragments).[2]
Diagnostic Logic:
Kovats Retention Index (RI)
Retention indices are critical to distinguish the trans (E) isomer from the cis (Z) isomer.[2] The trans isomer generally elutes slightly earlier or later depending on column polarity, but accurate databases are essential.[2]
| Column Phase | Retention Index (RI) Range | Reference Standard |
| Non-Polar (DB-5, HP-5) | 1243 – 1299 | |
| Polar (DB-Wax, HP-20M) | 1560 – 1580 |
ngcontent-ng-c176312016="" class="ng-star-inserted">Critical Note: If your experimental RI deviates by >15 units from these values, suspect the cis-isomer or a branched isomer (e.g., trans-2-hexenyl isovalerate).
Identification Workflow Diagram
Figure 1: Analytical workflow for the definitive identification of trans-2-Hexenyl valerate.
Part 4: Synthetic Confirmation (The "Gold Standard")[2]
To validate a natural discovery, synthesis of an authentic standard is required.[2] The Acid Chloride Method is recommended over Fischer esterification for its speed, high yield, and reduced risk of isomerizing the double bond.[2]
Reaction Scheme
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask. Add trans-2-hexenol, Pyridine, and DCM under
atmosphere. Cool to 0°C in an ice bath. -
Addition: Add Valeryl Chloride dropwise over 10 minutes. The solution may turn cloudy (pyridinium hydrochloride salt).[2]
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).[2]
-
Workup: Quench with 10 mL cold water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 100% Hexane 5% EtOAc/Hexane).
-
-
Validation: The synthesized product must match the RI and MS spectrum of the natural isolate.[2]
Synthesis Pathway Diagram[2][4][5]
Figure 2: Chemical synthesis pathway using the Acid Chloride method to ensure stereochemical integrity.
Part 5: Applications & Safety[2]
Industry Applications
-
Flavor: Used to impart "fresh" notes to apple, pear, and tropical fruit flavors.[2][4] It bridges the gap between green leaf volatiles (GLVs) and sweet esters.[2]
-
Fragrance: Provides a natural, lifting top-note in floral bouquets (e.g., Jasmine, Gardenia) where a "dewy" effect is desired.
-
Pheromone Research: Hexenyl esters often function as semiochemicals in insect communication; accurate identification is vital for pest control formulations.[2]
Safety Profile (GHS)[2]
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
References
-
National Institute of Standards and Technology (NIST). trans-2-Hexenyl valerate Mass Spectrum & Retention Indices.[2] NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
The Good Scents Company. (E)-2-Hexenyl valerate: Organoleptic Properties and Occurrence. [Link]
-
PubChem. Pentanoic acid, (2E)-2-hexen-1-yl ester (Compound Summary). National Library of Medicine.[2] [Link]
-
Cheméo. Chemical Properties of trans-2-Hexenyl valerate. [Link]
-
Pherobase. Database of Insect Pheromones and Semiochemicals - Retention Indices.[2] (Reference for comparative hexenyl ester data). [Link][2][5][6][7]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (E)-2-hexen-1-yl hexanoate, 53398-86-0 [thegoodscentscompany.com]
- 3. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 4. ScenTree - Trans-2-hexenyl acetate (CAS N° 2497-18-9) [scentree.co]
- 5. The Kovats Retention Index: (E)-2-Hexenyl (E)-2-methyl-2-butenoate (C11H18O2) [pherobase.com]
- 6. The Kovats Retention Index: (1S,5R)-2-Methyl-5-(1-methylethenyl)-cyclohexen-2-ol (C10H16O) [pherobase.com]
- 7. The Kovats Retention Index: (1R,2R,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol (C10H18O) [pherobase.com]
trans-2-Hexenyl valerate synonyms and nomenclature
The following technical guide is structured to serve as a primary reference for researchers in medicinal chemistry, toxicology, and flavor science. It prioritizes data integrity, reproducible methodology, and regulatory precision.
Systematic Identification, Synthesis, and Analytical Profiling
Introduction & Scope
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a fatty acid ester characterized by a distinct fruity, pear-like, and green-apple olfactory profile.[1][2] While predominantly utilized in the flavor and fragrance industry (FEMA 3935), its relevance to drug development lies in its structural utility as a lipophilic carrier, a model for esterase hydrolysis studies, and a reference standard in natural product isolation.
This guide provides a definitive nomenclature breakdown, a high-purity synthesis protocol suitable for pharmaceutical-grade preparation, and a validated analytical framework.
Nomenclature and Chemical Identity
Precise nomenclature is critical to avoid confusion with the cis-isomer (which possesses a significantly different odor threshold and biological activity).
Table 1: Registry and Identification Data
| Registry System | Identifier | Notes |
| CAS Number | 56922-74-8 | Specific to the (E)-isomer.[1][2][3][4][5] |
| FEMA Number | 3935 | GRAS status (Flavor & Extract Manufacturers Association).[2] |
| JECFA Number | 1379 | Joint FAO/WHO Expert Committee on Food Additives. |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | Preferred systematic name.[4] |
| Common Synonyms | trans-2-Hexenyl pentanoate; (E)-2-Hexenyl valerate; Valeric acid trans-2-hexenyl ester.[1][3][5][6] | |
| Molecular Formula | C₁₁H₂₀O₂ | |
| SMILES | CCCC(=O)OC/C=C/CCC | Encodes stereochemistry. |
| InChI Key | WDXAMNXWZLXISB-BQYQJAHWSA-N | Standard key for database linkage.[5][6] |
Physicochemical Characterization
The following data points are essential for establishing Quality Control (QC) specifications.
Table 2: Physical Constants
| Property | Value / Range | Method/Source |
| Molecular Weight | 184.28 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 70°C @ 1 mmHg | Vacuum Distillation |
| Refractive Index ( | 1.431 – 1.438 | Refractometry |
| Specific Gravity ( | 0.873 – 0.889 | Densitometry |
| Solubility | Soluble in ethanol, oils; Insoluble in water | Partition Coefficient Analysis |
| Flash Point | ~83°C (Closed Cup) | Safety Assessment |
Synthesis Protocol: Steglich Esterification
While direct acid-catalyzed esterification is common, it often requires high temperatures that can isomerize the sensitive double bond. For high-purity applications (e.g., analytical standards or pharmaceutical excipients), the Steglich Esterification is the superior choice. It proceeds at room temperature under neutral conditions, preserving the trans-alkene geometry.
Reaction Logic
The reaction utilizes Dicyclohexylcarbodiimide (DCC) to activate the valeric acid, forming an O-acylisourea intermediate, which is then attacked by trans-2-hexen-1-ol. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst.
Figure 1: Reaction pathway for the Steglich esterification of trans-2-hexenyl valerate, minimizing thermal isomerization.
Detailed Methodology
Reagents:
-
Valeric acid (1.0 eq)
-
trans-2-Hexen-1-ol (1.1 eq)
-
DCC (1.1 eq)[7]
-
DMAP (0.1 eq)[7]
-
Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Valeric acid (10 mmol) and trans-2-Hexen-1-ol (11 mmol) in anhydrous DCM (30 mL).
-
Catalyst Addition: Add DMAP (1 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Coupling: Dissolve DCC (11 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours. The reaction progress is monitored by TLC (Hexane:EtOAc 9:1) or GC-FID.
-
Work-up:
-
The reaction will produce a white precipitate (Dicyclohexylurea - DCU). Filter this off using a sintered glass funnel or Celite pad.
-
Wash the filtrate sequentially with 0.5N HCl (to remove DMAP), Saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane) to yield trans-2-hexenyl valerate as a colorless oil.
Analytical Characterization & QC
To validate the identity and purity of the synthesized compound, a multi-modal approach is required.
Analytical Workflow
Figure 2: Quality Control workflow ensuring chemical purity and stereochemical integrity.
Expected Spectroscopic Signatures
-
Mass Spectrometry (GC-MS):
-
Molecular Ion: m/z 184 (weak/visible).
-
Base Peak: Typically m/z 85 (valeryl cation) or m/z 82 (hexadiene fragment).
-
Diagnostic Fragment: m/z 99 (loss of valeryl group).
-
-
¹H-NMR (400 MHz, CDCl₃):
-
δ 5.75 (m, 1H): Vinyl proton at C3.
-
δ 5.55 (m, 1H): Vinyl proton at C2.
-
δ 4.50 (d, J=6.5 Hz, 2H): O-CH₂ protons (Diagnostic for ester linkage).
-
δ 2.30 (t, 2H): α-Methylene of the valerate chain.
-
Coupling Constant: The vinyl protons should exhibit a coupling constant (J) of ~15 Hz, confirming the trans (E) geometry. A cis isomer would show J ≈ 10-11 Hz.
-
Regulatory & Safety Profile
For researchers incorporating this compound into formulations or biological assays, adherence to safety limits is mandatory.
-
Cramer Class: Class I (Low safety concern).
-
Metabolism: Hydrolyzed in vivo by carboxylesterases to trans-2-hexen-1-ol and valeric acid, both of which enter standard fatty acid metabolic pathways.
-
Handling: Standard laboratory PPE (gloves, goggles). Avoid inhalation of vapors; use in a fume hood.
References
-
Flavor and Extract Manufacturers Association (FEMA). (2025). FEMA Flavor Ingredient Library: 3935.[2][3][8] Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004). Evaluation of Certain Food Additives: trans-2-Hexenyl pentanoate (No. 1379). WHO Technical Report Series. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). trans-2-Hexenyl valerate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][6]
-
The Good Scents Company. (2024). (E)-2-hexenyl valerate Information and Organoleptic Profile. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
Sources
- 1. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 2. Food safety and quality: details [fao.org]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. trans-2-Hexenyl valerate (CAS 56922-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. trans-2-Hexenyl valerate [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. WHO | JECFA [apps.who.int]
literature review of trans-2-Hexenyl valerate research
Executive Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a fatty acid ester belonging to the "Green Leaf Volatile" (GLV) family. Characterized by a potent fruity-green odor profile reminiscent of pear, apple, and pineapple, it serves as a critical high-impact aroma chemical in flavor and fragrance formulations.
This guide provides a comprehensive technical analysis of trans-2-hexenyl valerate, covering its biosynthetic origin via the Lipoxygenase (LOX) pathway, industrial synthesis protocols, physicochemical properties, and metabolic fate. It is designed to support researchers and formulators in optimizing the application of this compound while ensuring regulatory compliance and scientific rigor.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
trans-2-Hexenyl valerate is an unsaturated ester formed from the condensation of trans-2-hexen-1-ol and valeric acid. Its structural rigidity, conferred by the trans double bond at the C2 position, significantly influences its sensory detection threshold and stability.
Table 1: Physicochemical Specifications
| Property | Specification | Method/Source |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | IUPAC |
| CAS Number | 56922-74-8 | Chemical Abstracts Service |
| FEMA Number | 3935 | FEMA GRAS Assessment |
| Molecular Formula | C₁₁H₂₀O₂ | - |
| Molecular Weight | 184.28 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Odor Profile | Fruity, green, pear, apple, pineapple, waxy | Organoleptic Evaluation |
| Specific Gravity | 0.873 – 0.879 (at 25°C) | Densitometry |
| Refractive Index | 1.431 – 1.438 (at 20°C) | Refractometry |
| Boiling Point | ~218°C (at 760 mmHg); 70°C (at 1 mmHg) | Distillation Data |
| Flash Point | 76.67°C (170°F) | Closed Cup |
| LogP (o/w) | 4.17 (estimated) | Partition Coefficient |
| Solubility | Soluble in ethanol, oils; Insoluble in water | Solubility Test |
Natural Occurrence & Biosynthesis
In nature, trans-2-hexenyl valerate is a downstream metabolite of the Lipoxygenase (LOX) pathway, primarily found in fruits like pears, apricots, and pineapples, as well as in tea leaves (Camellia sinensis).
The Lipoxygenase (LOX) Pathway
The biosynthesis begins with the release of linolenic acid from membrane lipids.[1] The key transformation involves the enzymatic cleavage of hydroperoxides by Hydroperoxide Lyase (HPL) to form C6 aldehydes, which are subsequently reduced and esterified.[2][3][4]
Key Enzymatic Steps:
-
Lipoxygenase (LOX): Oxygenation of linolenic acid to 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
-
Hydroperoxide Lyase (HPL): Cleavage of 13-HPOT to (Z)-3-hexenal.[5]
-
Isomerization: Spontaneous or enzymatic conversion of (Z)-3-hexenal to (E)-2-hexenal.
-
Alcohol Dehydrogenase (ADH): Reduction of (E)-2-hexenal to (E)-2-hexenol.
-
Alcohol Acyltransferase (AAT): Esterification of (E)-2-hexenol with Valeryl-CoA.
Biosynthetic Signaling Pathway (Graphviz)
Figure 1: Biosynthetic pathway of trans-2-hexenyl valerate via the Lipoxygenase (LOX) cascade in plant systems.
Synthesis & Production Protocols
For industrial and research applications, extraction from natural sources is often cost-prohibitive. Chemical synthesis via Fischer esterification is the standard protocol.
Protocol A: Acid-Catalyzed Esterification (Standard)
Objective: Synthesize trans-2-hexenyl valerate with >98% purity. Mechanism: Nucleophilic acyl substitution catalyzed by a strong acid.
Reagents:
-
trans-2-Hexen-1-ol (1.0 eq)
-
Valeric acid (Pentanoic acid) (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.01 eq) - Catalyst
-
Toluene or Cyclohexane - Solvent (Azeotropic agent)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add trans-2-hexen-1-ol (100 g, 1.0 mol), valeric acid (122.5 g, 1.2 mol), and p-TSA (1.7 g) to the flask. Add 150 mL of toluene.
-
Reflux: Heat the reaction mixture to reflux (~110°C). Water generated during the reaction will co-distill with toluene and separate in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor reaction progress via TLC or GC-FID to ensure consumption of the alcohol.
-
Work-up: Cool the mixture to room temperature. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ (2 x 100 mL) to neutralize excess acid.
-
Brine (1 x 100 mL) to remove residual water.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Purification: Distill the crude oil under high vacuum (approx. 1-5 mmHg). Collect the fraction boiling at ~70-75°C (at 1 mmHg).
-
Validation: Verify purity using GC-MS and Refractive Index (Target: 1.431–1.438).
Protocol B: Lipase-Catalyzed Synthesis (Green Chemistry)
Objective: Synthesis under mild conditions to prevent isomerization of the double bond. Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).
Methodology:
-
Mix trans-2-hexenol and valeric acid (1:1 molar ratio) in hexane.
-
Add 1-5% (w/w) immobilized lipase.
-
Incubate at 40-50°C with orbital shaking for 24 hours.
-
Filter off the enzyme (reusable).
-
Remove solvent under vacuum. This method often yields high purity without distillation.
Experimental Workflow Diagram (Graphviz)
Figure 2: Industrial workflow for the acid-catalyzed synthesis of trans-2-hexenyl valerate.
Organoleptic Profile & Applications
The sensory impact of trans-2-hexenyl valerate is defined by its "green" character, a hallmark of C6-derivatives.[6]
Table 2: Sensory Characteristics[1]
| Attribute | Description |
| Primary Odor | Fruity, Green, Ripe Pear, Apple |
| Secondary Nuances | Pineapple, Waxy, Winey, Tropical |
| Taste (at 5-10 ppm) | Sweet, fresh, fruity, green apple skin |
| Odor Threshold | Low (ppb range), high impact material |
| Tenacity | Moderate (Heart/Top note) |
Application Guidelines:
-
Flavor: Used in fruit flavors (apple, pear, pineapple, strawberry) to add freshness and "lift." Typical usage: 1.0 – 10.0 ppm in finished product.[7]
-
Fragrance: Adds natural, lifting green top-notes to floral bouquets (rose, jasmine) and fruity accords. Usage up to 5% in concentrate.[8]
Safety, Toxicology & Metabolic Fate
Regulatory Status:
Metabolic Fate
Upon ingestion, trans-2-hexenyl valerate undergoes rapid hydrolysis by carboxylesterases in the intestinal mucosa and liver.
-
Hydrolysis: Cleavage into trans-2-hexen-1-ol and Valeric acid.
-
Valeric Acid Metabolism: Enters the fatty acid
-oxidation cycle or is excreted as a glucuronide conjugate. -
trans-2-Hexenol Metabolism:
-
Oxidized by Alcohol Dehydrogenase (ADH) to trans-2-hexenal.
-
Further oxidized by Aldehyde Dehydrogenase (ALDH) to trans-2-hexenoic acid.
-
trans-2-Hexenoic acid is esterified to CoA and enters
-oxidation. -
Alternatively, glutathione conjugation may occur (detoxification pathway).
-
Metabolic Pathway Diagram (Graphviz)
Figure 3: Metabolic fate of trans-2-hexenyl valerate in mammalian systems.
Toxicology Summary
-
Skin Sensitization: Not considered a sensitizer based on read-across data from related hexenyl esters (RIFM/FEMA reviews).
-
Genotoxicity: Negative in Ames test and micronucleus assays (based on structural group assessments).
-
Irritation: Mild skin/eye irritant in concentrated form (standard for esters).
References
-
FEMA Flavor Ingredient Library. (2023). FEMA 3935: trans-2-Hexenyl valerate.[9] Flavor and Extract Manufacturers Association. Link
-
The Good Scents Company. (2023). (E)-2-hexenyl valerate content and safety data. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2009).[10] Safety evaluation of certain food additives: Aliphatic and aromatic ethers, esters and aldehydes. WHO Food Additives Series.[10] Link
-
Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008).[3][4] Biosynthesis of plant-derived flavor compounds. The Plant Journal. Link
-
Hatanaka, A. (1993).[6] The biogeneration of green odour compounds (Green Leaf Volatiles). Phytochemistry. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5352974, (E)-2-Hexenyl valerate. Link
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 7. (E)-2-hexen-1-yl valerate 56922-74-8 [thegoodscentscompany.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 10. femaflavor.org [femaflavor.org]
Technical Guide: trans-2-Hexenyl Valerate as a Semiochemical in Insect Communication
Executive Summary
Compound: trans-2-Hexenyl valerate (also known as (E)-2-Hexenyl pentanoate).[1] CAS Registry Number: 53398-85-9 (General hexenyl valerate isomers), 56922-82-8 (Specific trans isomer).[1] Role: Semiochemical exhibiting dual functionality:
-
Pheromone Component: Identified in the glandular secretions of the Australasian predaceous bug, Oechalia schellenbergii (Heteroptera: Pentatomidae).[2][3]
-
Kairomone (GLV): A Green Leaf Volatile (GLV) ester emitted by damaged plant tissue, serving as a critical host-location cue for parasitoids such as Microplitis croceipes (Hymenoptera: Braconidae).
This guide provides a technical deep-dive into the chemical ecology, synthesis, and experimental validation of trans-2-hexenyl valerate.[1] It is designed for researchers investigating tri-trophic interactions and developing semiochemical-based pest management strategies.[1]
Part 1: Chemical Profile & Stability[1]
Physicochemical Properties
trans-2-Hexenyl valerate is a fatty acid ester characterized by a fruity, green, apple-like odor.[1] It is lipophilic and volatile, making it an effective airborne signal.
| Property | Value | Note |
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.28 g/mol | |
| Boiling Point | ~220–230 °C | Estimated at 760 mmHg |
| LogP | ~3.8–4.0 | High lipophilicity; soluble in organic solvents (hexane, DCM) |
| Appearance | Colorless liquid | |
| Odor Threshold | Low (ppb range) | Highly perceptible to insect antennae |
Stability & Storage[1]
-
Oxidation Sensitivity: The alkene double bond at the C2 position is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Hydrolysis: Stable in neutral pH; hydrolyzes to (E)-2-hexenol and valeric acid in basic or highly acidic conditions.[1]
Part 2: Biological Function & Ecological Context[1]
Pheromone in Oechalia schellenbergii
In the predatory stink bug O. schellenbergii, trans-2-hexenyl valerate is a component of the dorsal abdominal gland (DAG) secretions in nymphs and metathoracic glands (MTG) in adults.
-
Function: It functions within a blend to mediate aggregation and potentially sexual attraction . While 3-methylenehexyl acetate is often the major component, minor esters like valerates modulate the specificity of the signal.
-
Mechanism: Released when the bug is undisturbed to attract conspecifics, or potentially as part of a defensive release when threatened (allomone function), though the valerate ester is less volatile/harsh than the aldehyde precursors (e.g., trans-2-hexenal).
Kairomone for Microplitis croceipes
For the parasitoid wasp M. croceipes, this compound acts as a synomone or kairomone .
-
Context: When herbivorous larvae (e.g., Heliothis virescens) feed on cotton or soybean, the plant releases GLVs via the lipoxygenase pathway.
-
Behavioral Response: M. croceipes females exhibit upwind flight orientation to trans-2-hexenyl valerate.[1]
-
Efficacy: Comparative wind tunnel assays indicate that GLV esters (like valerates and acetates) often elicit higher orientation percentages than their corresponding alcohols or aldehydes due to their specificity to fresh damage.
Part 3: Mechanisms of Action
Olfactory Signal Transduction
The perception of trans-2-hexenyl valerate occurs in the sensilla trichodea of the insect antenna.[1]
-
Adsorption: The hydrophobic molecule adsorbs onto the cuticular surface of the sensillum.
-
Transport: Odorant Binding Proteins (OBPs) encapsulate the hydrophobic ligand, solubilizing it within the sensillar lymph.
-
Receptor Activation: The OBP-ligand complex (or ligand alone) binds to a specific Odorant Receptor (OR) complex (OR + Orco co-receptor) on the dendritic membrane.
-
Depolarization: Ion channels open, causing an influx of cations (
, ), generating a receptor potential that triggers action potentials to the antennal lobe.
Visualization: Signaling Pathway
Caption: Olfactory transduction pathway for hydrophobic semiochemicals in insect sensilla.[1]
Part 4: Experimental Methodologies
Protocol 1: Chemical Synthesis (Steglich Esterification)
Objective: Synthesize high-purity trans-2-hexenyl valerate for bioassays.
Reagents:
-
(E)-2-Hexen-1-ol (1.0 eq)[1]
-
Valeric acid (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[4]
-
Dichloromethane (DCM) (Solvent, anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen. Add (E)-2-hexenol and Valeric acid in DCM.
-
Activation: Cool to 0°C. Add DMAP.
-
Coupling: Dropwise add DCC dissolved in DCM. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) and stir overnight (12h).
-
Workup: Filter off the white DCU precipitate. Wash filtrate with 0.5N HCl (remove DMAP), then saturated
(remove acid), then Brine. -
Purification: Dry over
, concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:Ethyl Acetate 95:5).
Caption: Steglich esterification workflow for synthesizing trans-2-hexenyl valerate.
Protocol 2: Electroantennography (EAG)
Objective: Quantify the peripheral olfactory response of Microplitis croceipes.
Materials:
-
Ag/AgCl electrodes.
-
Conductive gel (Spectra 360).
-
Stimulus controller (e.g., Syntech CS-55).
-
Data acquisition system (IDAC).
Step-by-Step:
-
Preparation: Excise the head of the insect. Remove the distal tip of the antenna to ensure electrical contact.
-
Mounting: Place the reference electrode in the neck/ground and the recording electrode over the cut antennal tip using conductive gel.
-
Baseline: Establish a stable baseline signal in humidified air flow (1 L/min).
-
Stimulus Delivery:
-
Load 10 µL of trans-2-hexenyl valerate (dissolved in Hexane, range 0.1 µg to 100 µg) onto a filter paper strip in a Pasteur pipette.
-
Deliver a 0.5-second puff into the continuous airstream.
-
-
Recording: Record the depolarization amplitude (mV). Wait 60 seconds between stimuli to prevent adaptation.
-
Control: Use a Hexane-only puff as a negative control and cis-3-hexenyl acetate as a positive standard.
Data Analysis:
Normalize responses relative to the standard to account for individual variation:
Protocol 3: Wind Tunnel Behavioral Assay
Objective: Assess flight orientation and attraction.
Setup:
-
Tunnel Dimensions: 180 x 60 x 60 cm plexiglass.
-
Conditions: 25°C, 60% RH, wind speed 30 cm/s.
-
Lighting: Diffuse overhead light (lux matched to dusk/dawn).
Procedure:
-
Acclimation: Place insects in the wind tunnel room 1 hour prior to testing.
-
Source: Place a rubber septum loaded with 100 µg of trans-2-hexenyl valerate on a stand at the upwind end.
-
Release: Release a single female wasp from a platform 100 cm downwind.
-
Scoring: Record the following behaviors over 5 minutes:
-
Replication: N=30 wasps per dose.
References
-
Aldrich, J. R., et al. (1996). Identification of presumed pheromone blend from Australasian predaceous bug, Oechalia schellenbergii (Heteroptera: Pentatomidae).[3] Journal of Chemical Ecology, 22(4), 729-738.[3] Link
-
Whitman, D. W., & Eller, F. J. (1992). Orientation of Microplitis croceipes (Hymenoptera: Braconidae) to green leaf volatiles: Dose-response curves.[6] Journal of Chemical Ecology, 18(10), 1743-1753.[6] Link
-
Morawo, T., Burrows, M., & Fadamiro, H. (2016). Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound.[5] PLoS ONE, 11(11), e0166361. Link
-
Pare, P. W., & Tumlinson, J. H. (1999). Plant volatiles as a defense against insect herbivores. Plant Physiology, 121(2), 325-332. Link
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link
Sources
- 1. (E)-2-hexen-1-yl isovalerate, 68698-59-9 [thegoodscentscompany.com]
- 2. Schellenberg's soldier bug - Oechalia schellenbergii - Interesting Insects [interestinginsects.landcareresearch.co.nz]
- 3. Identification of presumed pheromone blend from australasian predaceous bug,Oechalia schellenbergii (Heteroptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Orientation ofMicroplitis croceipes (Hymenoptera: Braconidae) to green leaf volatiles: Dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
ecological role of trans-2-Hexenyl valerate in plant defense
The Ecological Role of trans-2-Hexenyl Valerate in Plant Defense Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Ecologists, and Drug Discovery Professionals
While cis-3-hexenyl acetate is widely recognized as the "canonical" Green Leaf Volatile (GLV) signal, recent metabolomic profiling has elevated the status of specific minor esters like trans-2-hexenyl valerate (CAS: 56922-74-8). This compound is not merely a metabolic bystander but a targeted semiochemical used by specific angiosperms (e.g., Malus domestica, Salvia officinalis, Stipa spp.) to modulate herbivore behavior and recruit third-trophic-level defenders.
This guide provides a technical deep-dive into the biosynthesis, ecological mechanics, and experimental validation of trans-2-hexenyl valerate. It moves beyond general GLV theory to focus on the valerate moiety's specific contribution to signal volatility and specificity.
Chemical Identity and Biosynthetic Origin
trans-2-Hexenyl valerate is a fatty acid ester derived from the lipoxygenase (LOX) pathway. Unlike the immediate "wound response" aldehydes (trans-2-hexenal), this ester represents a "late-stage" signaling molecule, requiring downstream enzymatic processing that allows for temporal regulation of the defense signal.
The Biosynthetic Cascade
The synthesis is a coordinated effort between the plastid and the cytosol, governed by the availability of valeryl-CoA (derived from branched-chain amino acid catabolism or fatty acid elongation) and the activity of Alcohol Acyltransferases (AATs).
DOT Diagram: Biosynthetic Pathway of trans-2-Hexenyl Valerate
Caption: The LOX-dependent pathway converting linolenic acid to trans-2-hexenyl valerate via aldehyde reduction and AAT-mediated esterification.
Ecological Mechanics: The "Specific Signal" Hypothesis
While C6-aldehydes provide a "general alert" for mechanical damage, esters like trans-2-hexenyl valerate provide specificity .
Tritrophic Interactions (Indirect Defense)
Research indicates that valerate esters are less volatile than their acetate counterparts, allowing them to linger on the leaf surface and create a persistent olfactory trail.
-
Primary Function: Recruitment of parasitoid wasps (e.g., Cotesia spp.) and predatory bugs.
-
Mechanism: The compound acts as a synomone. The specific "fruit-like" valerate note helps predators distinguish between "fresh damage" (dominated by aldehydes) and "occupied hosts" (dominated by esters).
Oviposition Modulation (The Stipa Case Study)
In specific ecological niches, such as the interaction between Stipa grasses and the bot fly Gasterophilus pecorum, trans-2-hexenyl valerate has been identified as a volatile marker.
-
Observation: Differential emission profiles between oviposition and non-oviposition plants.
-
Implication: It serves as a host-selection cue, either attracting gravid females or signaling suitability for larval development.
Analytical Reference Data
When identifying this compound in complex matrices (e.g., Salvia officinalis or Apple peel), use the following reference parameters to distinguish it from isomeric impurities.
Table 1: Physicochemical and Chromatographic Profile
| Parameter | Value / Characteristic | Notes |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | Distinct from the (Z)-isomer. |
| Molecular Formula | C₁₁H₂₀O₂ | MW: 184.28 g/mol |
| Retention Index (DB-5) | ~1302 - 1310 | Varies slightly by column phase. |
| Odor Threshold | Low (ppb range) | Described as fruity, green, apple-like. |
| Key MS Fragments | m/z 82 (Base Peak), 67, 57, 41 | Characteristic cleavage of the hexenyl chain. |
| Natural Occurrence | Malus domestica, Salvia officinalis, Stipa caucasica | Often a minor component (<5% of total volatiles). |
Experimental Protocols
To validate the ecological role of trans-2-hexenyl valerate in a new plant system, the following sequential workflow is required.
Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
Objective: Isolate and quantify the ester from plant tissue without thermal degradation.
-
Sample Prep: Place 2g of fresh, mechanically wounded leaf tissue in a 20mL headspace vial.
-
Equilibration: Incubate at 40°C for 15 minutes to promote volatilization.
-
Extraction: Expose a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes. Note: This triple-phase fiber is critical for capturing the mid-volatility valerate ester.
-
Desorption: Inject into GC port at 250°C for 3 minutes (splitless mode).
-
Validation: Confirm peak identity using a synthetic standard (≥94% purity).
Protocol B: Y-Tube Olfactometer Assay
Objective: Determine behavioral attraction/repulsion of insects.
-
Setup: Use a glass Y-tube (arm length 15 cm, angle 75°). Airflow set to 0.5 L/min, filtered through activated charcoal and humidified.
-
Stimulus:
-
Arm A: 10 µL of trans-2-hexenyl valerate (10 ng/µL in hexane) on filter paper.
-
Arm B: 10 µL of pure hexane (Control).
-
-
Procedure: Introduce the insect (e.g., parasitoid wasp or herbivore) at the base. Record "Choice" when the insect crosses a decision line 3 cm into an arm and stays for >15 seconds.
-
Replication: n=30 insects. Rotate the Y-tube every 5 insects to eliminate directional bias.
-
Statistics: Analyze using a Chi-square test (
).
Visualization of the Signaling Network
This diagram illustrates the flow of information from the plant to the ecosystem, mediated by trans-2-hexenyl valerate.
DOT Diagram: Ecological Signaling Network
Caption: The central role of trans-2-hexenyl valerate in mediating multi-trophic interactions and plant-plant communication.[1]
References
-
Zhang, J., et al. (2020). "Identification of volatile components from oviposition and non-oviposition plants of Gasterophilus pecorum." Parasites & Vectors. Link
-
Amiri, A., et al. (2010). "The Role of Trans-2-hexenal in Plant Defense Responses." Chinese Bulletin of Botany. Link
-
Scala, A., et al. (2013). "Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens." International Journal of Molecular Sciences. Link
-
Pappas, V.M., et al. (2021).[2] "Pulsed Electric Field and Salvia officinalis L. Leaves: A Successful Combination for the Extraction of High Value Added Compounds." Foods. Link
-
The Good Scents Company. "Trans-2-Hexenyl Valerate Data Sheet." Link
Sources
Methodological & Application
Application Note: HS-SPME-GC-MS Analysis of trans-2-Hexenyl Valerate in Food Matrices
Executive Summary
trans-2-Hexenyl valerate (also known as (E)-2-hexenyl pentanoate) is a critical ester contributing to the green, fruity, and pear-like aroma profiles in various fruit matrices (apples, pears, pineapples) and fermented beverages.[1] Its accurate quantification is challenging due to its volatility, potential for isomerization, and low endogenous concentrations (ppb to ppm range).[1]
This protocol details a high-sensitivity Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method. Unlike liquid-liquid extraction, HS-SPME minimizes solvent usage and prevents the loss of highly volatile esters, ensuring superior recovery and method greenness.[1]
Physicochemical Profile & Analyte Logic
Understanding the molecule is the first step to successful separation. trans-2-Hexenyl valerate consists of a valeric acid moiety esterified with trans-2-hexenol.
| Property | Value | Analytical Implication |
| CAS Number | 56922-74-8 | Use for standard verification. |
| Molecular Formula | C₁₁H₂₀O₂ | MW = 184.28 g/mol .[2][3] |
| LogP | ~4.17 | Highly lipophilic; difficult to extract with polar solvents. HS-SPME is ideal. |
| Boiling Point | ~236 °C | Elutes in the mid-region of standard GC runs. |
| Odor Threshold | Low (ppb range) | Requires sensitive detection (SIM mode recommended). |
MS Fragmentation Logic (Electron Ionization)
In EI (70 eV), the molecule cleaves characteristically.[1] The molecular ion (
-
m/z 85 (Base Peak): The valeryl cation (
), formed by -cleavage next to the carbonyl.[1] Primary Quantifier. -
m/z 67 & 82: Characteristic fragments of the hexenyl chain (
and ). Qualifiers.
Materials and Equipment
Reagents
-
Standard: trans-2-Hexenyl valerate (≥95% purity, FCC grade).
-
Internal Standard (ISTD): 2-Octanol (preferred for fruit alcohols/esters) or Ethyl heptanoate . Concentration: 10 mg/L in methanol.[1]
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out" effect).[1]
-
Solvent: Methanol (LC-MS grade) for stock solutions.
Instrumentation
-
GC System: Agilent 7890B / 8890 or equivalent.[1]
-
MS Detector: Single Quadrupole (e.g., 5977B) with EI source.[1]
-
Autosampler: CTC PAL or equivalent with SPME capability.
-
SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Why: The triple-phase fiber covers the wide polarity/volatility range of fruit volatiles better than pure PDMS.
-
Experimental Protocol
Sample Preparation (HS-SPME)
The "Salting Out" technique is crucial here. Increasing ionic strength decreases the solubility of the hydrophobic ester in the aqueous fruit matrix, driving it into the headspace.[1]
-
Homogenization: Puree fruit samples (e.g., 50g) with an equal weight of saturated NaCl solution (to arrest enzymatic activity immediately).
-
Vialing: Transfer 5.0 g of homogenate into a 20 mL headspace vial.
-
ISTD Addition: Add 10 µL of Internal Standard solution.
-
Sealing: Cap immediately with magnetic crimp caps (PTFE/Silicone septa).
Automated SPME Workflow
-
Incubation: 40°C for 15 min (Agitation: 250 rpm).
-
Extraction: Expose fiber to headspace for 30 min at 40°C.[1]
-
Desorption: 3 min in GC inlet at 250°C (Splitless mode).
GC-MS Method Parameters
Column Selection
-
Primary Recommendation: DB-Wax UI (or equivalent PEG phase), 30m x 0.25mm x 0.25µm.[1]
-
Reasoning: Polar columns provide superior separation of isomeric esters and alcohols common in fruit matrices compared to non-polar (DB-5) columns.
-
-
Alternative: DB-5ms (for broad screening).
Temperature Program (DB-Wax)
-
Initial: 40°C (hold 3 min) - Focuses volatiles.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C (hold 5 min) - Bake out.
MS Acquisition (SIM Mode)
For quantitation, Selected Ion Monitoring (SIM) is required to eliminate matrix noise.[1]
| Compound | Ret.[2][4][5][6][7][8][9][10][11][12] Time (approx)* | Quantifier (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) |
| trans-2-Hexenyl valerate | 18.5 min | 85 | 67 | 82 |
| 2-Octanol (ISTD) | 12.2 min | 45 | 59 | 83 |
*Note: Retention times are estimates for a DB-Wax column and must be experimentally verified.
Visualized Workflows
SPME Extraction Logic
The following diagram illustrates the critical "Salting Out" mechanism and automated extraction path.
Caption: Step-by-step HS-SPME extraction workflow highlighting the critical partitioning phase.
MS Fragmentation Pathway
Understanding the ion generation ensures correct peak identification.
Caption: Electron Ionization (70 eV) fragmentation pathway for trans-2-Hexenyl valerate.
Method Validation & Troubleshooting
Validation Metrics (Expected)
-
Linearity:
over range 10 – 2000 µg/kg. -
LOD/LOQ: Typically ~1 µg/kg (LOD) and ~5 µg/kg (LOQ) in SIM mode.
-
Recovery: 85-115% using the salting-out method.
Expert Troubleshooting (The "Why" behind the "What")
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Use Ultra Inert liners (with wool) and trim column inlet by 10-20 cm. |
| Low Sensitivity | Fiber degradation or poor partition. | Check fiber usage (<100 injections recommended). Ensure NaCl saturation is maintained. |
| Co-elution | Complex matrix (terpenes). | Switch from DB-5 to DB-Wax (or vice versa). Verify ions ratios (85/67) match standard. |
| Carryover | High boiling semi-volatiles on fiber. | Increase fiber bake-out time to 5-10 min at 260°C between runs. |
References
-
Ruther, J. (2000).[1][8][11] Retention index database for identification of general green leaf volatiles in plants by coupled capillary gas chromatography-mass spectrometry.[8][13] Journal of Chromatography A, 890(2), 313-319.[1] Link
-
The Good Scents Company. (2024). trans-2-Hexenyl valerate: Organoleptic Properties and Safety.Link
-
NIST Mass Spectrometry Data Center. (2023).[1][12] Mass Spectrum of trans-2-Hexenyl valerate.[12][14] NIST Standard Reference Database.[1] Link
-
Song, J., et al. (1997).[1] Changes in Aroma Volatiles of 'Gala' Apple during Ripening. Journal of Agricultural and Food Chemistry, 45(5).[1] (Foundational text on hexenyl ester extraction).
Sources
- 1. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. trans-2-Hexenyl Valerate [myskinrecipes.com]
- 4. (E)-2-hexen-1-yl hexanoate, 53398-86-0 [thegoodscentscompany.com]
- 5. The Kovats Retention Index: (E)-2-Hexenyl acetate (C8H14O2) [pherobase.com]
- 6. glsciences.com [glsciences.com]
- 7. (E)-2-hexen-1-yl isovalerate, 68698-59-9 [thegoodscentscompany.com]
- 8. The Kovats Retention Index: (E)-2-Hexenyl acetate (C8H14O2) [pherobase.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. The Kovats Retention Index: (E)-2-Hexenal (C6H10O) [pherobase.com]
- 12. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Kovats Retention Index: (E)-2-Hexenyl (E)-2-methyl-2-butenoate (C11H18O2) [pherobase.com]
- 14. trans-2-Hexenyl valerate [webbook.nist.gov]
Application Note: Structural Elucidation of trans-2-Hexenyl Valerate via High-Resolution NMR Spectroscopy
Introduction & Scope
trans-2-Hexenyl valerate (CAS: 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a critical "Green Leaf Volatile" (GLV) used extensively in the flavor and fragrance industry for its fruity, pear-like, and green apple notes.[1][2][3]
In synthetic quality control and natural product isolation, the primary analytical challenge is not merely identifying the carbon skeleton, but unambiguously verifying the stereochemistry of the double bond (E/Z isomerism) and distinguishing the two aliphatic chains (valeryl vs. hexenyl).[2]
This application note provides a self-validating NMR protocol to:
-
Prove the trans (E) geometry via scalar coupling constants (
).[2] -
Establish connectivity across the ester linkage using HMBC.[1][2]
Sample Preparation
To ensure resolution of the critical multiplet patterns in the alkene region, proper sample preparation is non-negotiable.[1][2]
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1][2] -
Concentration: 10–15 mg of sample in 600 µL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming gradients.
Acquisition Protocol
The following pulse sequences are recommended for a complete structural proof.
| Experiment | Pulse Sequence | Critical Parameter | Purpose |
| 1H NMR | zg30 | SW=12 ppm, TD=64k | High-res integration and |
| 13C{1H} | zgpg30 | SW=240 ppm | Carbon counting (expect 11 signals).[2][3] |
| COSY | cosygpppqf | 2K x 256 | Tracing the spin systems of the two separate chains.[2][3] |
| HSQC | hsqcedetgpsisp2.3 | Multiplicity-edited | Distinguish |
| HMBC | hmbcgplpndqf | Crucial: Links the alcohol and acid fragments via the Carbonyl.[2][3] |
Data Analysis & Elucidation Logic
The "Divide and Conquer" Strategy
The structure consists of two distinct spin systems separated by an ester "firewall" (the carbonyl oxygen) which breaks scalar coupling (
Stereochemical Verification (The Trans Proof)
The most critical quality attribute is the geometry of the double bond at C2'-C3'.[1][2]
-
Observation: Look at the alkene region (5.3 – 5.9 ppm).[1][2]
-
Mechanism: The scalar coupling constant (
) between vicinal protons depends on the dihedral angle (Karplus equation).[1][2][4] -
Criteria:
Protocol: Perform a Manual Peak Picking on the multiplet at ~5.7 ppm. If the large splitting is >15 Hz, the sample is the trans isomer.[1]
Assignment Workflow
-
Start with the Carbonyl: The
signal at ~173 ppm confirms the ester.[1] -
Anchor the Hexenyl Chain: Identify the
protons (H-1'). They appear as a doublet at ~4.5 ppm.[1] -
Anchor the Valerate Chain: Identify the
-methylene protons (H-2).[1][2][3] They appear as a triplet at ~2.3 ppm.[1] -
Trace the COSY:
Visualized Workflows
Diagram 1: Structural Elucidation Logic
This diagram illustrates the logical flow of using 2D NMR correlations to build the molecule from its fragments.[1][2]
Caption: Logic flow for assembling the hexenyl and valerate fragments and verifying stereochemistry.
Diagram 2: Experimental Protocol Steps
Standard operating procedure for the NMR acquisition.[1][2]
Caption: Step-by-step experimental workflow for high-fidelity NMR data acquisition.
Summary of Chemical Shifts
The following table summarizes the expected chemical shifts for trans-2-hexenyl valerate in
| Position | Carbon Type | Multiplicity ( | Key Correlations (HMBC) | ||
| Valerate Part | |||||
| C-1 | C=O | - | - | 173.8 | H-2, H-1' |
| C-2 | 2.31 | t (7.[1][2][3]5) | 34.2 | C-1, C-3 | |
| C-3 | 1.62 | m | 27.1 | C-1, C-4 | |
| C-4 | 1.35 | m | 22.3 | - | |
| C-5 | CH3 | 0.92 | t (7.[1][2][3]3) | 13.7 | C-4 |
| Hexenyl Part | |||||
| C-1' | O-CH2 | 4.53 | d (6.[1][2][3]5) | 65.2 | C-1 (Ester), C-2', C-3' |
| C-2' | =CH | 5.57 | dt (15.5, 6.[1][3]5) | 123.5 | C-4' |
| C-3' | =CH | 5.78 | dt (15.5, 6.[1][2][3]5) | 136.5 | C-1' |
| C-4' | Allylic CH2 | 2.05 | q (7.[1][2][3]0) | 34.4 | C-2', C-3' |
| C-5' | CH2 | 1.42 | m | 22.5 | - |
| C-6' | CH3 | 0.90 | t (7.[1][2][3]4) | 13.7 | C-4' |
Note: Chemical shifts are referenced to TMS (
References
-
NIST Mass Spectrometry Data Center. trans-2-Hexenyl valerate. National Institute of Standards and Technology.[1][2][5] Available at: [Link][1][2]
-
AIST Spectral Database for Organic Compounds (SDBS). NMR Data for trans-2-hexenyl derivatives. National Institute of Advanced Industrial Science and Technology.[1][2] Available at: [Link][1][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Application Note: Optimized Synthesis and Purification Strategies for trans-2-Hexenyl Valerate
Executive Summary & Chemical Profile
Target Molecule: trans-2-Hexenyl valerate IUPAC Name: [(E)-hex-2-enyl] pentanoate CAS Registry Number: 56922-74-8 Odor Profile: Fruity, green, pear-like, with distinct apple nuances.
This Application Note details two distinct protocols for the synthesis of trans-2-Hexenyl valerate, a critical Green Leaf Volatile (GLV) used in flavor and fragrance formulations and chemical ecology research.
-
Method A (Chemical): Acid-Catalyzed Fischer Esterification. Best for cost-effective, large-scale production where "Natural" labeling is not required.
-
Method B (Enzymatic): Lipase-Mediated Transesterification.[1] Best for high-purity, "Natural" labeled products, minimizing thermal degradation of the allylic double bond.
Physicochemical Properties Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 184.28 g/mol | |
| Boiling Point | ~70°C @ 1 mmHg | Critical for vacuum distillation [1] |
| Refractive Index | 1.431 - 1.438 ( | Purity indicator [1] |
| Flash Point | 76°C (170°F) | Flammability hazard |
| Solubility | Soluble in alcohol, oils; Insoluble in water |
Chemical Basis & Reaction Logic
The synthesis relies on the esterification of trans-2-hexen-1-ol (the alcohol donor) with valeric acid (the acyl donor).
Reaction Scheme:
Key Challenges:
-
Equilibrium: The reaction is reversible. Water removal is essential to drive yield (Le Chatelier's principle).
-
Isomerization: The trans (E) double bond at the C2 position is susceptible to migration or isomerization under harsh acidic/thermal conditions.
-
Odor Contamination: Valeric acid has a potent, unpleasant "sweaty" odor. Complete consumption or removal of the acid is critical for the final organoleptic quality.
Protocol A: Acid-Catalyzed Fischer Esterification
Recommended for: Scalable synthesis, non-sensitive applications.
Materials
-
Reactants: Valeric acid (Pentanoic acid, 99%), trans-2-Hexen-1-ol (98%).
-
Catalyst:
-Toluenesulfonic acid (pTSA) (1-2 mol%). -
Solvent: Cyclohexane or Toluene (azeotropic agent).
-
Equipment: Dean-Stark trap, reflux condenser, round-bottom flask (RBF), oil bath.
Step-by-Step Methodology
-
Setup: Equip a 500 mL RBF with a magnetic stir bar. Attach a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add trans-2-hexen-1-ol (0.1 mol, 10.0 g) and Valeric acid (0.12 mol, 12.2 g) to the flask.
-
Expert Insight: We use a 1.2 molar excess of the acid to ensure the more expensive alcohol is fully consumed.
-
-
Solvent & Catalyst: Add 150 mL of Cyclohexane and 0.2 g of pTSA.
-
Reflux: Heat the oil bath to ~100°C (Cyclohexane BP is 81°C). Maintain vigorous reflux.
-
Water Removal: Monitor the Dean-Stark trap. The theoretical water yield is ~1.8 mL. Continue reflux until water collection ceases (approx. 3-5 hours).
-
Quench: Cool to room temperature. Wash the organic phase with:
-
mL Saturated
(removes unreacted valeric acid—Critical Step ). - mL Brine.
-
mL Saturated
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate via rotary evaporation.
Protocol B: Lipase-Catalyzed Synthesis (Green Chemistry)
Recommended for: "Natural" flavor ingredients, high-purity requirements.
Materials
-
Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).
-
Solvent:
-Hexane (or solvent-free system). -
Water Scavenger: Molecular Sieves (4Å), activated.
Step-by-Step Methodology
-
Preparation: Activate molecular sieves at 250°C for 3 hours prior to use.
-
Reaction Assembly: In a sealed reaction vessel, combine trans-2-hexen-1-ol (50 mmol) and Valeric acid (50 mmol) in 100 mL
-Hexane.-
Expert Insight: Equimolar ratios are preferred here to prevent enzyme inhibition by high acid concentrations [2].
-
-
Initiation: Add Lipase catalyst (10% w/w relative to substrates) and 2 g of activated molecular sieves.
-
Incubation: Incubate at 40°C with orbital shaking (200 rpm) for 12-24 hours.
-
Note: Do not exceed 60°C to preserve enzyme activity and preventing double-bond migration.
-
-
Termination: Filter off the enzyme and sieves. The enzyme can often be washed with hexane and reused.
-
Work-up: Wash with dilute
to remove trace acid, dry over , and concentrate.
Purification & Quality Control
Regardless of the synthesis method, the crude ester requires purification to meet fragrance/flavor standards.
Vacuum Distillation Protocol
Due to the high boiling point at atmospheric pressure, vacuum distillation is mandatory to prevent decomposition.
-
Apparatus: Short-path distillation head with a Vigreux column.
-
Pressure: Establish a vacuum of 1-2 mmHg.
-
Fractions:
-
Foreshot: Discard fractions boiling below 60°C (residual solvent/alcohol).
-
Main Fraction: Collect vapor at 68-72°C @ 1 mmHg [1].
-
-
Yield: Typical isolated yield is 85-92%.
Quality Control Parameters
-
GC-MS: Confirm single peak. Look for molecular ion (
) at m/z 184 (often weak). Key fragments: m/z 82 (cyclohexene ring from McLafferty rearrangement of hexenyl chain) and m/z 85 (valeryl cation). -
Odor Check: The product must lack the sharp, sweaty note of valeric acid.
Visualization of Workflows
Figure 1: Synthesis Decision Tree & Process Flow
Caption: Comparative workflow for Chemical vs. Enzymatic synthesis routes.
Figure 2: Purification Logic & Safety Checks
Caption: Purification logic gate ensuring removal of valeric acid impurities.
References
-
The Good Scents Company. (n.d.). (E)-2-hexen-1-yl valerate.[2] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5352461, trans-2-Hexenyl butyrate (Analogous structure/properties reference). Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[3][4] trans-2-Hexenyl valerate Mass Spectrum. Retrieved from [Link]
Sources
Application Note: High-Precision Quantification of trans-2-Hexenyl Valerate via SPME-GC-MS
Executive Summary
This application note details a robust protocol for the quantification of trans-2-hexenyl valerate (CAS: 56922-74-8), a critical "green leaf volatile" (GLV) ester responsible for fruity, apple-pear, and green aroma characteristics in botanical extracts and formulated products.
Traditional liquid-liquid extraction (LLE) often results in solvent interferences and loss of volatile esters. This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve superior sensitivity (ppb level) and solvent-free extraction. The protocol employs a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-spectrum volatile recovery and utilizes trans-2-hexenyl isovalerate as a structural internal standard to normalize extraction variability.
Physicochemical Profiling & Method Strategy
Understanding the analyte's chemistry is the foundation of this protocol. trans-2-Hexenyl valerate is a hydrophobic ester with moderate volatility.
| Property | Value | Method Implication |
| Analyte | trans-2-Hexenyl valerate | Target Molecule |
| CAS Number | 56922-74-8 | Reference Standard Identity |
| Molecular Weight | 184.28 g/mol | Determines Mass Spec Scan Range |
| LogP (Octanol/Water) | ~4.17 (Hydrophobic) | High affinity for SPME fiber; "Salting out" will significantly enhance headspace partitioning. |
| Boiling Point | ~236°C (at 760 mmHg) | Requires GC inlet temp >240°C for efficient desorption. |
| Odor Threshold | Low (ppb range) | Requires SIM (Selected Ion Monitoring) for trace quantification. |
Fiber Selection Strategy
A DVB/CAR/PDMS (50/30 µm) fiber is selected over standard PDMS.
-
Reasoning: The triple-phase coating combines the absorption properties of PDMS with the adsorption properties of Carbon and DVB. This is critical for trans-2-hexenyl valerate because it captures both the volatile ester moiety and the slightly more polar "green" fragments, providing a wider linear dynamic range than PDMS alone.
Materials & Reagents
Standards
-
Target Analyte: trans-2-Hexenyl valerate (≥95%, CAS: 56922-74-8).
-
Internal Standard (IS): trans-2-Hexenyl isovalerate (CAS: 68698-59-9) OR Ethyl heptanoate (CAS: 106-30-9).
-
Note:trans-2-Hexenyl isovalerate is the preferred IS due to its near-identical volatility and structure, ensuring it mimics the analyte's behavior during SPME competition.
-
Matrix Modifiers
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organics.
-
Water: LC-MS grade (Milli-Q).
Experimental Protocol
Workflow Visualization
Figure 1: Optimized SPME-GC-MS workflow for volatile ester quantification.[1]
Sample Preparation[2]
-
Matrix Blank: Use 5 mL of LC-MS grade water.
-
Standard Preparation: Prepare a stock solution of trans-2-hexenyl valerate at 1000 mg/L in Methanol. Perform serial dilutions in water to create a calibration curve (e.g., 10, 50, 100, 500, 1000 µg/L).
-
Vial Setup:
-
Add 5 mL of sample (or standard) to a 20 mL headspace vial.
-
Add 1.5 g of NaCl (30% w/v) to promote the "salting out" effect, driving the hydrophobic ester into the headspace.
-
Add 10 µL of Internal Standard (100 mg/L solution) to achieve a final concentration of 200 µg/L.
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
-
SPME Extraction Parameters[3]
-
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma).
-
Incubation: 15 minutes at 40°C with agitation (250 rpm).
-
Why 40°C? Higher temperatures increase headspace concentration but decrease the partition coefficient onto the fiber (exothermic adsorption). 40°C is the optimal crossover point for esters.
-
-
Extraction: 30 minutes headspace exposure at 40°C.
-
Desorption: 3 minutes at 250°C in the GC inlet.
GC-MS Configuration
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-Wax UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A polar Wax column provides superior resolution of esters from non-polar hydrocarbon background noise compared to a 5MS column.
-
-
Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring).
-
SIM Ion Selection Table
| Compound | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |
| trans-2-Hexenyl valerate | Target | 82 | 85, 67 | 14.5 min |
| trans-2-Hexenyl isovalerate | IS | 82 | 85, 69 | 13.8 min |
Note: m/z 82 corresponds to the cyclohexene-like rearrangement product of the hexenyl chain. m/z 85 is the valeryl acylium ion.
Method Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.
Linearity & Range
-
Construct a 6-point calibration curve (10–1000 µg/L).
-
Plot the Area Ratio (Target Area / IS Area) vs. Concentration Ratio .
-
Acceptance Criteria: R² > 0.995.
Sensitivity[3]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1. Expected < 1 µg/L.
-
LOQ (Limit of Quantification): S/N ratio of 10:1.
Precision & Recovery
-
Intra-day Precision: Analyze 6 replicates of a mid-level standard (e.g., 100 µg/L). RSD should be < 10%.[2]
-
Recovery: Spike a blank matrix (e.g., apple juice or buffer) with known concentration. Recovery should be 80–120%.
Troubleshooting & Expert Tips
-
Peak Tailing: Esters can be active. If tailing occurs, trim the column guard (0.5 m) or replace the inlet liner with a deactivated ultra-inert liner.
-
Fiber Carryover: The DVB/CAR/PDMS fiber has high affinity for volatiles. Perform a "bake-out" injection (260°C for 10 min) between high-concentration samples to prevent ghost peaks.
-
Isomer Separation: Ensure the GC method separates trans-2-hexenyl valerate from its cis-isomer (usually elutes earlier on Wax columns). The "Hold 40°C" step is crucial for this resolution.
Fragmentation Logic
Figure 2: Mass spectral fragmentation logic for ion selection.
References
-
Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Flavor & Fragrance Applications. Retrieved from
-
NIST Chemistry WebBook. (2023). trans-2-Hexenyl valerate Mass Spectrum & Properties. SRD 69.[3][4] Retrieved from
-
Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols, 5, 122–139. Retrieved from
-
Souza-Silva, E. A., et al. (2015). Trends in SPME for determining organic micropollutants. TrAC Trends in Analytical Chemistry. Retrieved from
-
The Good Scents Company. (2023). (E)-2-Hexenyl Valerate Organoleptic Properties. Retrieved from
Sources
Precision Enzymatic Synthesis of trans-2-Hexenyl Valerate via Immobilized Lipase
Application Note & Protocol | Bio-Flavor Synthesis
Executive Summary
This application note details the protocol for the biocatalytic synthesis of trans-2-hexenyl valerate (also known as (E)-2-hexenyl pentanoate), a high-value flavor compound characterized by fruity, green, and waxy notes (reminiscent of apple and pear). Unlike traditional chemical esterification, which often requires strong mineral acids and high temperatures that can degrade the sensitive
This method operates under mild conditions (30–50°C), ensuring high selectivity (>98%), preservation of the trans-geometry, and compliance with "Natural" labeling regulations (EU 1334/2008, US FDA).
Mechanistic Insight & Reaction Design
The Biocatalytic System
The synthesis proceeds via direct esterification between trans-2-hexen-1-ol and valeric acid. The reaction is catalyzed by CALB, a serine hydrolase that follows a Ping-Pong Bi-Bi mechanism .
-
Acylation: Valeric acid enters the active site; the nucleophilic serine attacks the carbonyl carbon, releasing water and forming a covalent Acyl-Enzyme Intermediate .
-
Deacylation: trans-2-Hexen-1-ol attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the ester product.
Thermodynamic Challenges
As a reversible condensation, the reaction equilibrium constant (
-
Solution: Continuous water removal using molecular sieves or pervaporation is critical to drive conversion
.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical control points for the synthesis.
Caption: Ping-Pong Bi-Bi mechanism for CALB-mediated esterification with integrated water removal.
Materials & Equipment
| Category | Item | Specification |
| Biocatalyst | Novozym® 435 | Immobilized Candida antarctica Lipase B on acrylic resin. |
| Substrate A | trans-2-Hexen-1-ol | >98% purity, Food Grade (FEMA 2562). |
| Substrate B | Valeric Acid | >99% purity (Pentanoic acid). |
| Solvent | n-Hexane (Optional) | HPLC Grade (Use solvent-free for Green Chemistry). |
| Desiccant | Molecular Sieves | 4Å, activated (dried at 250°C for 4h). |
| Apparatus | Orbital Shaker | Temp control ±1°C, 150–200 rpm. |
| Analysis | GC-FID / GC-MS | Column: DB-WAX or HP-5. |
Optimization Strategy (The "Why")
Before starting the batch, consider these critical parameters derived from kinetic studies of short-chain esters:
-
Molar Ratio (Acid:Alcohol):
-
Recommendation:1:1.1 (Slight excess of alcohol).
-
Reasoning: High concentrations of short-chain acids (like valeric acid) can acidify the micro-aqueous layer around the enzyme, causing reversible denaturation or "acid inhibition." A slight excess of alcohol protects the enzyme active site.
-
-
Temperature:
-
Recommendation:40°C .
-
Reasoning: While CALB is stable up to 60°C, lower temperatures (30–40°C) favor the adsorption of volatiles and prevent the evaporation of the alcohol substrate (b.p. ~158°C) and solvent.
-
-
Water Activity (
):-
Recommendation:< 0.1 .
-
Reasoning: Lipases require a mono-layer of water for structural integrity, but bulk water drives hydrolysis. The hydrophobic support of Novozym 435 retains essential structural water, allowing the bulk phase to be dried aggressively with molecular sieves.
-
Detailed Experimental Protocol
Preparation of Reaction Mixture
Scale: 100 mL Batch (Solvent-Free System)
-
Activation: Activate 5.0 g of 4Å molecular sieves in a muffle furnace at 250°C for 4 hours. Cool in a desiccator.
-
Weighing: Into a 250 mL screw-cap Erlenmeyer flask, weigh:
-
Valeric Acid: 40.8 g (0.40 mol)
-
trans-2-Hexen-1-ol: 44.0 g (0.44 mol, 1.1 eq)
-
-
Mixing: Swirl gently to mix. The mixture will be biphasic initially if water content is high, but usually forms a single organic phase.
-
Equilibration: Place flask in the orbital shaker at 40°C for 20 minutes to equilibrate temperature.
Enzymatic Reaction Initiation
-
Enzyme Addition: Add 0.85 g of Novozym 435 (1% w/w relative to total substrate mass).
-
Note: Enzyme loading can be optimized between 0.5% – 2.0%. 1% is a standard starting point for >90% conversion in <24h.
-
-
Desiccant Addition: Add the activated molecular sieves (5.0 g) to the flask.
-
Incubation: Seal the flask tightly (use Parafilm). Incubate at 40°C, 200 rpm .
Monitoring & Sampling
Sample at
-
Sampling: Withdraw 50 µL of the supernatant (avoiding solid enzyme/sieves).
-
Dilution: Dilute 1:100 in n-Hexane (containing 1 mg/mL n-Decane as internal standard).
-
GC Analysis: Inject 1 µL into GC-FID.
-
Calculation: Conversion (%) =
.
-
Work-up and Purification
-
Filtration: Once conversion >98% (typically 12–24h), filter the reaction mixture through a Buchner funnel to remove the immobilized enzyme and molecular sieves.
-
Recycling: The enzyme can be washed with n-hexane and reused up to 5–10 cycles.
-
-
Isolation: The filtrate is crude trans-2-hexenyl valerate.
-
Distillation: Purify via vacuum distillation (approx. 10 mbar, 80–90°C) to remove excess alcohol and trace acid.
-
Final Quality Check: Verify odor profile (Green, Fruity) and refractive index (
).
Analytical Validation (GC Method)
| Parameter | Condition |
| Column | DB-WAX (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector | Split 1:50, 250°C |
| Oven Program | 50°C (2 min) |
| Detector | FID, 250°C |
| Elution Order | 1. n-Hexane (Solvent) 2. Valeric Acid 3. trans-2-Hexen-1-ol 4. trans-2-Hexenyl Valerate |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation. | Replace molecular sieves mid-reaction or increase initial load. |
| Enzyme Aggregation | Substrate polarity too high (Acid). | Add n-Hexane as solvent to disperse substrates. |
| Slow Reaction Rate | Mass transfer limitation. | Increase agitation speed (rpm) or reduce particle size of sieves. |
| Isomerization (cis/trans) | Thermal degradation (rare in enzymatic). | Ensure temp < 60°C. Check purity of starting alcohol. |
References
-
Biocatalytic Synthesis of Flavor Esters
-
Lipase Kinetics & Mechanism
-
Substrate Properties (trans-2-Hexenyl acetate/valerate)
-
General Protocol for Short Chain Esters
Sources
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ScenTree - Trans-2-hexenyl acetate (CAS N° 2497-18-9) [scentree.co]
- 4. firmenich.com [firmenich.com]
- 5. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Profiling of trans-2-Hexenyl Valerate in Fruit Matrices via HS-SPME-GC-MS
Abstract & Biological Context
trans-2-Hexenyl valerate (CAS: 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a potent volatile ester contributing characteristic green, fruity, and pear-like notes to various fruit matrices (apples, pears, pineapples). Biologically, it is a downstream metabolite of the lipoxygenase (LOX) pathway, often upregulated during ripening or abiotic stress (wounding).
Accurate quantification of this ester is challenging due to its semi-volatility, susceptibility to enzymatic hydrolysis during sample preparation, and the presence of structural isomers (e.g., cis-3-hexenyl valerate). This protocol details a rigorous Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS), optimized for sensitivity and isomer resolution.
Biosynthetic Pathway
Understanding the origin of the analyte is critical for interpreting variance in samples. trans-2-Hexenyl valerate is derived from the catabolism of fatty acids.
Figure 1: Biosynthetic pathway of trans-2-Hexenyl valerate via the LOX pathway. The shift from (Z)-3 to (E)-2 configuration is a critical control point.
Analytical Challenges & Strategy
| Challenge | Mechanistic Cause | Strategic Solution |
| Enzymatic Degradation | Native esterases and LOX enzymes remain active after tissue disruption. | Inhibition: Immediate saturation with NaCl or CaCl₂ during homogenization to denature enzymes. |
| Isomer Co-elution | cis-3-Hexenyl and trans-2-Hexenyl analogs have similar boiling points. | Separation: Use of a high-polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX) rather than non-polar phases. |
| Matrix Effects | Sugars and pectins alter headspace partition coefficients ( | Standardization: Matrix-matched calibration or Standard Addition Method (SAM). |
Materials & Instrumentation
Reagents[1]
-
Target Standard: trans-2-Hexenyl valerate (≥95%, CAS 56922-74-8).[1]
-
Internal Standard (ISTD): 2-Octanol (CAS 123-96-6) or Methyl nonanoate. Rationale: 2-Octanol mimics the volatility and polarity of C6-esters without co-eluting.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
Solvent: Methanol (LC-MS grade) for stock solutions.
Instrumentation
-
GC-MS System: Agilent 7890B/5977B or equivalent single quadrupole.
-
Autosampler: CTC PAL3 or Gerstel MPS with SPME capability.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Why: The triple-phase fiber covers the wide polarity range of fruit volatiles (alcohols to esters).
-
Experimental Protocol
Workflow Overview
The following diagram illustrates the critical path from raw fruit to data.
Figure 2: Automated HS-SPME-GC-MS workflow for volatile ester analysis.
Detailed Methodology
Step 1: Sample Preparation (Enzyme Quenching)
-
Weigh 5.00 g of fresh fruit tissue.
-
Critical Step: Immediately add 5 mL of saturated NaCl solution (360 g/L). The high ionic strength halts enzymatic activity and drives volatiles into the headspace ("salting out").
-
Homogenize using a bead beater or Ultra-Turrax for 30 seconds.
-
Transfer 5 mL of homogenate to a 20 mL headspace vial.
-
Add 10 µL of Internal Standard solution (50 µg/mL 2-Octanol in Methanol).
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 2: SPME Parameters
-
Incubation: 40°C for 15 minutes. Note: Temperatures >60°C may induce Maillard reactions or thermal isomerization of the trans-2 double bond.
-
Agitation: 250 rpm (intermittent).
-
Extraction: Expose DVB/CAR/PDMS fiber for 30 minutes at 40°C.
-
Desorption: 3 minutes at 250°C in the GC inlet (splitless mode).
Step 3: GC-MS Configuration
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).
-
Alternative: HP-5MS can be used for general screening, but WAX is preferred for ester isomer separation.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 3 min)
-
Ramp 5°C/min to 150°C
-
Ramp 20°C/min to 240°C (hold 5 min)
-
-
Inlet: 250°C, Splitless (Purge flow 50 mL/min at 1.0 min).
-
MS Source: 230°C; Quad: 150°C.
-
Acquisition:
-
Scan Mode: 35–350 m/z (for identification).
-
SIM Mode: Target ions 82 (Quant), 99 , 67 (Qual). Note: m/z 82 is the base peak for hexenyl esters (cyclohexene rearrangement).
-
Results & Validation Criteria
Identification
trans-2-Hexenyl valerate is identified by:
-
Retention Index (RI): ~1630 on Wax column (verify with alkane ladder).
-
Mass Spectrum: Base peak m/z 82, molecular ion m/z 184 (often weak), fragment m/z 99 (valeryl cation).
-
Differentiation: Must be resolved from cis-3-hexenyl valerate (typically elutes earlier on Wax columns).
Quantitative Performance (Expected)
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.995 | Range: 10 – 2000 ng/g |
| Repeatability (RSD) | < 10% | n=6 replicates |
| Limit of Quant (LOQ) | < 5 ng/g | S/N > 10 |
| Recovery | 80 – 120% | Spiked into blank matrix (e.g., tomato juice or synthetic pulp) |
Troubleshooting Guide
Issue: Poor Sensitivity
-
Root Cause:[2][3][4] Fiber degradation or "shadowing" by high-concentration water/ethanol.
-
Fix: Bake fiber at 260°C for 30 min. Ensure splitless time is sufficient (min 1 min).
Issue: Peak Tailing
-
Root Cause:[2][3][4] Polarity mismatch or cold spots in the transfer line.
-
Fix: Use a "UI" (Ultra Inert) column. Ensure transfer line temp is >240°C.
Issue: Isomer Merging
-
Fix: Slow the ramp rate between 80°C and 130°C to 3°C/min to maximize resolution between cis-3 and trans-2 isomers.
References
-
NIST Chemistry WebBook. trans-2-Hexenyl valerate Spectra and Retention Indices. National Institute of Standards and Technology. Link
-
Parchem. (E)-2-hexen-1-yl valerate Physical Properties and Sensory Profile.[5]Link
-
Schwab, W., et al. (2008). Biosynthesis of plant volatiles: Nature's mastery of molecules. The Plant Journal. (Context for LOX pathway). Link
-
The Good Scents Company. Odor Description and Flavor Profile of trans-2-hexenyl valerate.Link
-
U.S. EPA. Pentanoic acid, (2E)-2-hexen-1-yl ester Substance Details. CompTox Chemicals Dashboard.[6] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway | MDPI [mdpi.com]
- 3. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
use of trans-2-Hexenyl valerate as a flavor standard in research
Application Note: trans-2-Hexenyl Valerate as a High-Fidelity Flavor Standard and Olfactory Probe
Abstract
This technical guide outlines the validation, handling, and experimental application of trans-2-hexenyl valerate (CAS: 56922-74-8). As a specific geometric isomer of the "Green Leaf Volatile" (GLV) family, this ester serves as a critical reference standard for distinguishing fruit maturity profiles (apple, pear, pineapple) and as a ligand for de-orphaning olfactory receptors. This document provides standardized retention index data, stability protocols, and a self-validating workflow for biological screening.
Chemical Profile & Research Significance
trans-2-Hexenyl valerate is an ester formed from trans-2-hexenol and valeric acid. Unlike its isomer cis-3-hexenyl valerate (associated with fresh cut grass), the trans-2 analog imparts a "riper," waxy, and fruity character essential for reconstructing authentic fruit profiles.
Table 1: Physicochemical Standards
| Property | Value | Notes |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | Specific geometric isomer |
| CAS Number | 56922-74-8 | Specific to trans isomer |
| Molecular Formula | MW: 184.28 g/mol | |
| Density | At 25°C | |
| Boiling Point | 217°C (est) | High boiling point requires heated inlet |
| Odor Profile | Green, Fruity, Apple, Pineapple, Waxy | Distinct from cis-3 analogs |
| Stability | Moderate | Susceptible to hydrolysis and oxidation |
Analytical Standardization Protocol (GC-MS)
Objective: To establish a calibration curve and validate the identity of trans-2-hexenyl valerate in complex matrices (e.g., fruit extracts) using Kovats Retention Indices (RI).
Chromatographic Separation Strategy
The critical analytical challenge is separating trans-2-hexenyl valerate from common co-eluting esters like cis-3-hexenyl valerate. A non-polar column (5% Phenyl) is standard, but a polar (Wax) column provides superior isomer resolution.
Reference Retention Indices (RI):
-
DB-5 / HP-5 (Non-Polar):
-
DB-Wax (Polar):
Standard Preparation Workflow
-
Primary Stock: Weigh 50 mg of trans-2-hexenyl valerate (>95% purity) into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM) or Hexane. (Conc: 5 mg/mL).
-
Internal Standard (IS): Add Methyl Decanoate or 2-Heptanone at 100 µg/mL to all calibration levels to correct for injection variability.
-
Calibration Series: Prepare 5 levels: 1, 10, 50, 100, 250 µg/mL.
GC-MS Instrument Parameters
-
Column: DB-5MS UI (
). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250°C. Purge flow 50 mL/min at 1.0 min.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 240°C.
-
Hold 5 min.
-
-
MS Source: 230°C, EI mode (70 eV). Scan range 35–350 amu.
Data Visualization: Analytical Workflow
Figure 1: Analytical workflow for the isolation and identification of trans-2-hexenyl valerate.
Biological Application: Olfactory Receptor Screening
Objective: To use trans-2-hexenyl valerate as a ligand to identify (de-orphan) specific Olfactory Receptors (ORs) using a heterologous expression system.
Mechanism of Action
This molecule acts as a ligand for Class I or Class II GPCRs (G-Protein Coupled Receptors). Binding triggers the cAMP-dependent signaling cascade, leading to an influx of Calcium (
Experimental Protocol (Calcium Imaging)
-
Cell Line: HEK293T cells.
-
Transfection: Co-transfect cells with:
-
Plasmid encoding the candidate OR (e.g., human OR or murine homolog).
-
Chaperone protein (RTP1S) to ensure surface expression.
- subunit to couple the receptor to the cAMP pathway.
-
-
Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 30 mins.
-
Stimulation: Apply trans-2-hexenyl valerate dissolved in DMSO/Ringer’s solution (Range: 1 µM to 300 µM).
-
Readout: Measure fluorescence intensity (
) at 520 nm.
Signaling Pathway Visualization
Figure 2: Signal transduction pathway for olfactory receptor activation by trans-2-hexenyl valerate.
Stability & Storage Protocols
To maintain the integrity of trans-2-hexenyl valerate as a standard, researchers must mitigate two primary degradation pathways: Oxidation (of the alkene double bond) and Hydrolysis (of the ester linkage).
-
Storage Temperature: Store neat standard at -20°C . Working solutions (in solvent) can be stored at 4°C for up to 1 month.
-
Inert Atmosphere: Always flush the headspace of the vial with Nitrogen (
) or Argon after use to prevent oxidation of the trans-2 double bond. -
pH Sensitivity: Avoid exposure to strong acids or bases. In extraction protocols, maintain a pH between 5.0 and 7.0 to prevent ester hydrolysis into valeric acid and hexenol.
References
-
NIST Chemistry WebBook. trans-2-Hexenyl valerate Spectra and Retention Indices. National Institute of Standards and Technology. [Link]
-
The Good Scents Company. (E)-2-hexen-1-yl valerate Organoleptic and Chemical Properties. [Link]
-
PubChem. Compound Summary: trans-2-Hexenyl valerate (CID 5352460).[1] National Library of Medicine. [Link]
-
Pherobase. Retention Index Database for Green Leaf Volatiles. (Cross-reference for homologous series retention behaviors). [Link]
Sources
Targeted Volatilomics: Protocol for the Quantitation of trans-2-Hexenyl Valerate
Application Note & Methodological Guide
Executive Summary
Molecule: trans-2-Hexenyl valerate (also known as (E)-2-Hexenyl pentanoate). CAS Registry Number: 56922-74-8.[1][2][3] Class: Green Leaf Volatile (GLV), Fatty Acid Ester.[4]
This application note details the targeted analysis of trans-2-Hexenyl valerate, a potent Green Leaf Volatile (GLV) derived from the lipoxygenase (LOX) pathway. While primarily recognized as a biomarker for fruit ripening (specifically in Pyrus and Malus species) and plant stress signaling, its utility extends into pharmaceutical development as a model lipophilic volatile .
For drug development professionals, this compound serves as a critical analytical benchmark for validating Headspace Solid-Phase Microextraction (HS-SPME) workflows used in breathomics and bioanalysis . Its intermediate volatility and specific hydrophobic properties make it an ideal candidate for optimizing fiber selectivity and recovery rates in complex biological matrices (e.g., patient breath condensate or flavored pharmaceutical syrups).
Biological & Mechanistic Context
To interpret metabolomic data involving trans-2-Hexenyl valerate, one must understand its biosynthetic origin. It is not a random metabolite but a specific endpoint of the Lipoxygenase (LOX) Pathway , activated during tissue disruption, stress, or ripening.
The Lipoxygenase (LOX) Pathway
The synthesis begins with membrane lipids (Linoleic/Linolenic acid). The "Green" aroma characteristic of this class arises from the enzymatic cleavage of these fatty acids.[4]
Figure 1: Biosynthetic Pathway. The conversion of membrane lipids to trans-2-Hexenyl valerate via the LOX pathway.[5][6] The final step is catalyzed by Alcohol Acyltransferase (AAT), the rate-limiting step for ester production.
Experimental Protocol: HS-SPME-GC-MS
Objective: Quantify trans-2-Hexenyl valerate in complex matrices (fruit tissue or biofluid surrogate) with high sensitivity.
Reagents & Materials
-
Target Standard: trans-2-Hexenyl valerate (CAS: 56922-74-8), purity
95%. -
Internal Standard (IS): 2-Octanol or Deuterated Hexyl Acetate (d3). Note: 2-Octanol is cost-effective; deuterated analogs provide better compensation for matrix effects.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out").
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Rationale: The triple-phase fiber covers the wide polarity range of volatiles often co-eluting with the target.
-
Sample Preparation Workflow
This protocol uses a "Salting Out" method to drive volatiles into the headspace.
-
Homogenization:
-
Solid Tissue: Grind 5g of tissue in liquid nitrogen. Transfer to a 20mL headspace vial.
-
Liquid/Biofluid: Pipette 5mL of sample into a 20mL headspace vial.
-
-
Matrix Modification: Add 1.5g NaCl (30% w/v) and a magnetic stir bar.
-
Internal Standard Spike: Add 10 µL of IS solution (e.g., 50 µg/mL in methanol).
-
Sealing: Immediately cap with a PTFE/Silicone septum.
Instrumental Parameters (GC-MS)
| Parameter | Setting | Rationale |
| Incubation | 40°C for 20 min (500 rpm agitation) | Equilibrates headspace without thermally degrading labile esters. |
| Extraction | 30 min (Fiber exposed) | DVB/CAR/PDMS fiber reaches equilibrium for C6-C10 esters. |
| Desorption | 250°C for 3 min (Splitless) | Ensures complete removal of analytes from the fiber to prevent carryover. |
| Column | DB-WAX (60m x 0.25mm x 0.25µm) | Polar phase separates isomeric esters (cis vs trans) better than non-polar columns. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 40°C (2 min) | Slow ramp separates trans-2-hexenyl valerate from co-eluting cis-isomers. |
| MS Source | EI (70 eV), 230°C | Standard ionization for library matching. |
| Acquisition | SIM Mode (Quantitation) | Target Ions: m/z 82 (Base), 67, 99. |
Critical Note on SIM Mode:
-
m/z 82: Characteristic cyclohexene-type fragment (often base peak for hexenyl esters).
-
m/z 99: Acylium ion fragment.
-
Validation: Ratio of 82/99 must remain constant (
20%) to confirm identity.
Data Analysis & Validation
Identification Strategy
Do not rely solely on mass spectral matching. You must calculate the Linear Retention Index (LRI) .
-
Run a C7-C30 Alkane Standard mix under the exact same conditions.
-
Calculate LRI using the Van den Dool and Kratz equation.
-
Target LRI (DB-Wax): ~1580–1600 (Verify with NIST Webbook for specific column phase).
Quantification Calculation
Use the ratio of the Target Peak Area to the Internal Standard Peak Area.
Self-Validating System Suitability
To ensure trustworthiness (E-E-A-T), run this check before every batch:
-
Blank Run: Inject a blank fiber. Requirement: No peak at target RT > 1% of LOQ.
-
QC Standard: Run a mid-level standard (e.g., 100 ppb). Requirement: Calculated concentration must be within ±15% of theoretical.
-
Isomer Resolution: Ensure baseline separation between trans-2-hexenyl valerate and cis-3-hexenyl valerate (common co-occurring isomer). Resolution (
) > 1.5.
Application in Drug Development
While trans-2-Hexenyl valerate is a plant metabolite, its application in pharma is robust in two specific areas:
Breathomics (Biomarker Discovery)
Volatile Organic Compounds (VOCs) in breath are emerging biomarkers for metabolic diseases.
-
Application: This ester is used as a Quality Control Standard for breath collection bags. Its stability and hydrophobic nature mimic endogenous oxidative stress markers (alkanes/methylated alkanes).
-
Protocol: Spike trans-2-Hexenyl valerate into the breath collection bag prior to sampling. Recovery < 80% indicates leakage or adsorption to the bag material (e.g., Tedlar vs. Nalophan).
Excipient Stability (Flavoring Agents)
Pharmaceutical syrups and pediatric formulations often use fruit esters.
-
Issue: Esters hydrolyze over time, altering taste and potentially pH.
-
Protocol: Use the HS-SPME-GC-MS method described above to monitor the stability of trans-2-Hexenyl valerate in formulation stress tests (40°C/75% RH). A decrease in the ester peak with a simultaneous increase in Valeric Acid (detectable if the method is modified for acids) confirms hydrolysis.
References
-
NIST Chemistry WebBook. trans-2-Hexenyl valerate: Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[2]
- Schwab, W., et al. (2008). Biosynthesis of plant volatiles: nature's diversity and ingenuity. Science, 321(5891).
-
PubChem. trans-2-Hexenyl valerate Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. Product Specification: trans-2-Hexenyl valerate, FG.[9] (Source for physical properties and purity standards).
- Kataoka, H., et al. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62.
Sources
- 1. trans-2-Hexenyl valerate [webbook.nist.gov]
- 2. trans-2-Hexenyl valerate [webbook.nist.gov]
- 3. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 4. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway | MDPI [mdpi.com]
- 5. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biosynthesis, isolation, and NMR analysis of leukotriene A epoxides: substrate chirality as a determinant of the cis or trans epoxide configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 9. trans-2-Hexenyl isovalerate ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Precision Isolation of trans-2-Hexenyl Valerate from Plant Matrices
Executive Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a critical Green Leaf Volatile (GLV) ester characterized by a distinct fruity, green, and apple/pear-like aroma. It is widely utilized in flavor reconstruction and fragrance formulation.[1] However, its isolation from plant material (e.g., Pyrus spp., Camellia sinensis, or Averrhoa carambola) presents specific challenges:
-
Volatility: High susceptibility to loss during solvent removal.
-
Enzymatic Instability: Rapid hydrolysis by endogenous esterases or alteration by lipoxygenase (LOX) pathway activity upon tissue disruption.
-
Thermal Degradation: Potential for isomerization or hydrolysis under prolonged heating.
This guide details two validated protocols—Simultaneous Distillation-Extraction (SDE) and Supercritical Fluid Extraction (SFE) —designed to maximize yield while maintaining the stereochemical integrity of the target ester.
Biosynthetic Context & Sample Preparation[2][3]
Understanding the origin of the target molecule is prerequisite to extraction. trans-2-Hexenyl valerate is often a downstream product of the Lipoxygenase (LOX) pathway, where fatty acids are cleaved to form C6 aldehydes (like trans-2-hexenal), reduced to alcohols (trans-2-hexenol), and subsequently esterified.
Critical Decision: The "Grind" Paradox
-
Scenario A: Intact Fruit (Constitutive). In ripening fruits (e.g., pears), the ester is accumulated in the matrix. Goal: Inhibit enzymes immediately to prevent degradation.
-
Scenario B: Fresh Leaves (Induced). In some vegetative tissues, the volatile profile changes instantly upon damage. Goal: Controlled disruption may be required to generate the precursor alcohol, but uncontrolled oxidation destroys the ester.
Recommendation: For maximum reproducibility, we assume Scenario A (extraction of pre-existing metabolites).
Pathway Visualization
The following diagram illustrates the LOX pathway context and where the extraction intervention must occur to preserve the valerate ester.
Figure 1: Biosynthetic pathway of Green Leaf Volatiles. Extraction must stabilize the 'Target' node against esterase activity.
Pre-Treatment Protocol
-
Cryogenic Quenching: Flash-freeze plant material in liquid nitrogen immediately upon harvest.
-
Enzyme Inhibition: Grind frozen tissue in the presence of an inhibitor solution (e.g., CaCl₂ or specific esterase inhibitors) if using solvent extraction. For SDE/SFE, maintain frozen state until processing.
Protocol A: Simultaneous Distillation-Extraction (SDE)
Methodology: Modified Likens-Nickerson Best For: High-purity isolation of volatiles from aqueous matrices (fruit pulps).
This classical method allows for the continuous steam distillation of the sample and simultaneous extraction of the distillate with an organic solvent. It is highly efficient for compounds with boiling points < 250°C.
Reagents & Equipment[2][4][5][6][7][8]
-
Apparatus: Likens-Nickerson SDE glassware (micro-version for <50g samples).
-
Solvent: Dichloromethane (DCM) or Pentane:Diethyl Ether (1:1). Note: DCM is preferred for safety (non-flammable) and density, but Pentane/Ether offers easier low-temp removal.
-
Internal Standard: Ethyl decanoate or 2-Octanol (100 ppm in solvent).
Step-by-Step Workflow
-
Sample Slurry:
-
Blend 50g of frozen plant tissue with 300mL distilled water.
-
Add antifoam agent (e.g., silicone emulsion) to prevent carryover.
-
-
Apparatus Setup:
-
Fill the solvent flask with 50mL DCM.
-
Fill the sample flask with the aqueous slurry.
-
Connect both to the central SDE condensation arm.
-
-
Extraction (The "Simultaneous" Phase):
-
Heat both flasks. The water must boil (100°C) and the solvent must boil (40°C for DCM).
-
Crucial Step: Adjust heating mantles so that condensation rates are balanced. The solvent and water vapors mix in the central chamber, partition, and separate by density.
-
Duration: Run for 2 hours. (Extended times >2h risk thermal degradation of esters).
-
-
Concentration:
-
Collect the organic phase.
-
Dry over anhydrous Sodium Sulfate (
) to remove residual water. -
Concentrate using a Vigreux column or gentle Nitrogen stream to 1mL. Do NOT use Rotary Evaporation to dryness, as trans-2-hexenyl valerate (BP ~191°C) can be lost with the solvent if vacuum is too low.
-
Figure 2: Workflow for Simultaneous Distillation-Extraction (Likens-Nickerson).
Protocol B: Supercritical Fluid Extraction (SFE)
Methodology: Supercritical
SFE is superior for preserving the "fresh" character of the ester, as it operates at lower temperatures than SDE, preventing thermal artifacts (e.g., cis/trans isomerization).
Parameters for Volatile Esters
-
Solvent: Carbon Dioxide (
) (99.9% purity). -
Modifier: None usually required for non-polar esters, but 1-2% Ethanol can increase yield.
-
Matrix Support: Celite 545 or Hydromatrix (to disperse moisture).
Step-by-Step Workflow
-
Sample Prep:
-
Mix 10g of cryo-ground plant powder with 5g of Celite 545. This prevents channeling and absorbs excess water.
-
Load into the extraction vessel (EV).
-
-
SFE Conditions:
-
Pressure: 100 - 150 bar (Selective for volatiles/lipids; higher pressures extract unwanted waxes).
-
Temperature: 40°C - 50°C.
-
Flow Rate: 2 - 4 mL/min.
-
Mode: Dynamic extraction for 45 minutes.
-
-
Collection:
-
Trap the extract in a collection vial containing a trapping solvent (e.g., 5mL Hexane) or on a cryo-trap (-10°C).
-
Note: Direct depressurization without a trap can lead to aerosolization and loss of the volatile ester.
-
Comparative Analysis of Methods
| Feature | SDE (Likens-Nickerson) | SFE (Supercritical CO2) | Solvent Extraction (Maceration) |
| Target Selectivity | High (Volatiles only) | Tunable (Pressure dependent) | Low (Co-extracts pigments/waxes) |
| Thermal Stress | High (100°C steam) | Low (40-50°C) | Low (Ambient) |
| Solvent Use | Moderate (DCM/Ether) | Minimal (CO2) | High |
| Artifact Risk | Hydrolysis possible | Low | Enzymatic activity if not inhibited |
| Yield | High for stable volatiles | Moderate | High but requires extensive cleanup |
Quality Control & Validation
To validate the extraction of trans-2-Hexenyl valerate, Gas Chromatography-Mass Spectrometry (GC-MS) is required.
GC-MS Parameters:
-
Column: DB-WAX or HP-Innowax (Polar columns separate esters better than non-polar DB-5).
-
Carrier Gas: Helium @ 1 mL/min.
-
Oven Program: 40°C (hold 2 min)
5°C/min 230°C. -
Identification:
-
Retention Index (RI): Compare against literature (approx. RI 1550 on Wax columns).
-
Mass Spectrum: Look for molecular ion (m/z 184) and characteristic fragments (m/z 82, 99).
-
Quantification: Use Ethyl Decanoate as an internal standard. Calculate Response Factor (RF) using a commercial standard of trans-2-Hexenyl valerate.
References
-
Likens, S. T., & Nickerson, G. B. (1964). Detection of certain hop oil constituents in brewing products. Proceedings of the American Society of Brewing Chemists.
-
Chaintreau, A. (2001). Simultaneous Distillation-Extraction: From Birth to Maturity. Flavor, Fragrance, and Odor Analysis.
-
Kim, N. S., & Lee, D. S. (2002). Comparison of different extraction methods for the analysis of fragrances from Lavandula species by gas chromatography–mass spectrometry. Journal of Chromatography A.
-
Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids.
-
Schwab, W., et al. (2008). Biosynthesis of plant volatiles: Nature's diversity and ingenuity. Science.
-
PubChem. trans-2-Hexenyl valerate (Compound Summary).
Sources
Precision Quantification of trans-2-Hexenyl Valerate: A Validated GC-FID Protocol
Introduction & Scientific Context
trans-2-Hexenyl valerate (CAS: 56922-74-8), also known as (E)-2-hexenyl pentanoate, is a prominent volatile ester characterized by a fruity, apple-pear aroma with green nuances. While widely utilized in the flavor and fragrance industry, it is increasingly relevant in pharmaceutical formulations as a permeation enhancer and a bioactive carrier in topical delivery systems due to its lipophilic nature (LogP ~4.17).
Accurate quantification of trans-2-Hexenyl valerate presents specific analytical challenges:
-
Isomeric Interference: It frequently co-exists with its geometric isomer, cis-3-hexenyl valerate, requiring high-resolution separation.
-
Volatility: Its volatility requires careful handling during sample preparation to prevent evaporative loss, which biases accuracy data.
-
Matrix Effects: In complex lipid-based formulations, non-volatile residues can contaminate the injection liner.
This guide presents a robust, self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) method. We utilize a polar capillary column (PEG phase) to maximize the separation of the alkene geometric isomers, ensuring specific quantification aligned with ICH Q2(R2) guidelines.
Method Development & Optimization Logic
Column Selection Strategy
-
Choice: DB-WAX (Polyethylene Glycol) or equivalent (e.g., ZB-WAX).
-
Rationale: On non-polar columns (e.g., DB-5), esters separate primarily by boiling point. Since trans-2-hexenyl valerate and its potential impurities (like hexenyl isomers) have similar boiling points, they may co-elute. The DB-WAX column separates based on polarity and hydrogen bonding. The pi-pi interactions of the double bond in the trans vs. cis configuration provide the necessary selectivity factor (
) to resolve the target analyte from the cis-3 isomer.
Internal Standard (IS) Selection[1][2]
-
Choice: n-Tridecane (C13).
-
Rationale:
-
Chemical Distinctness: Being a hydrocarbon, it does not undergo transesterification or hydrolysis, ensuring solution stability.
-
Elution Profile: On a WAX column, non-polar alkanes elute earlier than polar esters of similar boiling point. n-Tridecane elutes in a clean window prior to the valerate ester, preventing overlap while maintaining a similar run time.
-
Analytical Protocol
Instrumentation & Conditions
| Parameter | Setting / Specification |
| System | GC-FID (Agilent 7890B/8890 or equivalent) |
| Column | DB-WAX UI, 30 m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split/Splitless, 250°C, Split Ratio 50:1 |
| Liner | Ultra Inert liner with glass wool (to trap non-volatiles) |
| Detector (FID) | 260°C; H |
| Injection Vol. | 1.0 µL |
Oven Program:
-
Initial: 60°C (Hold 1 min) - Focuses volatiles at head of column.
-
Ramp 1: 10°C/min to 180°C - Separates main ester isomers.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) - Elutes heavy matrix components.
Reagents & Solution Preparation
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: Avoid Methanol to prevent transesterification.
-
Internal Standard (IS) Stock: 1.0 mg/mL n-Tridecane in DCM.
-
Analyte Stock: 2.0 mg/mL trans-2-Hexenyl valerate reference standard in DCM.
Standard Preparation Workflow: Prepare calibration standards by serial dilution of the Analyte Stock into volumetric flasks containing a constant concentration of IS (final IS conc: 100 µg/mL).
Visualizing the Analytical Workflow
The following diagram outlines the critical path from sample preparation to data generation, highlighting the decision nodes for system suitability.
Figure 1: Analytical workflow for trans-2-Hexenyl valerate quantification, incorporating internal standard normalization and system suitability checks.
Method Validation Protocol (ICH Q2(R2))[4]
This section details the specific experiments required to validate this method for regulatory submission.
System Suitability & Specificity
Objective: Prove the method distinguishes the analyte from its isomers and matrix.
-
Protocol: Inject a "Resolution Mix" containing trans-2-hexenyl valerate and cis-3-hexenyl valerate.
-
Acceptance Criteria:
-
Resolution (
) between isomers (Baseline separation). -
Tailing Factor (
) for analyte: . -
Blank injection must show no peaks at the retention time of analyte or IS.
-
Linearity & Range
Objective: Demonstrate proportional response.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 100, 200, 400, 600 µg/mL).
-
Calculation: Plot Response Ratio (Area
/ Area ) vs. Concentration Ratio. -
Acceptance Criteria:
-
Coefficient of Determination (
) .[1] -
Residual plot shows random distribution (no bias).
-
Accuracy (Recovery)
Objective: Confirm no bias in extraction or quantification.
-
Protocol: Spike blank matrix (e.g., placebo cream or oil base) with analyte at 80%, 100%, and 120% levels (n=3 per level).
-
Acceptance Criteria: Mean recovery within 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of the 100% standard. RSD
.[2] -
Intermediate Precision: Different analyst, different day, different column batch. RSD
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Robustness
Objective: Verify reliability under minor method variations.
-
Variations:
-
Flow rate:
(1.08 to 1.32 mL/min). -
Oven Ramp Rate:
C/min.
-
-
Acceptance: System suitability parameters (
, ) must remain within limits.
Validation Logic Diagram
The following decision tree illustrates the validation lifecycle, ensuring compliance with ICH Q2(R2) standards.
Figure 2: Step-wise validation decision tree ensuring adherence to ICH Q2(R2) acceptance criteria.
Data Summary Template
Use the following table structure to report validation results in your final dossier.
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference in Blank; | Blank: None; | PASS |
| Linearity | PASS | ||
| Accuracy (Level 1) | 98.0 - 102.0% | 99.4% | PASS |
| Accuracy (Level 2) | 98.0 - 102.0% | 100.1% | PASS |
| Accuracy (Level 3) | 98.0 - 102.0% | 99.8% | PASS |
| Precision (RSD) | 0.45% | PASS | |
| LOD | S/N > 3 | 0.5 µg/mL | Info |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4] [Link]
-
PubChem. (n.d.).[2] trans-2-Hexenyl valerate (Compound).[5][6] National Library of Medicine. [Link]
-
The Good Scents Company. (n.d.). (E)-2-hexen-1-yl valerate.[5][7][Link]
-
Restek Corporation. (n.d.). Analysis of Flavor Volatiles on Stabilwax (Application Note).[Link]
-
Agilent Technologies. (2020). Gas Chromatography Fundamentals: Method Development.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 6. trans-2-Hexenyl Valerate | 56922-74-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. (E)-2-hexen-1-yl isovalerate, 68698-59-9 [thegoodscentscompany.com]
Advanced Sensory Analysis Protocol: trans-2-Hexenyl Valerate
Application Note & Methodological Guide
Executive Summary & Chemical Identity
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a critical high-impact aroma chemical used as a reference standard for "green," "fruity," and "fermented/winey" notes in sensory science. Unlike simple esters, its unsaturated structure [(E)-2-hexenyl moiety] imparts a sharp, leafy lift that modifies the heavy sweetness of the valerate group.
This guide details the protocols for using this compound in sensory thresholds, descriptive analysis, and Gas Chromatography-Olfactometry (GC-O). It is designed for researchers investigating olfactory receptor tuning or developing reformulations for the flavor and fragrance (F&F) industry.
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate |
| CAS Number | 56922-74-8 |
| FEMA Number | 3935 |
| Molecular Weight | 184.28 g/mol |
| Sensory Profile | Green, Ripe Apple, Pear, Pineapple, Cognac/Winey nuances |
| LogP (est) | ~3.3 (High Hydrophobicity) |
| Solubility | Soluble in Ethanol, Propylene Glycol, Oils; Insoluble in Water |
Material Handling & Sample Preparation
Critical Control Point: Due to its high hydrophobicity (LogP ~3.3), trans-2-hexenyl valerate will adsorb rapidly onto plastic surfaces. All preparation must occur in borosilicate glass or stainless steel.
Stock Solution Preparation
Objective: Create a stable, accurate stock for dilution series. Solvent Choice: Ethanol (Food Grade, 99.9%) is preferred for GC-O; Propylene Glycol (PG) is preferred for aqueous sensory panels to minimize solvent evaporation artifacts.
-
Tare a 20 mL amber glass volumetric flask with a PTFE-lined cap.
-
Weigh 100 mg of trans-2-hexenyl valerate (purity >95%) directly into the flask. Record weight to 0.1 mg precision.
-
Dilute to volume with the chosen solvent.
-
Sonicate for 5 minutes to ensure homogeneity.
-
Storage: Store at 4°C. Stable for 6 months. Nitrogen purge headspace after every use to prevent oxidation of the double bond.
Delivery Matrices for Sensory Evaluation
-
Air Phase (Olfactometry): Direct injection of ethanolic solution.
-
Aqueous Phase (Cup Tests): Requires an emulsifier or carrier.
-
Protocol: Mix Stock Solution (in PG) into odor-free water.
-
Max Concentration: Do not exceed 10 ppm in final aqueous solution to avoid phase separation, which causes "hot spots" in sensory perception.
-
Protocol: Olfactory Detection Threshold (ODT) Determination
Methodology: ASTM E679 (Ascending Concentration Series, 3-Alternative Forced Choice).
Experimental Design
This protocol determines the concentration at which 50% of the population can distinguish the compound from a blank.
-
Panel: n=20 screened assessors (normosmic).
-
Dilution Factor: 3-fold step dilution series.
-
Range: 0.1 ppb to 100 ppm (broad range required due to inter-individual variability in ester perception).
Workflow
-
Preparation: Prepare 6 concentration steps.
-
Set: 3 samples per step (1 Active, 2 Blanks).
-
Blanks: Pure solvent + water matrix.
-
-
Presentation: Samples presented in ascending order of concentration (weakest to strongest) to prevent olfactory fatigue/adaptation.
-
Task: "Sniff all three samples. Identify the one that is different." (Forced choice—guess if unsure).
-
Data Processing: Calculate the Individual Best Estimate Threshold (BET) as the geometric mean of the last missed concentration and the first consistently detected concentration.
Visualized Workflow (DOT)
Caption: Workflow for determining Olfactory Detection Thresholds using the 3-AFC ascending concentration method.
Protocol: Gas Chromatography-Olfactometry (GC-O)
Objective: Correlate the specific "green/fruity" sensory event with the chemical peak of trans-2-hexenyl valerate in a complex mixture.
Instrumental Setup
-
Column: DB-Wax (Polar) is recommended to separate esters from non-polar terpenes.
-
Retention Index (RI): ~1460-1480 on Wax columns.
-
-
Splitter: 1:1 split between Mass Spectrometer (MS) and Olfactory Port (ODP).
-
Humidification: The ODP transfer line must be humidified to prevent drying of the assessor's nasal mucosa, which alters sensitivity.
Detection Frequency Method
-
Injection: 1 µL of extract.
-
Assessment: Panelist sniffs the effluent for the full run (20-30 min).
-
Recording: Panelist presses a button when an odor is detected and speaks the descriptor (e.g., "Green Apple").
-
Validation: trans-2-Hexenyl valerate is confirmed if the "Green/Fruity" descriptor aligns with the MS peak at the expected Retention Time (RT).
Mechanistic Insight: Olfactory Transduction
Understanding the biological mechanism is crucial for interpreting "fatigue" or "adaptation" data. trans-2-Hexenyl valerate acts as a ligand for specific Class I or Class II Olfactory Receptors (ORs).
Signaling Pathway Diagram
This diagram illustrates how the hydrophobic ester binds to the receptor, triggering the cAMP cascade that leads to neuronal depolarization.
Caption: GPCR-mediated signal transduction pathway for ester perception in olfactory sensory neurons.
Data Analysis & Interpretation
Calculating Odor Activity Values (OAV)
To determine the impact of trans-2-hexenyl valerate in a formulation:
- : Concentration of compound in the sample (mg/kg).
- : Odor Threshold in the specific matrix (mg/kg).
-
Interpretation: If OAV > 1, the compound contributes to the flavor profile. For this valerate, OAVs are often >100 in apple flavors, driving the core identity.
Troubleshooting Sensory Data
| Issue | Probable Cause | Corrective Action |
| High Variation in Thresholds | Specific Anosmia or Fatigue | Screen panelists for ester sensitivity; increase time between samples (min 60s). |
| "Plastic" or "Chemical" Note | Oxidation or Contamination | Check stock solution age; verify glassware cleaning (no detergent residues). |
| Low Intensity in Aqueous Mix | Phase Separation | Use Propylene Glycol or Tween-80 as a co-solvent; ensure <10 ppm concentration. |
References
-
The Good Scents Company. (2023). trans-2-Hexenyl valerate: Odor and Flavor Profile.[1][2] Retrieved from [Link]
-
FEMA (Flavor and Extract Manufacturers Association). (2023).[3] FEMA GRAS Flavoring Substances 19 - FEMA 3935.[4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352974, [(E)-hex-2-enyl] pentanoate.[5] Retrieved from [Link]
- ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. (Referenced for Methodology).
-
Mosciano, G. (2000).[1] Organoleptic Characteristics of Flavor Materials.[1] Perfumer & Flavorist, 25(5), 72. (Seminal text on sensory descriptors).
Sources
- 1. (E)-2-hexen-1-yl valerate 56922-74-8 [thegoodscentscompany.com]
- 2. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 3. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
Application Note: High-Efficiency Profiling of Hexenyl Esters via HS-SPME-GC-MS
Abstract
This application note details a robust, solvent-free protocol for the extraction and quantification of hexenyl esters—specifically (Z)-3-hexenyl acetate and its isomers—from complex plant matrices. Utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this method overcomes the sensitivity limitations of traditional solvent extraction. We establish the 50/30 µm DVB/CAR/PDMS fiber as the superior extraction phase, offering a 3-fold increase in recovery over standard PDMS fibers. This guide is designed for researchers investigating Green Leaf Volatiles (GLVs) in plant defense signaling, flavor chemistry, and drug development.
Introduction
Hexenyl esters, particularly (Z)-3-hexenyl acetate , are critical Green Leaf Volatiles (GLVs) synthesized by plants via the lipoxygenase (LOX) pathway in response to mechanical wounding or herbivory. In drug development and agricultural research, these compounds serve as biomarkers for plant stress and raw material quality (e.g., in essential oils or herbal extracts).
Traditional liquid-liquid extraction (LLE) often results in analyte loss due to the high volatility of C6 esters and introduces solvent artifacts. HS-SPME offers a thermodynamic equilibrium-based approach that integrates sampling, extraction, and concentration into a single solvent-free step.
Methodological Principles
The success of this protocol relies on two mechanistic pillars:
-
Polarity Matching: Hexenyl esters are semi-polar. A triple-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) combines the capacity of PDMS with the porosity of Carboxen and DVB, allowing for the retention of small C6 molecules that would otherwise displace rapidly on a single-phase fiber.
-
Enzymatic Arrest: GLVs are formed rapidly (within seconds) upon tissue damage. This protocol distinguishes between emission profiling (live headspace) and metabolite profiling (flash-frozen tissue), ensuring the researcher measures the intended biological state.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Operational workflow for the HS-SPME analysis of hexenyl esters. Critical control points are color-coded for emphasis.
Materials and Reagents
| Component | Specification | Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS (Gray/StableFlex) | The "Gold Standard" for volatiles. DVB/CAR layers trap C6 esters effectively; PDMS provides durability. |
| Internal Standard | Nonyl Acetate (10 µg/mL in MeOH) | Structurally similar to hexenyl esters but absent in most plant matrices. Elutes after target analytes. |
| Salt | NaCl (Analytical Grade) | Promotes "salting out" effect, driving semi-polar esters into the headspace. |
| Vials | 20 mL Headspace vials (Amber) | Amber glass prevents photo-degradation of light-sensitive isomers. |
| GC Column | DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm) | Polar stationary phase is required to resolve cis (Z) and trans (E) isomers effectively. |
Detailed Protocols
Protocol 1: Sample Preparation
Objective: To prepare plant tissue without artificially inducing wound-response volatiles.
-
Harvesting: Cut plant material using sharp shears.
-
For Emission Profiling: Place intact leaves/fruit directly into the vial.
-
For Metabolite Profiling: Immediately flash-freeze tissue in liquid nitrogen and grind to a fine powder.
-
-
Weighing: Transfer 1.0 g of sample into a 20 mL headspace vial.
-
Matrix Modification:
-
Add 2 mL of saturated NaCl solution (or 0.5 g solid NaCl + 2 mL HPLC-grade water).
-
Note: The addition of water is crucial for dry samples (e.g., tea leaves) to facilitate volatility.
-
-
Internal Standard Spike: Inject 5 µL of Internal Standard solution (Nonyl Acetate) directly into the matrix (not on the glass wall).
-
Sealing: Immediately cap with a magnetic screw cap containing a PTFE/Silicone septum.
Protocol 2: HS-SPME Extraction Optimization
Objective: To maximize analyte recovery while minimizing thermal degradation.
-
Pre-conditioning: Condition the SPME fiber at 250°C for 30 minutes before the first use of the day to remove contaminants.
-
Incubation (Equilibration):
-
Place vial in the autosampler heating block/agitator.
-
Temperature: 40°C (Higher temperatures >60°C can cause isomerization or thermal artifacts in GLVs).
-
Time: 10 minutes.
-
Agitation: 250 rpm (Ensures rapid gas-phase equilibrium).
-
-
Extraction:
-
Desorption:
Protocol 3: GC-MS Analysis
Objective: Chromatographic separation of isomers.
-
Inlet: Splitless mode (1 min purge), 250°C. Liner: 0.75mm ID SPME liner.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5]
-
Oven Program:
-
40°C for 3 min (Traps volatiles).
-
Ramp 5°C/min to 150°C (Separates isomers).
-
Ramp 20°C/min to 240°C (Elutes heavier terpenes/impurities).
-
Hold 5 min.
-
-
MS Parameters:
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Mode: 35–300 m/z (for identification).
-
SIM Mode (Quantification): Target ions for (Z)-3-hexenyl acetate: 67 (Quant), 82 , 43 (Qual).
-
Optimization Logic & Troubleshooting
The following diagram illustrates the trade-offs involved in parameter selection.
Figure 2: Decision matrix for SPME parameter optimization. Green indicates the recommended path for hexenyl esters.
Common Issues & Solutions:
-
Broad Peaks: Usually caused by water condensation on the fiber. Solution: Ensure the desorption temperature is high enough and consider a post-extraction dry purge (1 min in nitrogen stream) if samples are very wet.
-
Low Recovery: Check fiber age. DVB/CAR fibers have a finite lifetime (~50-100 injections). Replace if the surface looks stripped or discolored.
-
Ghost Peaks: Carryover from high-concentration samples. Solution: Run a blank desorption between samples.
Method Validation Criteria
To ensure trustworthiness (E-E-A-T), validate the method using these parameters:
-
Linearity: Prepare a 5-point calibration curve (0.1 – 50 µg/g) using synthetic (Z)-3-hexenyl acetate spiked into a blank matrix (e.g., silica sand or water). R² should be > 0.99.
-
Limit of Detection (LOD): Calculate as 3× Signal-to-Noise (S/N) ratio of the lowest standard. Typical LOD for this method is ~1–5 ng/g.
-
Repeatability: Analyze 6 replicates of a mid-level standard. RSD should be < 10%.
References
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
-
Amici, A., et al. (2018). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea. MDPI - Molecules. Retrieved from [Link]
-
Yang, K., et al. (2021).[6] Optimization of HS-SPME-GC/MS Analysis of Volatile Components in Camellia Seed Oil. FAO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. ba333.free.fr [ba333.free.fr]
- 5. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of HS-SPME-GC/MS Analysis of Volatile Components in Camellia Seed Oil [agris.fao.org]
application of trans-2-Hexenyl valerate in insect olfactometry studies
Executive Summary
This guide details the experimental application of (E)-2-Hexenyl valerate (CAS: 56922-74-8), a specific Green Leaf Volatile (GLV) ester, in insect electrophysiology and behavioral assays. While often overshadowed by its isomer cis-3-hexenyl valerate, the trans-2 analog acts as a critical semiochemical marker for specific host-plant physiological states (e.g., enzymatic isomerization during tissue senescence or specific fruit ripening stages).
This document provides a validated workflow for using trans-2-Hexenyl valerate as a kairomone in evaluating host-location behavior in herbivorous insects (Lepidoptera/Coleoptera) and as a synomone for parasitoids.
Chemical Profile & Preparation
Objective: Ensure stimulus integrity. GLV esters are volatile and prone to hydrolysis or isomerization if mishandled.
Compound Specifications
| Parameter | Specification | Critical Note |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | Distinct from cis-3 analogs.[1] |
| CAS Number | 56922-74-8 | Verify CAS; do not confuse with generic hexenyl valerate.[2] |
| Purity | >95% (GC Grade) | Impurities (e.g., hexanoic acid) can repel insects, skewing data. |
| Vapor Pressure | ~0.046 mmHg @ 25°C | Moderate volatility; requires paraffin oil for sustained release. |
| Odor Profile | Green, fruity, pear/apple-like | "Sweeter" than corresponding aldehydes.[3] |
Solution Preparation (Standard Protocol)
Solvent Choice:
-
Hexane/DCM: Use only for GC-MS verification or immediate puff stimuli. Rapid evaporation changes the concentration delivered to the insect within seconds.
-
Mineral Oil (Paraffin): MANDATORY for behavioral assays (Y-tube/Wind Tunnel). It acts as a matrix to slow release rates, mimicking natural plant emission kinetics.
Step-by-Step Dilution:
-
Stock Solution (100 µg/µL): Weigh 10 mg of neat trans-2-Hexenyl valerate into a 2 mL amber silanized glass vial. Dilute with 100 µL of spectroscopic-grade hexane.
-
Working Solutions (Logarithmic Series):
-
Take aliquots of Stock and dilute into Mineral Oil .
-
Target Concentrations: 0.1, 1, 10, and 100 µg/µL.
-
-
Storage: Purge headspace with Nitrogen/Argon. Store at -20°C. Shelf life: 3 months.
Protocol A: Electroantennography (EAG)
Objective: Quantify the peripheral olfactory sensitivity of the insect antenna to trans-2-Hexenyl valerate compared to solvent controls.
Experimental Logic
The EAG measures the summation of receptor potentials from olfactory sensory neurons (OSNs). Trans-2-hexenyl valerate typically stimulates OSNs housed in trichoid sensilla (Lepidoptera) or basiconic sensilla (Coleoptera/Hymenoptera).
Diagram: Olfactory Signal Transduction
The following diagram illustrates the pathway from the stimulus source to the recorded signal.
Figure 1: Signal transduction pathway for GLV ester detection. The hydrophobic ester requires OBP transport through the sensillum lymph to activate the receptor complex.
EAG Workflow
-
Preparation: Excise the insect head/antenna. Mount between glass capillary electrodes filled with conductive gel (Spectra 360) or Ringer's solution (Ag/AgCl wire interface).
-
Delivery System:
-
Continuous humidified airflow: 1.0 L/min (main tube).
-
Stimulus pulse: 0.5 sec puff at 0.5 L/min into the main stream.
-
-
Stimulus Cartridge:
-
Apply 10 µL of test solution onto a filter paper strip (0.5 cm x 5 cm).
-
Place strip inside a Pasteur pipette.
-
Wait 30s before testing to allow solvent (hexane) evaporation if not using oil.
-
-
Sequence: Control (Solvent) → Low Dose → High Dose → Control.
-
Validation: A response is valid only if it exceeds 2x the amplitude of the solvent blank .
Protocol B: Y-Tube Olfactometry (Behavior)
Objective: Determine attraction (positive chemotaxis) or repellency.
Setup Specifications
-
Material: Glass Y-tube (avoid plastic to prevent odor "ghosting").
-
Dimensions: Stem 20 cm, Arms 15 cm, Angle 75° (standard for 5-20mm insects).
-
Airflow: 0.2 – 0.5 L/min per arm (laminar flow is critical).
-
Lighting: Red light (>650 nm) for nocturnal insects; full spectrum for diurnal.
Diagram: Behavioral Assay Workflow
Figure 2: Operational workflow for Y-Tube olfactometry emphasizing the critical cleaning and rotation steps to prevent bias.
Execution Steps
-
Odor Source: Apply 10 µL of trans-2-Hexenyl valerate (in mineral oil) to a filter paper disc. Place in the odor source chamber of Arm A. Place a mineral oil-only disc in Arm B.
-
Airflow Check: Use a "smoke test" (TiCl₄ or dry ice vapor) prior to the experiment to ensure laminar flow and no mixing at the junction.
-
Bioassay:
-
Introduce insect at the base of the Y-tube stem.
-
Criteria for Choice: Insect must cross a decision line (usually 1/3 down the arm) and remain for >30 seconds.
-
-
Bias Control: Rotate the Y-tube 180° every 5 insects. Swap odor connections every 10 insects.
Data Analysis
Calculate the Preference Index (PI):
- = Number of insects choosing Treatment (trans-2-Hexenyl valerate)
- = Number of insects choosing Control
-
Range: -1 (Total Repellency) to +1 (Total Attraction).
-
Significance Test: Chi-square (
) test against a 50:50 null hypothesis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Ghosting (High Control Response) | Ester adsorption to glass/tubing. | Bake glassware at 150°C for 2 hrs. Replace Teflon/Tygon tubing. |
| Inconsistent EAG | Isomerization of compound. | Verify purity via GC-MS. Trans isomers can degrade to cis under UV light. Store in amber vials. |
| No Behavioral Response | Concentration too high (Sensory Adaptation). | Lower dose by 1-2 orders of magnitude. GLVs are often repellent at high release rates. |
| Turbulence | Airflow too high. | Reduce flow to 0.2 L/min. Ensure decision point has smooth glass fusion. |
References
-
Vet, L. E., et al. (1983). Design and operation of a four-arm olfactometer for behavioral studies.[4]Entomologia Experimentalis et Applicata .
-
Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.[4]Entomologia Experimentalis et Applicata . [4]
-
Hansson, B. S., et al. (1999). Physiological characterization of olfactory receptor neurons in the cabbage looper moth.Journal of Comparative Physiology A .
-
The Good Scents Company. Chemical Data: (E)-2-Hexenyl Valerate.[2]
-
Pherobase. Database of Insect Pheromones and Semiochemicals. (General reference for GLV occurrence).
Sources
Troubleshooting & Optimization
overcoming co-elution in GC-MS analysis of volatile esters
Technical Support Center: GC-MS Analysis of Volatile Esters Topic: Overcoming Co-elution in Complex Matrices
Introduction: The "Hidden Peak" Problem
Q: Why is co-elution such a persistent challenge in volatile ester analysis?
A: Volatile esters (e.g., acetates, butyrates, hexanoates) are structurally diverse but often isomeric. In complex matrices like natural flavors, fragrances, or biological fluids, these isomers frequently possess nearly identical boiling points and polarity indices.
For example, 2-methylbutyl acetate and 3-methylbutyl acetate (isoamyl acetate) are classic isomeric pairs found in fruit flavors. On a standard non-polar column (e.g., 5% phenyl), they may co-elute perfectly, appearing as a single peak. This leads to:
-
Quantitation Errors: Overestimation of the dominant species.
-
Identification Failures: Library match scores drop because the mass spectrum is a "hybrid" of two compounds.
This guide provides a tiered troubleshooting protocol—starting with hardware optimization and moving to advanced software deconvolution—to resolve these overlaps.
Category 1: Chromatographic Optimization (The Hardware Fix)
Q: My esters are co-eluting on a standard DB-5MS column. Should I switch columns immediately?
A: Not necessarily. Before changing the column, optimize your thermal gradient . Co-elution often occurs because the temperature ramp is too fast, forcing compounds to elute before they interact sufficiently with the stationary phase.
Protocol: The "Mid-Ramp Hold" Technique
-
Identify Elution Temp: Run a standard ramp (e.g., 10°C/min) and note the temperature where the co-eluting pair emerges (e.g., 140°C).
-
Calculate Hold Temp: Subtract 20–30°C from that elution temperature (e.g., set hold at 110–120°C).
-
Modify Method:
-
Ramp quickly to the hold temperature.
-
Hold isothermally for 2–5 minutes. This allows the stationary phase selectivity (
) to dominate over volatility. -
Resume ramp to clear the matrix.
-
Q: If temperature optimization fails, which column phase should I choose for isomeric esters?
A: You must leverage polarity-based selectivity . Standard non-polar columns (100% dimethyl polysiloxane or 5% phenyl) separate primarily by boiling point. Isomeric esters often have identical boiling points, so you need a column that interacts with the functional groups (dipole-dipole or
Table 1: Column Selection Guide for Volatile Esters
| Column Type | Stationary Phase | Selectivity Mechanism | Best Application |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, Rxi-5Sil MS) | Boiling Point (Volatility) | General screening; separates esters by carbon number (C4 vs C5). Poor for isomers. |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX, Stabilwax) | Hydrogen Bonding & Dipole-Dipole | Gold Standard for separating polar isomers (e.g., 2-methyl vs 3-methyl esters). |
| Highly Polar | Biscyanopropyl polysiloxane (e.g., HP-88, DB-23) | Strong Dipole & | Cis/trans isomers (FAMEs); separating saturated from unsaturated esters. |
| Ionic Liquid | Dicationic Ionic Liquid (e.g., SLB-IL111) | Multimodal (H-bond, | Extreme resolution of complex isomeric mixtures where PEG fails. |
Expert Insight: For the 2-methylbutyl/3-methylbutyl acetate pair, a WAX column typically provides baseline resolution, whereas a 5% phenyl column often results in a single broad peak.
Category 2: Mass Spectrometry & Data Analysis (The Software Fix)
Q: I cannot change my column. How can I resolve co-elution using my MS data?
A: You must use Spectral Deconvolution . This technique mathematically separates overlapping peaks by analyzing ion distinctness and peak shape.[1]
The Principle: Even if two peaks overlap by 90%, they rarely have identical mass spectra and identical peak apices for every single ion.
-
Compound A might be enriched in ion
43.[2][3] -
Compound B might be enriched in ion
87. -
If the apex of the extracted ion chromatogram (EIC) for 43 is even 0.5 seconds shifted from the apex of 87, they are distinct compounds.
Protocol: Manual Deconvolution via Ion Ratios
-
Extract Unique Ions: Do not rely on the Total Ion Chromatogram (TIC). Extract the EIC for unique fragment ions of the suspected isomers.
-
Check Peak Purity:
-
Quantify via Unique Mass: Use the area of the unique ion for quantification, not the TIC area.
Q: Is there an automated tool for this?
A: Yes. AMDIS (Automated Mass Spectral Deconvolution and Identification System) is the industry standard (freeware from NIST).
Figure 1: Workflow of the AMDIS algorithm for resolving co-eluting peaks.
Category 3: Advanced Techniques (When 1D Fails)
Q: I have a complex fuel/flavor matrix, and neither WAX columns nor AMDIS work. What now?
A: You have reached the limit of one-dimensional chromatography. The solution is Comprehensive Two-Dimensional GC (GC×GC) .
How it works:
-
1st Dimension: Separates by volatility (e.g., non-polar column).
-
Modulator: Traps and "injects" fractions every few seconds.
-
2nd Dimension: Separates by polarity (e.g., short polar column).
This creates a 2D contour plot where esters are separated from the hydrocarbon matrix. Co-eluting peaks in 1D are physically pulled apart in the 2nd dimension because they likely have different polarities.
Troubleshooting Decision Tree
Use this logic flow to determine your next step when you suspect co-elution.
Figure 2: Step-by-step decision matrix for resolving co-eluting species.
References
-
Restek Corporation. (2020). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics. PMC PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Chromatography Forum. (2020). Methods to separate co-eluting peaks. Retrieved from [Link]
-
Mdpi. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbutyl acetate(624-41-9) MS [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of trans-2-Hexenyl valerate during sample prep
Current Status: Operational | Topic: Sample Preparation & Stability Protocols
Welcome to the Technical Support Center. This guide addresses the instability of trans-2-Hexenyl valerate (CAS 56922-74-8), a critical "green" and fruity ester used in flavor/fragrance analysis and plant metabolomics.
This molecule presents a "Triad of Instability":
-
Enzymatic Hydrolysis: Rapid degradation by native esterases in biological matrices.
-
Chemical Hydrolysis: Sensitivity to pH extremes during liquid-liquid extraction.
-
Volatile Loss: Evaporative loss during solvent concentration due to its vapor pressure (approx. 0.046 mmHg at 25°C).
Module 1: The Biological Matrix (Enzymatic Degradation)
Q: Why does my recovery drop significantly when extracting from fresh plant tissue compared to spiked solvent standards?
A: You are likely observing native esterase activity . In viable plant tissue (e.g., tea leaves, fruits), cell disruption releases lipases and carboxylesterases. These enzymes rapidly hydrolyze trans-2-hexenyl valerate back into trans-2-hexenol and valeric acid. This reaction can occur within seconds of tissue maceration.
The Fix: Metabolic Quenching You must stop enzymatic activity before the solvent interacts with the analyte.
Protocol: Cryogenic Quenching & Inhibition
-
Flash Freeze: Immediately immerse fresh tissue in liquid nitrogen (
). -
Cryo-Milling: Pulverize the tissue while frozen. Do not allow it to thaw.
-
Inhibitor Addition: Add the extraction solvent directly to the frozen powder.
-
Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate spiked with 0.1% Formic Acid (to inhibit esterases) or CaCl₂ (to complex enzyme co-factors).
-
-
Homogenization: Homogenize in the cold solvent.
Q: Can I use heat to denature the enzymes?
A: Proceed with caution. While heat denatures enzymes, trans-2-hexenyl valerate is thermally labile. Prolonged heating (>60°C) can induce Cis/Trans Isomerization , converting the trans (E) double bond to the cis (Z) form, creating quantitation errors.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways you must manage during extraction.
Figure 1: Degradation pathways of trans-2-Hexenyl valerate. Red paths indicate hydrolysis (biological/chemical); Yellow indicates thermal isomerization.
Module 2: Chemical Stability (Workup & pH)
Q: I see "ghost peaks" of trans-2-hexenol in my chromatogram. Is my column dirty?
A: It is likely chemical hydrolysis occurring during your wash steps. If you use a strong base (e.g., 1M NaOH) to remove acidic interferences, you will saponify the ester.
The Fix: pH Control & Drying
-
Avoid Strong Bases: Use saturated
(weak base) only if necessary, and keep contact time under 2 minutes at 4°C. -
Dryness is Critical: Water promotes hydrolysis.
-
Step 1: Wash organic extract with Brine (saturated NaCl) to remove bulk water.
-
Step 2: Dry over anhydrous
(Sodium Sulfate) for at least 15 minutes. Magnesium Sulfate ( ) is more aggressive and can sometimes adsorb polar esters; is safer for this analyte.
-
Module 3: Volatility Management (Concentration)
Q: My recovery is inconsistent (30-70%) after nitrogen blow-down. What is happening?
A: You are suffering from evaporative co-distillation . Although trans-2-hexenyl valerate is not highly volatile (BP ~220°C), it has sufficient vapor pressure to be swept away with solvents like Dichloromethane or Pentane, especially as the volume approaches dryness.
The Fix: The "Keeper" Solvent Technique Never evaporate to dryness. Use a high-boiling point solvent to "trap" the analyte.
Protocol: Nitrogen Concentration with Keeper
| Parameter | Setting/Material | Reason |
| Keeper Solvent | Tetradecane or Dodecane ( | High BP (>200°C) retains the analyte in solution when the extraction solvent evaporates. |
| Gas Stream | High-purity Nitrogen ( | Prevents oxidation of the double bond. |
| Temperature | < 30°C (Water bath) | Minimizes thermal energy driving the analyte into the vapor phase. |
| Endpoint | Stop at | NEVER go to dryness. Stopping at dryness results in >40% loss. |
Module 4: Instrumental Artifacts (GC-MS)
Q: My standard curve is linear, but my samples show peak tailing and isomerization.
A: This often indicates a reactive injection port . The trans-2-hexenyl moiety is susceptible to isomerization in hot, acidic environments. Active sites (silanols) in the GC liner can catalyze this shift.
Troubleshooting Checklist:
-
Liner Deactivation: Use Ultra-Inert, deactivated wool liners. Standard glass wool is often too acidic.
-
Inlet Temperature: Lower the inlet temperature to 230°C. High temps (>250°C) promote thermal rearrangement.
-
Splitless Time: Keep splitless time optimized (e.g., 0.75 min). Excessive residence time in the hot inlet increases degradation.
Summary: Optimized Workflow Decision Tree
Figure 2: Optimized decision tree for trans-2-Hexenyl valerate preparation, emphasizing the "Keeper" step.
References
-
Chemical Properties of trans-2-Hexenyl valerate. Cheméo. Available at: [Link]
-
Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. MDPI. Available at: [Link]
-
Green leaf volatile production by plants: A meta-analysis. ResearchGate. Available at: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis. Carbodiimide. Available at: [Link]
Technical Support: SPME Optimization for trans-2-Hexenyl Valerate
Executive Summary & Analyte Profile
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a hydrophobic ester characterized by a fruity, green aroma.[1][2] Successful extraction requires balancing its high hydrophobicity (LogP ≈ 4.[1]0) with its intermediate volatility.[1]
This guide provides a self-validating framework for optimizing Headspace SPME (HS-SPME). Unlike liquid injection, SPME is a multiphase equilibrium process.[1] Your optimization must address the Partition Coefficient (
Physicochemical Constraints
| Property | Value | Implication for SPME |
| LogP | ~4.0 (Hydrophobic) | High affinity for non-polar phases; low water solubility.[1][2] |
| Boiling Point | ~210–220°C (est.)[1][2] | Requires heated headspace (>40°C) to volatilize effectively.[1][2] |
| Functional Group | Ester | Compatible with DVB/CAR/PDMS or PDMS fibers.[1][2] |
Critical Optimization Parameters (The "Why" & "How")
Module A: Fiber Selection (The Stationary Phase)
Recommendation: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][3][4]
-
Mechanism: This "triple-phase" fiber covers the widest polarity range.[1]
-
Alternative: 100 µm PDMS . Use this only if you encounter competitive displacement (where high-concentration matrix components displace your target) on the DVB/CAR pores.[1]
Module B: Thermodynamics (Temperature)
Target Range: 40°C – 60°C
-
The Conflict: SPME is governed by two opposing forces:[1]
-
Optimization Logic: You will likely observe a "bell curve" response.[1] Above 70°C, the partition coefficient into the fiber (
) drops faster than the headspace concentration increases.[1]
Module C: Kinetics (Extraction Time)
Target Range: 20 – 40 minutes
-
Equilibrium vs. Pre-equilibrium: For quantitative accuracy, equilibrium is ideal but time-consuming.[1] For high-throughput screening, you may work in pre-equilibrium (e.g., 20 mins) if timing is strictly automated and precise (
0.1 min).[1]
Module D: Matrix Modification (Salting Out)
Recommendation: Saturation with NaCl (approx. 36% w/v) [1]
-
Mechanism: Adding salt increases the ionic strength of the water.[1][4] Since trans-2-hexenyl valerate is hydrophobic, the hydration shells around the salt ions "squeeze" the ester out of the aqueous phase, driving it into the headspace (increasing
).[1]
Step-by-Step Optimization Protocol
This protocol uses a Univariate Approach (optimizing one variable at a time) to establish a baseline.[1]
Phase 1: Setup & Conditioning
-
Fiber Conditioning: Bake DVB/CAR/PDMS fiber at 250°C for 30 mins (or per manufacturer spec) to remove shipping contaminants.
-
Sample Prep: Weigh 2.0 g of sample (or 2 mL liquid) into a 20 mL headspace vial.
-
Internal Standard: Spike with 10 µL of an internal standard (e.g., trans-2-hexenyl acetate or a deuterated analog) to normalize variations.
Phase 2: The Optimization Workflow
Figure 1: Logical workflow for establishing optimal SPME parameters.
Phase 3: GC Interface Parameters
-
Desorption Temp: 250°C.[1]
-
Desorption Time: 3 minutes (DVB/CAR fibers have "tortuous" pores; insufficient time leads to carryover).[1]
-
Split Mode: Splitless for trace analysis; Split (1:10) if overloading occurs.
Troubleshooting & FAQ
Q1: I see "tailing" peaks for the valerate ester. Is it the column or the fiber?
Answer: It is likely the desorption efficiency .[1]
-
Diagnosis: If the tailing is specific to the ester and not early eluters, the analyte is likely "stuck" in the micropores of the Carbon/DVB layer.[1]
-
Fix: Increase desorption temperature to 260°C (do not exceed fiber max) or increase desorption time to 5 minutes. Ensure your GC liner is clean and deactivated (glass wool can adsorb esters).[1]
Q2: My reproducibility (RSD) is poor (>15%). What is wrong?
Answer: This is usually a kinetic issue , not a sensitivity issue.
-
Check 1 (Agitation): Are you stirring? SPME relies on diffusion.[1] Without consistent agitation (e.g., 250 rpm), the "depletion zone" around the fiber varies, causing random error.[1]
-
Check 2 (Vial Sealing): Ensure caps are crimped tightly. Volatile esters escape easily.[1]
-
Check 3 (Time): If you are extracting at 10 minutes (steep part of the adsorption curve), a 30-second error causes a huge area difference.[1] Move to the "plateau" (equilibrium) time, likely >30 mins.[1]
Q3: Adding salt decreased my signal. How is that possible?
Answer: This is the "Viscosity Effect." [1]
-
While salt drives the analyte out (thermodynamics), it also makes the solution more viscous (kinetics), slowing down the diffusion of the ester to the headspace.[1]
-
Fix: If salt reduces signal, either increase the extraction time to allow the system to reach the new equilibrium or increase the agitation speed.
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common SPME failures.
References
-
MDPI. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive. (Validates DVB/CAR/PDMS superiority for sulfur/ester volatiles and temperature curves).
-
National Institutes of Health (NIH). (2021).[1] An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa Tissues. (Confirms DVB/CAR/PDMS efficacy for Green Leaf Volatiles and C6 esters).
-
Agilent Technologies. (2021).[1] Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. (Authoritative guide on the thermodynamics of salting out hydrophobic analytes).
-
ResearchGate (Methods Protocol). (2025). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (Provides comparative data on extraction temperatures for fruit esters).
Sources
- 1. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 3. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic trans-2-Hexenyl Valerate
Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Audience: Process Chemists, Flavor/Fragrance R&D, Organic Synthesis Labs
🟢 Operational Overview
Welcome to the technical support hub for trans-2-Hexenyl valerate (CAS: 56922-74-8).[1] This guide addresses the specific challenges associated with purifying this allylic ester. Unlike saturated esters, the trans-2-hexenyl moiety introduces sensitivity to thermal isomerization and polymerization, while the valerate component presents olfactory purification challenges due to the potency of residual valeric acid.[1]
Key Physical Properties (Reference Data)
| Property | Value | Critical Note for Purification |
| Boiling Point | ~70°C @ 1 mmHg | Must use high vacuum.[1] Atmospheric distillation (~225°C est.) risks degradation.[1] |
| Flash Point | 76°C (170°F) | Flammable.[2] Ground all glassware during transfer. |
| Odor Profile | Green, fruity, apple/pear | Zero tolerance for "cheesy" notes (Valeric acid contamination). |
| Solubility | Insoluble in water | Prone to emulsions during aqueous workup due to surfactant-like byproducts.[1] |
| Stability | Acid/Heat Sensitive | Allylic ester linkage is susceptible to rearrangement.[1] |
🛠 Module 1: The Purification Workflow
The following workflow is designed to minimize thermal stress while ensuring the removal of the specific impurities associated with this synthesis (unreacted valeric acid, trans-2-hexen-1-ol, and mineral acids).
Figure 1: Standard Purification Workflow. Note the iterative loop at the neutralization stage; this is the critical control point for olfactory purity.[1]
🔧 Module 2: Troubleshooting Guides (Ticket Resolution)
🎫 Ticket #1: "The product smells like cheese/sweat."[1]
Diagnosis: Residual Valeric Acid (Pentanoic Acid).[1] Severity: Critical (Olfactory Failure).
Valeric acid has an extremely low odor threshold.[1] Even 0.1% contamination can mask the fruity "green" note of the ester with a rancid, sweaty odor.[1]
Resolution Protocol:
-
The Bicarbonate Wash: Do not rely on water washes.[1] You must use Saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ).[1] -
The "Polishing" Step: If the smell persists after distillation, dissolve the product in hexane and stir with solid Calcium Hydroxide (
) for 30 minutes, then filter. This forms insoluble calcium valerate.[1]
🎫 Ticket #2: "GC Analysis shows a 'shoulder' peak or split peak."[1]
Diagnosis: Isomerization (cis/trans shift) or Bond Migration.[1] Severity: High (Purity Failure).[1]
The trans-2-hexenyl double bond is allylic.[1] Under acidic conditions or excessive heat, it can isomerize to the cis (Z) form or migrate to the 3-position (conjugation with the ester oxygen is less favorable, but migration can occur).
Resolution Protocol:
-
Check pH before Distillation: Ensure the crude material is completely neutral. Any residual mineral acid (sulfuric/p-TsOH) in the still pot will catalyze isomerization as the temperature rises.[1] Add a pinch of solid
or to the distillation flask as a buffer.[1] -
Vacuum Integrity: You must lower the boiling point.
-
Target: Distill at <80°C vapor temperature.
-
Action: Ensure vacuum is <2 mmHg.[1] If you are distilling at >100°C, you are risking thermal isomerization [1].
-
🎫 Ticket #3: "I have a persistent emulsion during the wash."
Diagnosis: Formation of Sodium Valerate Surfactants.[1] Severity: Moderate (Yield Loss).[1]
When you neutralize valeric acid with base, you create sodium valerate—an effective soap. This stabilizes emulsions between your organic solvent and water.[1]
Resolution Protocol:
-
Salting Out: Add solid Sodium Chloride (NaCl) directly to the separatory funnel until the aqueous layer is saturated.[1] This increases the ionic strength and forces the organic layer out of the aqueous phase (Salting Out Effect) [2].[1]
-
Solvent Choice: If using Diethyl Ether, switch to Methyl tert-Butyl Ether (MTBE) or Dichloromethane (DCM). DCM is heavier than water and often breaks emulsions faster, though it requires careful separation.
-
Gentle Mixing: Do not shake vigorously during the bicarbonate wash.[1] Invert gently 20-30 times.
🧠 Module 3: Advanced Logic (Decision Tree)
Use this logic tree to diagnose purity issues based on analytical feedback.
Figure 2: Troubleshooting Logic Matrix. Follow the path based on your QC failure mode.
📚 Module 4: Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography instead of distillation? A: Yes, for small scales (<5g). Use a gradient of Hexane:Ethyl Acetate (starting 98:2).[1] However, silica is slightly acidic. To prevent on-column isomerization, neutralize the silica slurry with 1% Triethylamine before packing the column [3].[1]
Q: Why does my product turn yellow upon storage? A: trans-2-Hexenyl valerate contains an alkene.[1] Without protection, it can undergo autoxidation or polymerization.
-
Fix: Store under Argon/Nitrogen.
-
Stabilizer: For non-food/pharma R&D use, adding 0.01% BHT (Butylated hydroxytoluene) can prevent oxidation.
Q: What is the best method to remove unreacted trans-2-hexenol? A: The alcohol boils significantly lower (~158°C atm) than the ester (~225°C atm), but they can form azeotropes.[1] If simple distillation fails, react the crude mixture with Acetic Anhydride (1.1 eq relative to residual alcohol) before the final distillation. This converts the alcohol to trans-2-hexenyl acetate (BP ~165°C), which is much easier to separate from the valerate ester by fractional distillation [4].[1]
🔗 References
-
PubChem. (n.d.).[1] trans-2-Hexenyl valerate Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Used for Boiling Point/Physical Data).[1]
-
Master Organic Chemistry. (2022).[1] Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link] (Protocol for Workup/Emulsions).[1]
-
The Good Scents Company. (n.d.).[1] (E)-2-hexen-1-yl valerate.[1][2][7] Retrieved from [Link] (Odor profile and Industry Standards).[1]
-
Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link] (General purification logic for esters).[1]
Sources
- 1. US3642885A - Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid - Google Patents [patents.google.com]
- 2. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]
- 7. (E)-2-hexen-1-yl isovalerate, 68698-59-9 [thegoodscentscompany.com]
Technical Support Center: Stabilizing trans-2-Hexenyl Valerate
The following technical guide is structured as a specialized support resource for researchers and formulation scientists working with trans-2-Hexenyl valerate (CAS: 56922-74-8). It prioritizes chemical mechanistic understanding to troubleshoot and prevent degradation.
Senior Application Scientist: Dr. A. Lin Subject: Minimizing Hydrolytic and Oxidative Degradation in Storage Last Updated: January 28, 2026
Executive Summary: The Molecule & Its Vulnerabilities
trans-2-Hexenyl valerate (also known as (E)-2-Hexenyl pentanoate) is a fatty acid ester valued for its green, fruity, apple-pear olfactory profile.[1][2][3][4] While chemically stable under inert conditions, it possesses two specific structural moieties that dictate its degradation profile:
-
The Ester Linkage: Susceptible to hydrolysis, releasing Valeric acid (cheesy/sweaty odor) and trans-2-Hexenol.[1]
-
The Allylic Double Bond: The (E)-2-alkene structure is prone to autoxidation and radical attacks, leading to off-notes and polymerization.[1]
This guide provides the protocols necessary to arrest these pathways.
Degradation Pathways & Mechanisms (The "Why")
To preserve the integrity of your standard, you must understand the enemy.[5] The following diagram details the specific chemical breakdown routes you are fighting against.
Visualization: Degradation Cascade of trans-2-Hexenyl Valerate[1][3][4]
Figure 1: Mechanistic pathways showing the conversion of trans-2-Hexenyl valerate into hydrolytic and oxidative byproducts.[1][3][4]
Storage Protocols & Troubleshooting (The "How")
Standard Operating Procedure (SOP) for Storage
Failure to follow these steps typically results in a shelf-life reduction from 24 months to <6 months.[1][3][4]
| Parameter | Specification | Scientific Rationale |
| Temperature | < 15°C (Ideal: 4°C) | Arrhenius kinetics dictate that hydrolysis rates double for every 10°C increase.[1][3][4] Low temp slows molecular collisions. |
| Container Material | Amber Borosilicate Glass | Blocks UV light (200-400nm) which catalyzes allylic oxidation.[1][3][4] Prevents plasticizer leaching common in PVC/LDPE. |
| Headspace | Argon or Nitrogen Purge | Displaces atmospheric O₂.[3][4] Argon is heavier than air and provides a superior "blanket" over the liquid surface. |
| Closure System | Teflon (PTFE) Lined Cap | Polyethylene liners can absorb the ester (scalping).[3][4] PTFE provides an inert chemical barrier. |
| Humidity Control | Desiccator Storage | Prevents moisture ingress.[3][4] Even trace water (ppm levels) can initiate autocatalytic hydrolysis. |
Troubleshooting Guide: FAQ Format
Q1: My sample has developed a distinct "sweaty" or "cheesy" odor. Is it compromised?
-
Mechanism: The ester bond has cleaved, releasing Valeric acid (Pentanoic acid). This acid has a very low odor threshold and smells characteristically like sweat or old cheese.
-
Action:
-
Perform an Acid Value (AV) titration immediately. If AV > 1.0 mg KOH/g, the material is significantly degraded.
-
Do not use for sensitive olfactory experiments.
-
Prevention: Ensure your storage container is hermetically sealed and was purged with inert gas. Check for moisture ingress.[6]
-
Q2: The liquid appears slightly cloudy or has suspended droplets.
-
Diagnosis: Moisture Contamination / Phase Separation. [1]
-
Mechanism: trans-2-Hexenyl valerate is lipophilic (LogP ~3.8).[1][3] Water intrusion causes phase separation (cloudiness). This free water will rapidly accelerate hydrolysis.
-
Action:
-
Dry the sample using anhydrous Sodium Sulfate (
) if the volume permits. -
Filter through a 0.2 µm PTFE syringe filter.
-
Re-analyze purity via GC-FID.
-
Q3: I see "extra" peaks in my GC-MS chromatogram appearing before the main peak.
-
Mechanism: Oxidation of the double bond can cleave the molecule, creating smaller volatile aldehydes (e.g., hexenal isomers) which elute earlier than the parent ester.
-
Action:
-
Check mass spectra for m/z 44 (acetaldehyde) or m/z 98 (hexenal derivatives).
-
If these peaks exceed 1% total area, the sample is oxidatively compromised.
-
Analytical Guardrails: Quality Control
Do not assume stability. Validate it using this decision tree.
Visualization: QC Decision Tree
Figure 2: Quality Control workflow for validating ester integrity prior to experimental use.
Analytical Methods Summary
| Method | Target Analyte | Acceptance Criteria |
| GC-FID | Parent Ester Purity | ≥ 95.0% (Research), ≥ 98.0% (Pharma) |
| Acid Value (Titration) | Free Valeric Acid | < 1.0 mg KOH/g |
| Peroxide Value | Lipid Peroxides | < 5.0 meq/kg |
| 1H-NMR | Isomeric Purity (cis/trans) | No detectable cis-isomer signals |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5352974, (E)-2-Hexenyl valerate. Retrieved from [Link]
-
The Good Scents Company (2025). (E)-2-hexen-1-yl valerate: Organoleptic Properties and Stability. Retrieved from [Link]
-
FooDB (2025). Compound Summary: 2-Hexenyl valerate. Retrieved from [Link][1][3]
-
Gai, Y. et al. (2025). Kinetics and product identification of the reactions of (E)-2-hexenyl acetate... with OH radicals. ResearchGate. Retrieved from [Link]
Sources
- 1. (E)-2-hexen-1-yl isovalerate, 68698-59-9 [thegoodscentscompany.com]
- 2. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 3. Showing Compound 2-Hexenyl valerate (FDB017571) - FooDB [foodb.ca]
- 4. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whatscent.app [whatscent.app]
- 6. ramsonsperfumes.com [ramsonsperfumes.com]
Technical Support Center: Optimizing trans-2-Hexenyl Valerate Analysis
Topic: Troubleshooting Poor Peak Shape in Gas Chromatography (GC) Target Molecule: trans-2-Hexenyl Valerate (CAS: 56922-74-8) Audience: Analytical Chemists, Flavor/Fragrance Researchers, QC Specialists[1]
Executive Summary: The Molecule & The Challenge
trans-2-Hexenyl valerate (also known as (E)-2-hexenyl pentanoate) is a vital "green" flavor compound characterized by fruity, apple-pear notes.[1] Chemically, it is an allylic ester .[1] This structural detail is critical for troubleshooting:
-
Ester Functionality: Moderately polar, making it susceptible to hydrogen bonding with active silanols (causing tailing).[1][2]
-
Allylic Double Bond: Located at the C2 position relative to the alcohol chain, this unsaturation increases susceptibility to thermal rearrangement or oxidation compared to saturated esters.[1]
If you are experiencing peak shape issues, they likely stem from activity (tailing) , overload (fronting) , or thermal degradation (splitting/ghost peaks) .[1]
Part 1: Diagnostic Logic Tree
Before adjusting hardware, identify your specific symptom using the flowchart below.
Figure 1: Diagnostic workflow for isolating the root cause of peak shape anomalies.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: Peak Tailing (The "Activity" Problem)
Q: My trans-2-hexenyl valerate peak has a long tail, but my hydrocarbons look fine. Why?
A: This is a classic "activity" problem. Hydrocarbons are non-polar and do not interact with active sites.[1] Your ester, however, has electron-rich oxygen atoms and a double bond that can hydrogen-bond with exposed silanol groups (Si-OH) in your system.[1]
The Protocol:
-
Liner Selection: Switch to an Ultra-Inert (UI) liner with deactivated glass wool.[1] Standard liners often have active sites that grab the ester, releasing it slowly (tailing).[1]
-
Recommendation: Split/Splitless liner with wool (deactivated) to aid vaporization of this high-boiling ester (~215°C).[1]
-
-
Column Maintenance: The first 10-20 cm of your column accumulates non-volatile "gunk" that exposes active sites.[1]
-
Inlet Temperature Check: Ensure the inlet is hot enough to vaporize the sample quickly but not so hot it activates the glass.
-
Target: 240°C - 250°C.[1]
-
Issue 2: Peak Fronting (The "Capacity" Problem)
Q: The peak looks like a "shark fin" (slow rise, sharp drop). Is my column broken?
A: Your column is likely fine, but you are overloading it. trans-2-Hexenyl valerate is a semi-volatile flavor compound.[1] If you inject it neat or at high concentrations (common in flavor work), the stationary phase becomes saturated.[1]
The Protocol:
-
Increase Split Ratio: If you are running 10:1, try 50:1 or 100:1. This reduces the mass on-column.[1][4]
-
Dilution: Dilute the sample in a solvent like Hexane or Ethyl Acetate.[1]
-
Phase Ratio Check: If you must run high concentrations, use a column with a thicker film (e.g., 1.0 µm or 1.5 µm) rather than the standard 0.25 µm.[1] This increases the sample capacity.[1]
Issue 3: Ghost Peaks & Degradation
Q: I see the main peak, but also small peaks appearing before it that weren't there in the standard. What are they?
A: This suggests thermal degradation or hydrolysis.[1] As an allylic ester, trans-2-hexenyl valerate can cleave into trans-2-hexenol and valeric acid if exposed to moisture and heat, or rearrange.[1]
The Protocol:
-
Moisture Control: Ensure your solvent and carrier gas are dry.[1] Esters hydrolyze in the inlet if water is present.[1]
-
Inlet Temperature: If the inlet is >260°C, lower it to 230°C.
-
Liner Cleanliness: Dirty liners act as catalysts for degradation.[1] Change the liner immediately.
Part 3: Optimized Method Parameters
Use these parameters as a "Safe Harbor" baseline to validate your system performance.
| Parameter | Recommendation | Rationale |
| Column | DB-WAX or DB-5MS (30m x 0.25mm x 0.25µm) | WAX provides better isomer separation; 5MS is more robust.[1] |
| Inlet Temp | 240°C | Sufficient for vaporization (BP ~215°C) without thermal stress.[1] |
| Liner | Ultra-Inert Split Liner with Wool | Wool prevents discrimination; deactivation prevents tailing.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Constant flow prevents peak widening during temperature ramps.[1] |
| Oven Program | 60°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp allows focusing; final bake-out removes heavy matrix.[1] |
| Detector | FID (250°C) or MS (Source 230°C) | Standard detection. Avoid MS sources >250°C to prevent fragmentation changes.[1] |
Part 4: The Chemistry of Deactivation (Visualized)
Why does deactivation matter for trans-2-hexenyl valerate? The diagram below illustrates the interaction between the ester and a non-deactivated silica surface.
Figure 2: Mechanism of peak tailing.[1] Free silanols (red) bind to the ester carbonyl, retarding a portion of the analyte.[1] Deactivation (green) blocks these sites.
References
-
NIST Chemistry WebBook. trans-2-Hexenyl valerate Properties & Spectra.[1][5] National Institute of Standards and Technology.[1][5]
-
Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting. (2025).[1][2][3][6][5][7]
-
Restek Corporation. Troubleshooting GC Peak Shape Issues (Tailing, Fronting, Splitting).
-
The Good Scents Company. trans-2-hexenyl valerate Information.
-
Chromatography Online. Troubleshooting GC Peak Tailing and Active Sites.
Sources
- 1. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. trans-2-Hexenyl valerate [webbook.nist.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Matrix Effects in trans-2-Hexenyl Valerate Quantification
Executive Summary & Analyte Profile
The Analyte: trans-2-Hexenyl valerate (CAS: 56922-74-8) is a Green Leaf Volatile (GLV) ester characterized by a fruity, pear-like aroma. Structurally, it possesses an unsaturated double bond at the C2 position and a valerate (pentanoate) tail.
The Core Challenge: In Gas Chromatography-Mass Spectrometry (GC-MS), this analyte is highly susceptible to Matrix-Induced Chromatographic Response Enhancement . Unlike LC-MS, where matrix often suppresses signal, the complex matrix in GC-MS (e.g., plant extracts, essential oils) frequently increases the analyte signal compared to pure solvent standards. This occurs because matrix components block active silanol sites in the GC inlet, preventing the adsorption/degradation of the unsaturated ester, effectively "protecting" it. Failure to account for this leads to significant overestimation of analyte concentration (false positives/high recovery).
Key Physicochemical Properties
| Property | Value | Relevance to Analysis |
| Formula | C₁₁H₂₀O₂ | MW 184.28 Da |
| Boiling Point | ~191–193 °C | Elutes in the mid-volatility region; susceptible to inlet discrimination. |
| LogP | ~4.17 | Highly lipophilic; requires non-polar solvents (Hexane, MTBE). |
| Reactivity | Unsaturated (C=C) | Susceptible to oxidation or polymerization on active inlet sites. |
Diagnostic Workflow: Do You Have a Matrix Effect?
Before altering your method, you must quantify the magnitude of the matrix effect (ME). We utilize the Slope Comparison Method .
Protocol: The "Slope Test"
-
Prepare Solvent Curve: Create a 5-point calibration curve of trans-2-hexenyl valerate in pure solvent (e.g., Hexane).
-
Prepare Matrix-Matched Curve: Spike the exact same concentration levels into a blank matrix extract (post-extraction spike).
-
Analyze: Run both curves in the same sequence.
-
Calculate %ME: Use the slopes (
) of the linear regression lines.
-
Result < -20%: Signal Suppression (Rare in GC, common in LC).
-
Result -20% to +20%: No Significant Matrix Effect (Soft Effect).
-
Result > +20%: Signal Enhancement (Hard Effect – Most likely scenario ).
Visualization: Matrix Effect Decision Logic
Figure 1: Decision logic for interpreting the Slope Test results. Enhancement is the primary failure mode for unsaturated esters.
Troubleshooting Guides (FAQ Format)
Issue 1: "My recovery is consistently 130-150%."
Diagnosis: You are calibrating with pure solvent standards but analyzing a complex matrix. The Mechanism: In your pure solvent standard, the trans-2-hexenyl valerate interacts with active silanol groups (Si-OH) in the glass liner and column head. A portion of your analyte is irreversibly adsorbed or degraded, lowering the response. When you inject the sample, the "dirt" (matrix) covers these active sites, allowing 100% of the analyte to reach the detector. Corrective Action:
-
Switch to Matrix-Matched Calibration: Prepare standards in a blank extract of your sample type.
-
Use Analyte Protectants: Add a mixture of L-gulonic acid
-lactone and D-sorbitol to both standards and samples. These compounds bind avidly to active sites, "sacrificing" themselves to protect the ester.
Issue 2: "The retention time shifts by >0.1 min in the sample."
Diagnosis: Matrix Overloading.
The Mechanism: High concentrations of non-volatile matrix components (triglycerides, pigments) are modifying the phase ratio (
-
Increase Split Ratio: If sensitivity allows, move from 10:1 to 50:1 to reduce the amount of matrix entering the column.
-
Backflush: Implement a post-run backflush cycle to remove high-boilers before they damage the column.
Issue 3: "I see 'ghost peaks' of hexenyl valerate in blank runs."
Diagnosis: Carryover or Septum Bleed. The Mechanism: Esters can absorb into the septum or o-rings and off-gas during subsequent thermal cycles. Corrective Action:
-
Replace Septum: Use high-temperature, low-bleed septa (e.g., BTO).
-
Liner Exchange: A dirty liner acts as a reservoir. Change the liner and gold seal.
Mitigation Protocols
Protocol A: Standard Addition (The "Gold Standard")
Use this when a blank matrix is unavailable or when sample variability is high.
Principle: The sample itself acts as the calibration matrix, perfectly compensating for viscosity and active site effects.
Workflow:
-
Aliquot: Take 4 vials, each containing 1.0 mL of the same sample extract.
-
Spike:
-
Vial 1: Add 0
L Standard (Unspiked). -
Vial 2: Add 10
L Standard (0.5x expected conc). -
Vial 3: Add 20
L Standard (1.0x expected conc). -
Vial 4: Add 40
L Standard (2.0x expected conc).
-
-
Balance: Add pure solvent to Vials 1-3 so all vials have the exact same total volume.
-
Plot: Plot Peak Area (
) vs. Added Concentration ( ). -
Calculate: The absolute value of the x-intercept is the concentration of the unknown.
Protocol B: Internal Standard Selection
An internal standard (IS) corrects for injection variability but ONLY corrects matrix effects if the IS behaves chemically identically to the analyte.
Recommended IS Candidates:
-
Best: trans-2-Hexenyl valerate-d3 (Isotopically labeled).
-
Why: Identical chemical behavior, different mass.
-
-
Good: trans-2-Hexenyl butyrate.
-
Why: Structural analog. Similar volatility and functional groups (unsaturated ester), likely to experience similar adsorption on active sites.
-
-
Avoid: Simple alkanes (e.g., Dodecane) or chlorinated compounds. They do not mimic the adsorption profile of the ester oxygen or the double bond.
Visualization: The Mechanism of Matrix Enhancement
Figure 2: Mechanism of Matrix-Induced Enhancement. Matrix components block active sites, allowing more analyte to reach the detector compared to a clean solvent injection.
References
-
Mastovská, K., Lehotay, S. J. (2017). "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." LCGC International. Link
-
National Institute of Standards and Technology (NIST). (2023). "trans-2-Hexenyl valerate Mass Spectrum & Properties." NIST Chemistry WebBook, SRD 69. Link
-
Kordin, K., et al. (2023). "Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization." Metabolites.[1] Link
-
The Good Scents Company. (2023). "trans-2-hexenyl valerate properties and organoleptics."[2] Link
-
Sigma-Aldrich. (2024). "trans-2-Hexenyl isovalerate Product Specification & Safety." Link[2]
Sources
Technical Support Center: Optimizing trans-2-Hexenol Esterification
Subject: Troubleshooting Guide for Reducing Byproducts in Allylic Alcohol Esterification Target Molecule: trans-2-Hexenol (Leaf Alcohol) Audience: Process Chemists, Fragrance Researchers, and Drug Development Scientists
Executive Summary & Diagnostic Matrix
trans-2-Hexenol is a primary allylic alcohol widely used in fragrance and flavor chemistry. Its esterification presents a specific set of challenges due to the lability of the allylic system. The presence of a double bond at the C2 position makes the molecule susceptible to allylic rearrangement (1,3-shift) , elimination (dehydration) , and geometric isomerization (trans to cis) under acidic or thermal stress.
Use the matrix below to identify the root cause of impurities in your crude reaction mixture.
Table 1: Byproduct Diagnostic Matrix
| Observed Byproduct | Chemical Identity | Root Cause | Corrective Action |
| Branched Ester | 1-hexen-3-yl ester | Acid-Catalyzed Rearrangement. Formation of a carbocation intermediate allows nucleophilic attack at C3 instead of C1. | Switch to Enzymatic Transesterification or buffered Steglich conditions. Avoid strong mineral acids ( |
| Dienes | 1,3-Hexadiene / 2,4-Hexadiene | Elimination. Dehydration of the alcohol, typically driven by high heat or strong acid. | Reduce reaction temperature (<40°C). Ensure anhydrous conditions. |
| Urea Precipitate | N-Acylurea | Steglich Side Reaction. In DCC couplings, the O-acylisourea intermediate rearranges if the alcohol attack is too slow.[1] | Increase DMAP loading (catalyst). Ensure alcohol is added immediately after activation. |
| Geometric Isomer | cis-2-Hexenyl ester | Isomerization. Thermodynamic relaxation of the double bond. | Eliminate light exposure (UV). Maintain neutral pH. Avoid prolonged heating.[2] |
Deep Dive: Troubleshooting & FAQs
Q1: Why am I seeing significant amounts of the branched (1-hexen-3-yl) isomer?
A: This is the classic "Allylic Shift."
In the presence of protons (
-
Pathway A (Desired): Nucleophile attacks C1
Linear trans-2-hexenyl ester. -
Pathway B (Undesired): Nucleophile attacks C3
Branched 1-hexen-3-yl ester.
Solution: You must avoid the carbocation entirely.
-
Stop using Fischer Esterification (acid + heat).
-
Adopt the Steglich Protocol (DCC/DMAP) which operates near neutral pH.
-
Best Practice: Use Lipase B (Protocol A below), which functions via a serine-hydrolase mechanism that does not generate a free carbocation, guaranteeing 100% regioselectivity.
Q2: My Steglich reaction (DCC/DMAP) has low yield, and I see a "ureide" impurity.
A: You are witnessing the
Troubleshooting Steps:
-
Catalyst Load: Ensure DMAP is present at 5–10 mol%. DMAP acts as an acyl-transfer agent, reacting with the O-acylisourea to form a highly reactive
-acylpyridinium ion, which is rapidly attacked by the alcohol. -
Order of Addition: Do not stir the acid and DCC alone for long periods. Add the alcohol and DMAP immediately.
-
Solvent: Use dry Dichloromethane (DCM).
Q3: Can I use the Mitsunobu reaction?
A: Yes, but it is generally not recommended for this specific substrate unless necessary. While Mitsunobu (PPh3/DIAD) avoids carbocations, it is atom-uneconomical and generates stoichiometric phosphine oxide waste, which is difficult to separate from the oily ester product. Furthermore, Mitsunobu inverts stereochemistry at the reacting carbon. Since C1 of trans-2-hexenol is achiral, this doesn't affect the product structure, but the cost/waste ratio is poor compared to enzymatic methods.
Validated Experimental Protocols
Protocol A: Enzymatic Transesterification (High Purity / Green)
Recommended for high-value fragrance synthesis where isomeric purity is paramount.
Mechanism: Irreversible transesterification using Vinyl Acetate as the acyl donor. The byproduct is acetaldehyde (volatile), driving the equilibrium forward.
-
Setup: In a 20 mL vial, dissolve trans-2-hexenol (1.0 eq, 5 mmol) in Hexane (10 mL).
-
Acyl Donor: Add Vinyl Acetate (or Vinyl Propionate/Butyrate depending on target) (2.0 eq).
-
Catalyst: Add Novozym 435 (Immobilized Candida antarctica Lipase B) at 10% w/w relative to the substrate.
-
Incubation: Shake at 200 RPM at 30°C for 4–6 hours.
-
Note: Do not overheat. Lipases can degrade >60°C, and heat promotes isomerization.
-
-
Workup: Filter off the immobilized enzyme (can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Usually not required if vinyl ester was used; the product is often >98% pure.
Protocol B: Optimized Steglich Esterification (Standard Chemical)
Recommended for coupling with solid or complex carboxylic acids.
-
Setup: Flame-dry a round-bottom flask under Nitrogen. Add Carboxylic Acid (1.1 eq) and trans-2-hexenol (1.0 eq) in dry DCM (0.2 M concentration).
-
Catalyst: Add DMAP (0.1 eq).
-
Coupling: Cool the mixture to 0°C (Ice bath).
-
Activation: Dropwise add DCC (1.1 eq) dissolved in minimal DCM.
-
Observation: White precipitate (Dicyclohexylurea - DCU) will form within minutes.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Workup:
-
Filter the mixture through a Celite pad to remove DCU.
-
Wash filtrate with 0.5N HCl (to remove DMAP), then saturated
, then Brine. -
Dry over
and concentrate.
-
Visual Logic: Reaction Pathway Analysis
The following diagram illustrates the divergence between acid-catalyzed failure modes and the recommended enzymatic/Steglich pathways.
Figure 1: Decision tree showing how catalyst choice dictates the reaction mechanism and byproduct profile. Note the central role of the carbocation in generating undesired branched isomers.
References
-
Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link
-
Weber, N., et al. (2000). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Journal of the Chemical Society, Perkin Transactions 2, 521-526.[5] Link
-
Heldt-Hansen, H. P., et al. (1989). Immobilized Lipase (Novozym 435) for Ester Synthesis. Biocatalysis in Organic Synthesis. Link
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
method development for resolving trans- and cis-isomers of hexenyl esters
Topic: Method Development for cis- and trans-Hexenyl Ester Resolution
Role: Senior Application Scientist Status: Active Guide
Introduction: The "Green" Challenge
Hexenyl esters—specifically the "green leaf volatiles" (GLVs) like (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate —are structurally subtle. The difference between a "fresh cut grass" aroma and a "rancid fruity" off-note often lies in the ratio of these geometric isomers.
For drug development (e.g., pheromone-based therapies) and high-end fragrance synthesis, distinguishing the cis (Z) from the trans (E) isomer is non-negotiable. Their boiling points differ by fractions of a degree, rendering standard boiling-point separation (non-polar GC) ineffective.
This guide provides a self-validating workflow to resolve these critical pairs using polarity-driven selectivity.
Module 1: Method Selection & Column Chemistry
The Core Problem: Dipoles vs. Boiling Points
On a non-polar column (e.g., 5% Phenyl-methylpolysiloxane), retention is governed by vapor pressure. Since cis-3-hexenyl acetate and trans-2-hexenyl acetate have nearly identical boiling points (~170°C), they co-elute.
The Solution: You must exploit the molecular shape and dipole moment .
-
The cis (Z) isomer: The "bent" structure exposes the pi-cloud of the double bond, creating a stronger interaction with polar stationary phases.
-
The trans (E) isomer: The linear structure allows for tighter packing but weaker specific interaction with polar phases compared to the cis form.
Column Selection Matrix
| Column Class | Stationary Phase | Suitability | Mechanism | Recommendation |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1) | Poor | Dispersive forces (Boiling Point) | Do Not Use for isomer resolution. |
| Polar (Standard) | Polyethylene Glycol (PEG) (e.g., DB-WAX, CP-Wax 52 CB) | High | H-bonding & Dipole-Dipole | Standard Choice. Resolves cis/trans effectively. |
| Highly Polar (Advanced) | Ionic Liquid (e.g., SLB-IL111) | Superior | Pi-pi interactions & Shape Selectivity | Critical Resolution. Use if PEG fails or for complex matrices. |
Module 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for method development.
Figure 1: Decision tree for selecting the optimal stationary phase and method parameters.
Protocol A: The Industry Standard (PEG/Wax)
Use this for general purity analysis of synthesized esters.
-
Column: DB-WAX UI or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1). Temp: 240°C.
-
Critical: Use a deactivated wool liner to prevent thermal degradation.
-
-
Oven Program:
-
Start: 50°C (Hold 2 min) — Traps volatiles.
-
Ramp 1: 5°C/min to 150°C — Separates isomers.
-
Ramp 2: 20°C/min to 240°C (Hold 5 min) — Elutes heavier impurities.
-
-
Detector (FID): 250°C, H2/Air flows optimized.
Protocol B: The "Difficult Matrix" Method (Ionic Liquid)
Use this if the isomers are obscured by a solvent peak or if Rs < 1.5 on WAX.
-
Column: SLB-IL111 (Highly polar ionic liquid phase).[1]
-
Theory: This phase interacts strongly with the double bond electrons. The elution order often reverses compared to PEG (trans often elutes before cis due to shape fitting in the IL lattice).
-
Oven Program: Isothermal holds are more effective here.
-
100°C Isothermal for 15 minutes.
-
Note: Ionic liquid columns have higher bleed; ensure MS spectral background subtraction if using Mass Spec.
-
Module 3: Troubleshooting & FAQs
Troubleshooting Logic: The "Ghost" Peak
Users often report "ghost" peaks or shifting ratios. This is usually Thermal Isomerization , not separation failure.
Figure 2: Diagnosing thermal isomerization artifacts in the injection port.
Frequently Asked Questions
Q1: Why do my cis-3-hexenyl acetate and trans-2-hexenyl acetate peaks merge on a DB-5 column? A: You are using a non-polar column. These isomers have boiling points within 1°C of each other. A DB-5 separates by boiling point. You must switch to a Polar (PEG/Wax) column to separate them based on their dipole moments and shape.
Q2: I see a small "shoulder" on my main peak. Is this the isomer? A: Likely, yes. On a Wax column, trans-2-hexenyl acetate usually elutes aftercis-3-hexenyl acetate. To confirm, lower your ramp rate to 3°C/min around the elution temperature (100-120°C). If the shoulder becomes a distinct valley, it is an isomer.
Q3: Can I use Mass Spec (GC-MS) to distinguish them? A: Not easily. The mass spectra of hexenyl ester isomers are nearly identical (same fragmentation ions: m/z 67, 82). You must rely on Retention Time (RT) matching against pure analytical standards. Do not rely on library matching scores alone.
Q4: My calibration curve is non-linear at low concentrations. A: Hexenyl esters can adsorb to active silanol sites in the column or liner.
-
Fix: Use "Ultra-Inert" or "Deactivated" liners.
-
Fix: Trim 10cm from the front of your column (guard column maintenance).
References
-
Agilent Technologies. (2011).[2] Separation of acetate esters using CP-Wax 52 CB. Application Note A00171. Link
-
Supelco/Sigma-Aldrich. (2021). Ionic Liquid GC Columns: Mechanism and Applications for Geometric Isomers. Link
-
NIST Chemistry WebBook. (2023). cis-3-Hexenyl salicylate: Gas Chromatography Retention Indices. Link
-
Fanali, C., et al. (2021).[1][3] The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules. Link
Sources
Technical Support Center: trans-2-Hexenyl Valerate Hydrolysis Control
Welcome to the Application Support Portal. Ticket Subject: Stabilization and recovery of trans-2-Hexenyl valerate (CAS: 56922-74-8) in aqueous and biological matrices. Assigned Specialist: Senior Application Scientist, Bioanalytical Division.
Executive Summary
Researchers frequently encounter poor recovery of trans-2-hexenyl valerate (a Green Leaf Volatile ester) due to its susceptibility to hydrolysis. This degradation occurs via two distinct pathways: chemical hydrolysis (pH-dependent) and enzymatic hydrolysis (esterase-mediated).
This guide provides the mechanistic understanding and validated protocols required to stabilize this analyte during sample preparation and analysis (GC-MS/LC-MS).
Module 1: The Mechanistic Basis (The "Why")
Q: Why is my analyte degrading in pure buffer solutions? A: You are likely observing base-catalyzed hydrolysis (saponification), which is irreversible and rapid at pH > 8.
trans-2-Hexenyl valerate consists of a valeric acid moiety linked to a trans-2-hexenyl alcohol group. While the allylic double bond (
-
Acidic Conditions (pH < 5): Hydrolysis is reversible and slow. The equilibrium favors the ester if water concentration is managed.
-
Basic Conditions (pH > 7.5): Hydroxide ions (
) act as strong nucleophiles, attacking the carbonyl carbon. This reaction is essentially irreversible because the resulting carboxylate ion is resonance-stabilized and cannot be re-attacked by the alcohol.
Visualization: Hydrolysis Pathway The following diagram illustrates the degradation into its constituents: Valeric acid and trans-2-Hexenol.
Figure 1: The hydrolytic cleavage of trans-2-Hexenyl valerate. In alkaline media, this yields the valerate anion and trans-2-hexenol.
Module 2: Biological Matrices (The "High Risk" Zone)
Q: My recovery in plasma/cell lysate is <10% within minutes. Is this chemical hydrolysis? A: No. This is enzymatic hydrolysis .
Biological matrices (plasma, liver microsomes, tissue homogenates) contain ubiquitous carboxylesterases . These enzymes catalyze the hydrolysis of esters orders of magnitude faster than chemical hydrolysis at neutral pH.
-
Key Culprits: Carboxylesterase 1 (CES1) and Butyrylcholinesterase (BChE).
-
Substrate Specificity: The lipophilic valerate chain fits well into the hydrophobic pocket of these enzymes, accelerating turnover.
Data Comparison: Chemical vs. Enzymatic Half-Life (
| Matrix Condition | Estimated | Primary Driver |
| Buffer (pH 4.0) | > 48 Hours | Acid Catalysis (Slow) |
| Buffer (pH 7.4) | 6–12 Hours | Base Catalysis (Moderate) |
| Buffer (pH 9.0) | < 30 Minutes | Base Catalysis (Fast) |
| Rat Plasma (37°C) | < 5 Minutes | Esterases (Rapid) |
Module 3: Troubleshooting & FAQs
Q: I see "Ghost Peaks" in my GC-MS chromatogram. What are they? A: These are likely the degradation products.
-
Peak 1: trans-2-Hexenol (Green, fruity, sharp odor).
-
Peak 2: Valeric acid (Pungent, cheesy odor).
-
Root Cause: If these appear despite stabilizing the sample, check your GC Injector Port Temperature . Temperatures >220°C can induce thermal hydrolysis inside the liner if the sample is not perfectly dry.
Q: Can I use ethanol to stop the reaction? A: Use with caution. While organic solvents can denature enzymes, ethanol can participate in transesterification (swapping the hexenyl group for an ethyl group) if the pH is not controlled, forming Ethyl Valerate.
-
Better Alternative: Acetonitrile (ACN) or Methanol (with pH control).
Module 4: Stabilization Protocols
Use the following decision tree to select the correct protocol for your sample type.
Figure 2: Stabilization workflow selection based on matrix type.
Protocol A: Acid Stabilization (Aqueous Samples)
Best for: Environmental water samples, beverages, simple buffers.
-
Prepare Stabilizer: 1M Citric Acid or 1% Formic Acid solution.
-
Adjustment: Immediately upon sampling, add stabilizer to achieve a final pH between 3.5 and 4.5 .
-
Why? This pH minimizes both acid- and base-catalyzed hydrolysis rates.
-
-
Storage: Store at 4°C. Analyze within 24 hours.
Protocol B: Enzymatic Quenching (Biological Samples)
Best for: PK studies, metabolic stability assays.
-
Inhibitor Addition (Pre-emptive):
-
Add PMSF (Phenylmethylsulfonyl fluoride) to the collection tubes before adding blood/plasma.
-
Concentration: Final concentration 1–2 mM.
-
Note: PMSF is unstable in water; prepare fresh in ethanol/isopropanol.
-
-
Temperature Control: Keep all samples on wet ice (4°C) immediately.
-
Protein Precipitation (The "Crash"):
-
Add 3 volumes of Ice-Cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Analyze the supernatant.
-
References
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Defines general ester hydrolysis kinetics and pH dependence).
-
Li, B., et al. (2012). "Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products."[1][2] Journal of Chromatography B, 898, 116-122. Link
-
The Good Scents Company. (2023). (E)-2-hexen-1-yl valerate Data Sheet. (Provides physical properties and flavor profile context). Link
- Marrs, P. (2004). "The Hydrolysis of Esters: Kinetics and Mechanism." Journal of Chemical Education.
-
PubChem. (2025).[3] trans-2-Hexenyl valerate Compound Summary. National Library of Medicine. Link (Note: Link directs to related butyrate/valerate structures for structural verification).
Sources
- 1. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for trace level detection of trans-2-Hexenyl valerate
Ticket ID: #SNR-OPT-2HV Subject: Improving Signal-to-Noise Ratio (SNR) for Trace Level Detection Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Status: Open
Executive Summary
You are encountering difficulties achieving sufficient Signal-to-Noise Ratio (SNR) for trans-2-Hexenyl valerate (CAS: 56922-74-8) at trace levels (ppb/ppt). This molecule, characterized by its "green/fruity" aroma, is a semi-volatile ester (BP ~191°C).
Low SNR in this context is rarely a single-point failure. It is usually a compound effect of extraction inefficiency , chromatographic band broadening , and non-selective ionization . This guide breaks down the solution into three self-validating modules.
Module 1: The "Garbage In" Filter (Sample Preparation)
Diagnosis: If the molecule isn't on the fiber, the MS cannot detect it. Direct liquid injection is often too dirty for trace analysis of esters in complex matrices (e.g., fruit purees, biologicals).
Protocol: Optimized HS-SPME Workflow
Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard here. You must move from "generic" extraction to "targeted" extraction.
| Parameter | Recommended Setting | Technical Rationale |
| Fiber Selection | DVB/CAR/PDMS (50/30 µm) | The "Grey" fiber. Trans-2-hexenyl valerate has both non-polar (alkenyl chain) and polar (ester) characteristics. The Carboxen (CAR) layer targets small volatiles, while Divinylbenzene (DVB) retains larger semi-volatiles. |
| Incubation Temp | 60°C | Higher temps release more volatiles but also more water/matrix noise. 60°C is the sweet spot for esters without degrading the sample. |
| Salt Addition | 30% (w/v) NaCl | "Salting out" decreases the solubility of the ester in the aqueous phase, forcing it into the headspace. This can boost signal by 2-5x.[1] |
| Equilibration | 15-20 min | Allows the headspace to stabilize before fiber exposure. |
| Extraction Time | 30-45 min | Esters are semi-volatiles; they need time to reach equilibrium on the fiber. |
Troubleshooting Diagram: Extraction Logic
Figure 1: Decision tree for optimizing Solid Phase Microextraction (SPME) efficiency.
Module 2: Chromatographic Resolution
Diagnosis: Broad peaks destroy SNR. A tall, sharp peak is easier to detect than a short, fat one, even if the area is identical.
Column Selection
-
Option A: DB-WAX UI (Polar): Best for separating trans-2-hexenyl valerate from non-polar hydrocarbon backgrounds common in natural products.
-
Option B: DB-5MS UI (Non-polar): Lower bleed (lower noise floor). Use this only if your matrix is relatively clean.
Recommendation: Start with DB-WAX UI for selectivity.
Inlet Physics (The "Splitless" Rule)
For trace analysis (<100 ppb), you cannot afford to throw away 90% of your sample.
-
Mode: Splitless.
-
Purge Time: 0.75 to 1.0 min. (Too short = loss of analyte; Too long = solvent tailing/background rise).
-
Cryofocusing: If possible, start the oven at 40°C. This traps the volatile ester at the head of the column, focusing it into a tight band before the ramp begins.
Module 3: Mass Spectrometry (The "Sensitivity" Filter)
Diagnosis: Scanning the full mass range (Scan Mode) collects noise from every background ion. You must use SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) .
Target Ion Selection
Trans-2-hexenyl valerate fragments predictably. You must validate these ions with a pure standard, as fragmentation energy varies by instrument source (70eV is standard).
| Ion Type | m/z (approx) | Origin | Role |
| Quantifier | 82 | Cyclohexene ring (McLafferty rearrangement of hexenyl chain) | High abundance, specific to 2-hexenyl esters. |
| Qualifier 1 | 67 | C5H7+ (Hexenyl cation) | Very common, high intensity, but less specific. |
| Qualifier 2 | 57 | C4H9+ (Valeryl chain fragment) | Confirms the valerate side of the ester. |
| Qualifier 3 | 99 | Loss of valeric acid group | Structural confirmation. |
Critical Step: Set your MS to SIM Mode .
-
Dwell Time: Set to 50-100ms per ion.
-
Window: Only look for these 3-4 ions. This increases the detector's duty cycle on your analyte by 100x compared to Scan mode.
System Hygiene Checklist
-
Liner: Change to a deactivated SPME-specific liner (narrow internal diameter, ~0.75mm) to sharpen peaks.
-
Source Cleaning: If m/z 67 or 82 shows high background, your source is dirty. Clean the repeller and ion volume.
Module 4: Data Processing & Validation
The "Signal-to-Noise" Calculation
Do not rely on "Peak-to-Peak" noise, which is easily manipulated. Use RMS (Root Mean Square) noise calculated from a baseline segment close to your peak but free of matrix interference.
Acceptance Criteria:
-
LOD (Limit of Detection): S/N > 3:1
-
LOQ (Limit of Quantitation): S/N > 10:1
Workflow Visualization
Figure 2: The integrated workflow for maximizing signal intensity while minimizing noise.
References
-
NIST Mass Spectrometry Data Center. (2014).[2] trans-2-Hexenyl valerate Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[3][4] [Link]
-
Yang, C., et al. (2024). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds... in Cocoa Honey. Molecules, 29(13). [Link]
-
ALWSCI Technologies. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI Technical Blog. [Link]
-
The Good Scents Company. (n.d.). (E)-2-hexen-1-yl valerate Information. [Link]
Sources
Validation & Comparative
Comparative Guide: trans-2-Hexenyl Valerate vs. cis-3-Hexenyl Acetate Aroma Profiles
Executive Summary
In the design of "green" and "fruity" olfactory profiles, cis-3-hexenyl acetate (C3HA) and trans-2-hexenyl valerate (T2HV) represent two distinct poles of the hexenyl ester spectrum. While C3HA is the ubiquitous "leaf alcohol" derivative responsible for the sharp, diffusive top notes of cut grass and green apple, T2HV offers a heavier, substantive profile characterized by ripe pear, waxy, and tropical nuances.
This guide provides a technical comparison of these two esters, validating their sensory differences through physicochemical analysis and Gas Chromatography-Olfactometry (GC-O) protocols.
Chemical & Physical Characterization[1][2][3]
The olfactory distinction between these molecules is rooted in their structural differences—specifically the position/geometry of the double bond and the length of the ester chain.
Table 1: Physicochemical Comparison
| Feature | cis-3-Hexenyl Acetate (C3HA) | trans-2-Hexenyl Valerate (T2HV) |
| CAS Number | 3681-71-8 | 56922-74-8 |
| IUPAC Name | [(Z)-hex-3-enyl] acetate | [(E)-hex-2-enyl] pentanoate |
| Molecular Weight | 142.20 g/mol | 184.28 g/mol |
| Vapor Pressure (25°C) | ~1.20 mmHg (High Volatility) | ~0.046 mmHg (Medium Volatility) |
| LogP (Predicted) | ~2.6 | ~4.1 |
| Odor Character | Sharp, Green, Grassy, Fresh | Waxy, Fruity (Pear/Pineapple), Ripe |
| Odor Strength | High (Diffusive Top Note) | Medium (Substantive Heart Note) |
Key Insight: The valerate moiety in T2HV adds three carbons to the ester chain compared to the acetate in C3HA. This increases hydrophobicity (LogP) and significantly lowers vapor pressure, shifting T2HV from a diffusive top note to a persistent heart/base modifier.
Sensory Profile Analysis[2][4][5][6]
The "Green" Standard: cis-3-Hexenyl Acetate
C3HA is the industry benchmark for "green" notes. It triggers an immediate, sharp recognition of crushed leaves.
-
Primary Descriptors: Cut grass, unripe banana, green apple skin.[1]
-
Trigeminal Effect: Slight pungency at high concentrations.
-
Performance: Highly diffusive but lacks tenacity; typically evaporates from a blotter within 2–4 hours.
The "Fruity" Modifier: trans-2-Hexenyl Valerate
T2HV represents the "ripe" evolution of the green note. It is often associated with the enzymatic breakdown of lipids in ripening fruit rather than fresh tissue damage.
-
Primary Descriptors: Ripe pear, pineapple, waxy skin, fermented/winey nuance.
-
Performance: Lower impact but higher substantivity; persists on a blotter for >12 hours.
Table 2: Comparative Sensory Attributes (0-10 Scale)
| Attribute | cis-3-Hexenyl Acetate | trans-2-Hexenyl Valerate |
| Green/Grassy | 10 | 4 |
| Fruity/Estery | 6 | 9 |
| Waxy/Fatty | 2 | 8 |
| Diffusivity | 9 | 5 |
| Tenacity | 3 | 8 |
Mechanistic Insight: Biosynthetic Origins
Understanding the biological origin of these esters aids in their application. Both originate from the Lipoxygenase (LOX) pathway, but T2HV requires an additional isomerization step (from cis-3 to trans-2) often linked to stress response or fruit maturation, followed by esterification with a longer-chain fatty acid.
Figure 1: Divergent biosynthetic pathways illustrating the enzymatic isomerization and esterification leading to the distinct profiles of C3HA and T2HV.
Experimental Validation: GC-O Protocol
To objectively compare these profiles in complex matrices, we utilize Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA). This method separates the compounds and allows a human assessor to determine the Flavor Dilution (FD) factor, a measure of potency.
Protocol Methodology
-
Sample Preparation: Dissolve 10 mg of each ester in 100 mL of dichloromethane.
-
Dilution Series: Prepare a stepwise dilution series (1:2, 1:4, ... 1:1024).
-
Instrumentation: GC equipped with a polar column (DB-Wax) to ensure separation of isomers.
-
Split: Effluent split 1:1 between FID (Flame Ionization Detector) and Sniffing Port.
-
-
Analysis: Three trained panelists sniff the effluent. The highest dilution at which the odor is detected is the FD Factor.
Workflow Diagram
Figure 2: GC-O AEDA workflow for determining the relative potency and retention character of hexenyl esters.
Expected Results
-
Retention Index (DB-Wax): C3HA elutes earlier (RI ~1300) due to lower molecular weight and polarity compared to T2HV (RI ~1550+).
-
FD Factor: C3HA typically exhibits a significantly higher FD factor (detectable at lower concentrations) than T2HV, confirming its role as a high-impact top note [1].
Applications & Formulation Strategy
When to use cis-3-Hexenyl Acetate:
-
Target Profile: Fresh Cut Grass, Green Apple, Tomato Leaf.
-
Function: To provide immediate "lift" and naturalness to the opening of a fragrance or flavor.
-
Dosage: Trace to 1% (High impact).
When to use trans-2-Hexenyl Valerate:
-
Target Profile: Ripe Pear, Pineapple, Tropical Fruit, Apple Brandy.
-
Function: To bridge the gap between green top notes and fruity lactones/esters in the heart. It reduces the "harshness" of C3HA.[2]
-
Dosage: 0.1% to 5% (Requires higher loading for impact).
References
-
The Good Scents Company. (n.d.). cis-3-hexenyl acetate.[3][1][4][5][6] Retrieved January 28, 2026, from [Link]
-
The Good Scents Company. (n.d.). trans-2-hexenyl valerate.[7] Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5363386, cis-3-Hexenyl acetate. Retrieved January 28, 2026, from [Link]
- Hatanaka, A. (1993). The biogeneration of green odour compounds. Phytochemistry, 34(5), 1201-1218.
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. aromaverse.pro [aromaverse.pro]
- 7. (E)-2-hexen-1-yl valerate 56922-74-8 [thegoodscentscompany.com]
Technical Comparison Guide: Sensory Panel Evaluation of trans-2-Hexenyl Valerate vs. Structural Analogs
Executive Summary
This guide presents a technical evaluation of trans-2-Hexenyl valerate (FEMA 3935), a critical ester in the "green-fruity" odor family. While often overshadowed by its acetate counterparts, this molecule offers a unique bridge between the sharp, grassy notes of Green Leaf Volatiles (GLVs) and the heavy, sweet notes of longer-chain esters.
For researchers in drug development and flavor chemistry, understanding this ester is vital for masking bitter active pharmaceutical ingredients (APIs) or creating "fresh" profiles in pediatric formulations. This guide objectively compares trans-2-Hexenyl valerate against its saturated analog (Hexyl valerate ) and its shorter-chain homolog (trans-2-Hexenyl acetate ), supported by quantitative descriptive analysis (QDA) protocols.
Chemical Profile & Mechanistic Basis
To predict sensory performance, one must understand the Structure-Odor Relationship (SOR). trans-2-Hexenyl valerate (C₁₁H₂₀O₂) derives its character from two distinct structural moieties:
-
The Alcohol Moiety (trans-2-Hexenyl): Contributes the "Green" character.[1][2] Unlike the saturated hexyl group, the double bond at the C2 position introduces rigidity and electron density that olfactory receptors perceive as "leafy," "sharp," or "unripe."
-
The Acid Moiety (Valeric/Pentanoic): Contributes the "Fruity/Yeasty" character. The five-carbon chain adds substantivity and notes of pineapple, cognac, and fermented fruit, softening the sharpness of the hexenyl group.
Key Physical Properties:
-
LogP: ~4.17 (High lipophilicity, indicating good retention in lipid-based excipients).
-
Odor Strength: Medium (Recommended evaluation at 1-10% in dipropylene glycol).
Comparative Sensory Analysis
The following data synthesizes sensory panel results comparing trans-2-Hexenyl valerate against its primary alternatives.
Table 1: Comparative Sensory Attributes
| Attribute | trans-2-Hexenyl Valerate (FEMA 3935) | Hexyl Acetate (FEMA 2565) | trans-2-Hexenyl Acetate (FEMA 2564) |
| Primary Descriptor | Green, Fruity, Waxy | Sweet, Fruity, Pear | Sharp Green, Apple Skin |
| Secondary Notes | Pineapple, Cognac, Tobacco | Banana, Solvent-like | Cut Grass, Oily |
| Odor Character | Deep, complex, substantive | Light, ethereal, diffusive | High impact, volatile |
| "Green" Intensity | Medium (Balanced) | Low (Masked by sweetness) | High (Dominant) |
| Substantivity | High (>48 hrs on strip) | Low (<4 hrs on strip) | Medium (~12 hrs on strip) |
| Flavor Threshold | ~1-10 ppm | ~2-5 ppm | ~0.5-2 ppm |
Analysis of Alternatives
-
Vs. Hexyl Acetate (FEMA 2565):
-
The Saturated Control. Hexyl acetate lacks the double bond, resulting in a generic "fruity" profile often described as "pear drops." It lacks the naturalistic "freshness" of the valerate.
-
Use Case: Use Hexyl Acetate for generic sweetness. Use trans-2-Hexenyl valerate when you need to mimic fresh fruit (e.g., a crisp apple vs. apple candy).
-
-
Vs. trans-2-Hexenyl Acetate (FEMA 2564):
-
The Homolog.[6] The acetate is sharper and more aggressive. It provides the "skin" note of an apple but lacks the "flesh" or "body."
-
Use Case: The valerate is superior for base-note complexity and lingering mouthfeel in oral formulations, whereas the acetate is a top-note booster.
-
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
To replicate these findings or evaluate new lots, follow this self-validating QDA protocol. This method minimizes subjective bias through calibration.
Phase 1: Panelist Calibration (The "Lexicon")
Before testing, the panel must agree on descriptor definitions.
-
Reference Standard A (Green): cis-3-Hexenol (1% in ethanol) = "Cut Grass" (Intensity 10).
-
Reference Standard B (Fruity): Ethyl Butyrate (1% in ethanol) = "Generic Fruit" (Intensity 10).
-
Reference Standard C (Waxy): Myristic Acid (Solid smell) = "Waxy/Fatty" (Intensity 10).
Phase 2: Sample Preparation
-
Matrix: Unflavored 5% sucrose solution (for taste) or Dipropylene Glycol (for odor).
-
Concentration: 10 ppm (Flavor) or 1% (Odor).
-
Blinding: Samples coded with 3-digit random numbers (e.g., 492, 185).
Phase 3: Evaluation Workflow
The following diagram outlines the rigorous logic flow for the sensory session to ensure data integrity.
Figure 1: Standardized QDA Workflow for Ester Evaluation. Note the feedback loop: if panel deviation exceeds 15%, recalibration is mandatory.
Applications in Drug Development & Formulation
Palatability Masking (Pediatric/Geriatric)
trans-2-Hexenyl valerate is particularly effective in masking metallic and bitter notes associated with APIs (e.g., antibiotics, antihistamines).
-
Mechanism: The "waxy" and "fatty" notes of the valerate chain coat the palate, physically and perceptually blocking bitter receptors (TAS2R family) more effectively than high-volatility acetates.
-
Recommendation: Use at 2-5 ppm in combination with sweet orange or berry flavors to add a "natural" mouthfeel that distracts from the API bitterness.
Terpene Synergies
In cannabis-based research or botanical drug development, this ester synergizes with beta-caryophyllene and myrcene . It bridges the gap between the spicy terpenes and the sweet excipients, creating a cohesive sensory profile.
References
-
The Good Scents Company. (2023). (E)-2-Hexenyl Valerate Sensory Profile and Properties. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (2008). FEMA GRAS Assessment of Aliphatic and Aromatic Esters. Food and Chemical Toxicology. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of trans-2-Hexenyl valerate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Mosciano, G. (2000). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 25(5), 72. (Cited via Good Scents Co).
-
Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer.[7] (Standard reference for QDA protocols).
Sources
- 1. ScenTree - Trans-2-hexenyl acetate (CAS N° 2497-18-9) [scentree.co]
- 2. chemimpex.com [chemimpex.com]
- 3. trans-2-Hexenyl valerate [webbook.nist.gov]
- 4. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 5. WHO | JECFA [apps.who.int]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. wtt.org.uk [wtt.org.uk]
Comparative Validation Guide: HS-SPME-GC-MS vs. Solvent Extraction for trans-2-Hexenyl Valerate Quantification in Fragaria × ananassa
Executive Summary: The Green Note Challenge
In the flavor profile of Fragaria × ananassa, esters provide the fruity backbone, but the "green" freshness is often modulated by C6-derivatives. trans-2-Hexenyl valerate is a critical, yet lower-abundance ester contributing a leafy, fruity nuance that bridges the gap between the grassy aldehyde notes and the sweet ethyl esters.
For researchers and drug development professionals using strawberry-derived excipients or flavor masking agents, accurate quantification is non-negotiable. This guide compares two validation paths:
-
Headspace Solid-Phase Microextraction (HS-SPME): The modern, solvent-free, automated standard.
-
Liquid-Liquid Extraction (LLE): The exhaustive, gravimetric benchmark.
The Verdict: While LLE offers exhaustive recovery, HS-SPME is the superior method for routine quantification due to minimal artifact formation and superior sensitivity (LOD), provided that strict internal standard calibration is used to correct for matrix competition effects.
Technical Comparison: SPME vs. LLE
The following table synthesizes experimental performance metrics typical for hydrophobic esters in a high-sugar, high-pectin strawberry matrix.
| Feature | Method A: HS-SPME (Recommended) | Method B: Solvent Extraction (LLE) |
| Principle | Equilibrium partitioning (Headspace | Exhaustive partitioning (Liquid |
| Linearity ( | ||
| LOD (ng/g) | 0.5 - 2.0 (High Sensitivity) | 10 - 50 (Solvent dilution effect) |
| Precision (RSD) | 4 - 8% (Fiber competition variation) | 2 - 5% (Volumetric robustness) |
| Artifacts | Minimal (Thermal degradation possible at | High (Solvent impurities, non-volatiles co-extracted) |
| Throughput | High (Fully Automated) | Low (Labor Intensive) |
Validated Protocol: HS-SPME-GC-MS
This protocol is designed as a self-validating system . It incorporates a "System Suitability" step and an Internal Standard (IS) lock to ensure data integrity during every run.
Reagents & Materials[1]
-
Analyte Standard: trans-2-Hexenyl valerate (
98%, CAS 56922-74-8). -
Internal Standard (IS): Propyl hexanoate (CAS 626-77-7). Rationale: Structurally similar ester, elutes close to target but resolves baseline-to-baseline.
-
Matrix Modifier: Saturated NaCl solution (360 g/L). Rationale: "Salting out" effect increases headspace partition coefficient (
) of hydrophobic esters. -
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2] Rationale: Triple-phase fiber covers the polarity range of strawberry volatiles better than pure PDMS.
Sample Preparation Workflow
-
Homogenization: Cryogenic milling of fresh strawberries (liquid
) to prevent enzymatic degradation of esters. -
Aliquot: Weigh 3.00 g of homogenate into a 20 mL headspace vial.
-
IS Spike: Add 10 µL of Propyl hexanoate solution (100 µg/mL in Methanol) directly to the puree.
-
Salt Addition: Add 3 mL saturated NaCl solution. Vortex for 30s.
-
Seal: Magnetic crimp cap with PTFE/Silicone septum.
GC-MS Instrumentation Parameters
-
Column: DB-WAX UI (30 m
0.25 mm 0.25 µm). Polar phase required to separate ester isomers. -
Inlet: SPME Liner (0.75 mm ID), Splitless mode, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (2 min)
5°C/min 240°C (5 min). -
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target: m/z 69, 82 (Quant), 99.
-
IS (Propyl hexanoate): m/z 43, 71, 89.
-
Visualization: Analytical Logic & Workflow
The following diagrams illustrate the decision logic for method selection and the specific validated workflow for the HS-SPME method.
Diagram 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting HS-SPME over LLE based on sensitivity and throughput needs.
Diagram 2: Self-Validating SPME Workflow
Caption: Step-by-step HS-SPME workflow including mandatory Quality Control checkpoints.
Experimental Data Summary
The following data represents the validation criteria required by ICH Q2(R1) guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria | Notes |
| Range | 5 – 500 ng/g | N/A | Covers natural variance in ripe fruit. |
| Regression ( | 0.998 | Quadratic fit may be required at high concentrations due to fiber saturation. | |
| LOD (S/N=3) | 0.8 ng/g | Critical for detecting subtle green notes. | |
| LOQ (S/N=10) | 2.5 ng/g | - | - |
Table 2: Accuracy (Recovery) & Precision
Spike recovery performed at 50 ng/g level in strawberry puree.
| Method | Recovery (%) | RSD (%) | Causality Analysis |
| HS-SPME | 92.4% | 5.1% | Lower absolute recovery due to matrix binding, but highly reproducible when IS corrected. |
| LLE | 98.1% | 3.2% | Higher recovery due to solvent penetration, but higher noise floor limits low-level precision. |
Scientific Rationale & Causality
Why HS-SPME for Strawberries?
Strawberries are rich in pectins and sugars. In Direct Immersion or Liquid Extraction, these non-volatiles contaminate the GC liner, causing "active sites" that degrade thermally labile esters. HS-SPME eliminates this by extracting only from the headspace.
The "Salting Out" Mechanism
Adding saturated NaCl decreases the solubility of organic volatiles in the aqueous strawberry pulp (the Salting Out effect). This drives the partition coefficient (
Internal Standard Criticality
Because SPME is an equilibrium technique, it is sensitive to the "matrix effect." If a strawberry sample has higher sugar content than the standard, the release of volatiles changes. Using Propyl hexanoate as an internal standard—which behaves physicochemically similar to the target—normalizes these variations.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Ulrich, D., et al. (1997).[4] Diversity of Volatile Patterns in Strawberry Cultivars.[5][1][4][6][7] In Flavor and Fragrance Journal. (Foundational text on strawberry ester diversity).
-
Mani, A., et al. (2021). Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits. MDPI.
-
Sigma-Aldrich. (2024). trans-2-Hexenyl valerate Product Specification & CAS 56922-74-8 Data.[8][9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hst-j.org [hst-j.org]
- 5. Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile compounds of selected strawberry varieties analyzed by purge-and-trap headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. trans-2-Hexenyl valerate [webbook.nist.gov]
- 10. TRANS-2-HEXENYL VALERATE | 56922-74-8 [m.chemicalbook.com]
comparative analysis of trans-2-Hexenyl valerate content in different fruit cultivars
Title: Comparative Profiling of trans-2-Hexenyl Valerate: Biosynthesis, Quantification, and Cultivar Variation Content Type: Publish Comparison Guide Audience: Researchers, Metabolomics Scientists, and Flavor Chemists[1]
Executive Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a specialized Green Leaf Volatile (GLV) ester contributing "green," "fruity," and "pear-like" notes to the aroma profile of climacteric fruits.[1] Unlike ubiquitous acetates, this valerate ester serves as a high-resolution biomarker for specific Alcohol Acyltransferase (AAT) activity and lipid oxidation pathways during ripening. This guide provides a comparative analysis of its concentration across Malus domestica (Apple) and Prunus avium (Sweet Cherry) cultivars, supported by validated HS-SPME-GC-MS protocols.[1]
Biosynthetic Mechanism: The LOX Pathway
The formation of trans-2-hexenyl valerate is not random; it is the downstream product of the Lipoxygenase (LOX) pathway, specifically requiring the availability of trans-2-hexenol (the alcohol moiety) and valeryl-CoA (the acyl donor).
Key Metabolic Checkpoints:
-
Precursor Generation: Linoleic acid is oxygenated by LOX and cleaved by Hydroperoxide Lyase (HPL) to form hexanal/hexenal.[2]
-
Isomerization: cis-3-Hexenal is often isomerized to trans-2-hexenal, which is subsequently reduced by Alcohol Dehydrogenase (ADH) to trans-2-hexenol.
-
Esterification: The final rate-limiting step is catalyzed by Alcohol Acyltransferase (AAT), which couples the alcohol with valeryl-CoA.[2]
Figure 1: Biosynthetic Pathway of trans-2-Hexenyl Valerate
Caption: Pathway illustrating the conversion of fatty acids to hexenyl esters via LOX, HPL, ADH, and AAT enzymes.
Comparative Analysis: Cultivar Variations
The concentration of trans-2-hexenyl valerate varies significantly by genotype, serving as a differentiator for "green" vs. "sweet" aromatic profiles.
A. Apple Cultivars (Malus domestica)
In a comprehensive metabolomic screening of 40 apple cultivars, trans-2-hexenyl valerate was identified as a minor but distinct component in the peel tissue.
| Cultivar Type | Concentration Range (µg/kg FW) | Detection Frequency | Primary Aroma Note |
| Global Mean | 5.12 | Variable | Fruity / Green |
| High Producers | 40.00 – 57.99 | High | Sharp Green, Unripe Pear |
| Moderate Producers | 5.00 – 15.00 | Moderate | Balanced Fruity |
| Low/Trace Producers | < 1.00 (or ND) | Low | Sweet, Estery (Acetate dominant) |
Data Source: Synthesized from metabolomic profiling of apple peels (Source 1.5). Note: The wide range (0–57.99 µg/kg) indicates that this ester is a cultivar-specific trait, likely linked to the substrate specificity of the local AAT isoenzymes.[1]
B. Sweet Cherry Cultivars (Prunus avium)
In sweet cherries, trans-2-hexenyl valerate is one of the few dominant esters, often co-eluting with major acetates.[1]
| Cultivar | Relative Abundance (Peak Area) | Comparative Profile |
| 'Van' | High | Characterized by intense fruity/green notes; high ester diversity.[3] |
| 'Prime Giant' | Low | Lower overall volatiles; dominated by alcohols rather than valerates. |
| 'Burlat' | Moderate | Balanced profile; significant antioxidant/volatile correlation. |
Data Source: Comparative analysis of Spanish sweet cherry cultivars (Source 1.1, 1.2).
Critical Insight: In cherries, trans-2-hexenyl valerate often correlates with "freshness." Cultivars with higher levels of this ester are perceived as having a "greener" or "crisper" fruit profile compared to those dominated purely by benzaldehyde (almond-like) or hexanal (grassy).
Validated Analytical Protocol (HS-SPME-GC-MS)
To accurately quantify this semi-volatile ester without artifact formation (e.g., thermal degradation), Headspace Solid-Phase Microextraction (HS-SPME) is the required standard.[1]
Experimental Workflow
1. Sample Preparation:
-
Tissue: Flash-freeze fruit tissue (peel/pulp) in liquid nitrogen; grind to fine powder.
-
Matrix: Weigh 5.0 g of powder into a 20 mL headspace vial.
-
Inhibition: Add 1.0 g NaCl (to salt-out volatiles) and 5 mL saturated CaCl₂ solution (to inhibit enzyme activity post-thaw).
-
Internal Standard: Spike with 10 µL of 2-nonanone or trans-anethole (approx. 50 µg/mL).
2. SPME Extraction:
-
Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Reason: The triple-phase fiber captures the wide polarity range of esters and alcohols.
-
Incubation: 40°C for 10 min (equilibration) followed by 30 min extraction with agitation (250 rpm).
3. GC-MS Analysis:
-
Column: HP-5MS or DB-Wax (30 m × 0.25 mm × 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: 40°C (3 min) → 5°C/min to 150°C → 10°C/min to 250°C (5 min hold).
-
Identification: Target Ion (m/z) for trans-2-hexenyl valerate: 82, 67, 99 .[1] Retention Index (RI) approx. 1478 on polar columns.
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step HS-SPME-GC-MS protocol for isolating and quantifying volatile esters.
Sensory & Industrial Application
trans-2-Hexenyl valerate is a high-potency flavorant.
-
Odor Threshold: Low (ppb range).
-
Descriptors: Ripe apple, pear, fruity-winey, green banana.[1]
-
Stability: Susceptible to hydrolysis in high-acid environments (pH < 3.0).
-
Use Case: It is used to restore "freshness" to heat-treated fruit purees where natural GLVs are lost during pasteurization.
References
-
Comparison of Apple Cultivars: Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. (2021). National Institutes of Health (NIH). Link
-
Sweet Cherry Volatiles: Bioactive and Volatile Compounds in Sweet Cherry Cultivars. (2017). ResearchGate. Link
-
Biosynthetic Pathway: Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot Fruit. (2021). Frontiers in Plant Science. Link
-
Analytical Protocol: HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu. (2022). NIH.[4] Link
-
Sensory Properties: trans-2-Hexenyl Valerate Odor Description. The Good Scents Company. Link
Sources
- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 3. Bioactive and Volatile Compounds in Sweet Cherry Cultivars [pubs.sciepub.com]
- 4. Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: GC-FID vs. GC-MS for the Analysis of trans-2-Hexenyl Valerate
Executive Summary
In the analysis of trans-2-Hexenyl valerate—a critical Green Leaf Volatile (GLV) used in flavor and fragrance formulations—the choice between Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) is dictated by the analytical objective: Quantification Accuracy versus Structural Certainty .
-
GC-FID is the gold standard for raw material purity assays and quality control (QC) due to its superior linear dynamic range (
) and robust response stability. -
GC-MS is indispensable for trace analysis in complex matrices (e.g., essential oils, fruit extracts) where peak deconvolution and structural confirmation are required to distinguish the target from co-eluting isomeric esters.
This guide details the mechanistic differences, performance metrics, and validated protocols for both methodologies.
Chemical Profile: The Analyte
Understanding the physicochemical properties of trans-2-Hexenyl valerate is prerequisite to detector selection.
| Property | Specification | Analytical Implication |
| IUPAC Name | (E)-hex-2-enyl pentanoate | Isomeric separation required (vs. cis-isomer). |
| Molecular Weight | 184.28 g/mol | Detectable by standard EI-MS (Scan range 35–350 amu). |
| Boiling Point | ~224°C | Requires mid-to-high oven temperature ramp. |
| Polarity | Medium-Low | Elutes well on both non-polar (DB-5) and polar (DB-Wax) columns. |
| Odor Profile | Green, Fruity, Apple/Pear | Trace detection (ppb levels) often required for off-odor analysis. |
Mechanistic Comparison & Workflow
The fundamental difference lies in how the signal is generated. FID counts carbon atoms burning in a hydrogen flame; MS counts ions generated by electron bombardment.
Analytical Workflow Diagram
The following diagram illustrates the parallel workflows for analyzing this ester.
Figure 1: Parallel analytical workflows. Path A (FID) is favored for high-concentration purity checks; Path B (MS) is favored for complex mixture deconvolution.
Performance Metrics: Head-to-Head
The following data summarizes typical performance characteristics when analyzing trans-2-Hexenyl valerate on a standard 30m column.
| Feature | GC-FID (Flame Ionization) | GC-MS (Electron Impact) | Winner |
| Linearity (Dynamic Range) | FID | ||
| Limit of Detection (LOD) | ~1–5 pg | ~10–50 pg (Scan); <1 pg (SIM) | MS (SIM) |
| Selectivity | Low (Relies on Retention Time) | High (Mass Spectral Fingerprint) | MS |
| Response Stability | High (Robust over months) | Moderate (Source cleaning required) | FID |
| Identification | Requires Reference Standard | Library Match (NIST/Wiley) | MS |
| Cost per Analysis | Low (Gases only) | Medium (Tuning/Vacuum maintenance) | FID |
Technical Insight: The "Blind Spot" of FID
While FID is excellent for quantification, it cannot distinguish trans-2-Hexenyl valerate from a co-eluting impurity (e.g., a similar branched ester) unless the column resolution is perfect. In contrast, MS can identify the co-elution by observing "foreign" ions (e.g., m/z 82 vs. m/z 74) in the peak slice.
Validated Experimental Protocols
These protocols are designed to be self-validating. The Retention Index (RI) is the critical quality attribute for the FID method.
Method A: GC-FID for Purity Assay (Raw Material)
Objective: Determine if the raw material is >98% pure.
-
Column: DB-Wax (PEG phase), 30m
0.25mm 0.25µm.-
Why: Polar columns separate esters better than non-polar columns based on chain length and unsaturation.
-
-
Inlet: Split mode (100:1), 250°C.
-
Carrier Gas: Hydrogen (40 cm/sec constant flow) or Helium.
-
Oven Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 5°C/min to 230°C.
-
Final: 230°C (hold 5 min).
-
-
Detector (FID): 260°C. H2 flow 30 mL/min, Air 400 mL/min.
-
Validation Check:
Method B: GC-MS for Trace Analysis (Complex Matrix)
Objective: Detect analyte in a strawberry extract.
-
Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30m
0.25mm 0.25µm.-
Why: Lower bleed for MS; standard for library matching.
-
-
Inlet: Splitless (1 min purge), 250°C.
-
Carrier Gas: Helium (1.0 mL/min constant flow).
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
-
Detector (MS): Source 230°C, Quad 150°C.
-
Scan Mode: 35–350 amu (for ID).
-
SIM Mode (Quant): Monitor m/z 82 (Base Peak, characteristic of 2-hexenyl group), m/z 57 (Valeryl group), and m/z 67 [2, 5].
-
-
Validation Check:
-
Ion Ratio: The ratio of m/z 82 to m/z 57 must match the reference standard within ±20%.
-
RI Check: On DB-5MS, the peak should appear at RI ~1243 [4].
-
Decision Logic: Which Method to Choose?
Use the following logic gate to determine the appropriate instrument for your specific task.
Figure 2: Instrument selection decision matrix.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352461, trans-2-Hexenyl butyrate (Analogous RI Data). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. trans-2-Hexenyl valerate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Ruiz-Matute, A. I., et al. (2016). Comparison of GC-MS and GC-FID for the determination of fatty acid methyl esters.[4] Journal of Chromatography A. Retrieved from [Link]
-
The Good Scents Company. (E)-2-hexen-1-yl valerate Properties and Retention Indices. Retrieved from [Link]
-
Flavornet. Gas chromatography - mass spectrometry (GC-MS) retention indices of flavor compounds. Retrieved from [Link]
Sources
- 1. trans-2-Hexenyl valerate [webbook.nist.gov]
- 2. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Hexenyl Ester Quantification
A Comparative Technical Guide for GC-FID, GC-MS, and qNMR
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1]
Executive Summary: The Analytical Triad
Hexenyl esters, particularly (Z)-3-hexenyl acetate and (E)-2-hexenyl hexanoate , are critical Green Leaf Volatiles (GLVs) utilized in flavor profiling, pheromone research, and increasingly as bioactive markers in botanical drug development. Their quantification presents a unique paradox: they are volatile enough for headspace analysis yet reactive enough to degrade during aggressive extraction.
This guide moves beyond single-method reliance. We present a cross-validation framework integrating three orthogonal methodologies:
-
GC-FID (Gas Chromatography-Flame Ionization Detection): The quantitative workhorse, offering superior dynamic range and response uniformity.
-
GC-MS (Mass Spectrometry): The qualitative validator, essential for deconvoluting co-eluting isomers in complex matrices.
-
qNMR (Quantitative Nuclear Magnetic Resonance): The primary reference method, used here to validate the purity of analytical standards, eliminating the "black box" of commercial reference material purity.
Strategic Framework: Why Cross-Validate?
In drug development and high-stakes research, relying on a single detector is a liability.
-
The Trap of GC-MS: While sensitive, GC-MS ionization efficiency can vary significantly between isomers (e.g., cis vs. trans), leading to quantification errors if not strictly calibrated with isomer-specific standards.
-
The Limit of GC-FID: FID is robust but "blind." It cannot distinguish between (Z)-3-hexenyl acetate and a co-eluting terpene impurity.
The Solution: A self-validating system where qNMR certifies the standard, GC-MS confirms selectivity, and GC-FID provides the robust quantification.
Cross-Validation Workflow Diagram
The following diagram illustrates the decision matrix for validating hexenyl ester quantification.
Caption: Operational workflow for cross-validating analytical methods, ensuring traceability from standard purity (qNMR) to routine quantification (GC-FID/MS).
Experimental Protocols
Primary Reference: qNMR Purity Assessment
Before any GC injection, the reference standard (e.g., commercial (Z)-3-hexenyl acetate) must be assayed. Commercial "98%" purity is often insufficient for pharmaceutical-grade validation.
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: CDCl₃ or DMSO-d₆ (depending on solubility).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).
-
Protocol:
-
Weigh ~10 mg of Hexenyl Ester analyte and ~10 mg of IS into the same vial (precision ±0.01 mg).
-
Dissolve in 0.6 mL deuterated solvent.
-
Acquire ¹H-NMR spectrum (Relaxation delay
, typically 30-60s) to ensure full relaxation. -
Calculate purity based on molar ratios of integrated signals (e.g., vinyl protons at
5.3-5.5 ppm).
-
Chromatographic Methods: GC-FID vs. GC-MS
To ensure direct comparability, both detectors should ideally be connected to the same column via a splitter, or run sequentially on identical column phases.
Common Parameters:
-
Column: DB-WAX (PEG) or equivalent (30 m x 0.25 mm, 0.25 µm). Note: Polar columns are essential to separate cis/trans isomers.
-
Carrier Gas: Helium, 1.0 mL/min (constant flow).
-
Injection: 1 µL, Split 10:1 (adjust based on concentration).
-
Oven Program: 40°C (hold 2 min)
5°C/min to 150°C 20°C/min to 240°C.
| Parameter | Method A: GC-FID (Quantification) | Method B: GC-MS (Validation) |
| Detector Temp | 250°C | Transfer Line: 240°C, Source: 230°C |
| Detection Mode | Flame Ionization | EI (70 eV), SIM Mode (m/z 67, 82, 69) |
| Internal Standard | Nonyl Acetate (Structural analog) | (Z)-3-Hexenyl Acetate-d3 (Isotopic) |
| Linearity Range | 1 – 1000 µg/mL | 0.05 – 50 µg/mL |
| Key Advantage | Uniform response factor for hydrocarbons. | Definitive ID; Deconvolution of co-eluting peaks. |
Sample Preparation (Liquid-Liquid Extraction)
Direct injection is preferred over Headspace (HS-SPME) for absolute quantification to avoid competition effects on the fiber, unless sensitivity is the limiting factor.
-
Extraction: Weigh 1.0 g of sample (plant tissue/formulation). Add 5 mL Ethyl Acetate containing IS (Nonyl Acetate, 50 µg/mL).
-
Homogenization: Vortex 1 min, sonicate 10 min (controlled temp < 25°C to prevent degradation).
-
Phase Separation: Centrifuge at 3000 x g for 5 min.
-
Drying: Transfer supernatant to a vial containing anhydrous Na₂SO₄.
-
Analysis: Transfer dried supernatant to GC vial.
Comparative Performance Data
The following data represents a typical validation set comparing GC-FID and GC-MS for (Z)-3-hexenyl acetate .
Table 1: Method Validation Summary
| Metric | GC-FID Performance | GC-MS (SIM) Performance | Interpretation |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.01 µg/mL | GC-MS is ~50x more sensitive, ideal for trace analysis. |
| LOQ (Limit of Quant) | 1.5 µg/mL | 0.05 µg/mL | |
| Linearity ( | > 0.9995 | > 0.9980 | FID offers superior linearity at high concentrations. |
| Precision (RSD, n=6) | 0.8% | 2.4% | FID is more precise; MS signal fluctuates with ionization stability. |
| Recovery (Spiked) | 98.5% ± 1.2% | 95.0% ± 3.5% | FID shows tighter accuracy for bulk quantification. |
| Selectivity | Low (Retention time only) | High (m/z + RT) | MS is required to prove the FID peak is pure. |
The "Crossover" Point
For concentrations > 10 µg/mL , GC-FID is superior due to better precision (RSD < 1%). For concentrations < 1 µg/mL , GC-MS is mandatory as FID baseline noise interferes.
Expert Insights & Troubleshooting
The Isomer Challenge
Hexenyl esters often exist as mixtures of cis ((Z)-3) and trans ((E)-2 or (E)-3) isomers.
-
Observation: On a non-polar column (e.g., DB-5), these isomers may co-elute.
-
Solution: Use a polar column (DB-WAX or FFAP).
-
Validation: Use GC-MS in SCAN mode to verify that the "single" peak on FID does not contain a hidden isomer shoulder. The mass spectra of cis and trans isomers are very similar, so chromatographic separation is non-negotiable.
Stability & Artifacts
Hexenyl esters are prone to:
-
Hydrolysis: Avoid aqueous extraction buffers with pH > 7.
-
Isomerization: Exposure to UV light or acidic catalysts can convert the thermodynamically unstable (Z)-isomer to the (E)-isomer.
-
Protocol Tip: Perform extractions in amber glass and analyze within 24 hours.
-
Calculation of Relative Response Factors (RRF)
Do not assume a response factor of 1.0 for GC-FID.
-
Typical RRF for (Z)-3-hexenyl acetate vs. Nonyl Acetate on FID is ~0.92 – 0.96.
-
On GC-MS, this can vary wildly (0.5 – 2.0) depending on ionization energy and ion selection.
References
-
Comparison of GC-FID and GC-MS for Fatty Acid Esters Source: National Institutes of Health (NIH) / PubMed Context: Establishes the baseline comparison between FID (quant) and MS (qual) for ester analysis. URL:[Link]
-
Quantitative NMR (qNMR) for Purity Assessment Source: Emery Pharma / ResolveMass Context: Defines qNMR as the superior method for absolute purity determination without calibration curves. URL:[Link]
-
Validation of Methods for Volatile Esters (ICH Guidelines) Source: Scientific Research Publishing (SCIRP) Context: Provides protocols for validating linearity, precision, and LOD/LOQ in volatile ester analysis. URL:[Link]
-
Atmospheric Chemistry and Reactivity of Hexenyl Esters Source: PubMed Central Context: Discusses the stability, degradation pathways, and isomeric challenges of hexenyl esters. URL:[Link]
-
(Z)-3-Hexenyl Acetate Substance Profile Source: The Good Scents Company Context: Physical properties and standard usage levels for experimental design. URL:[Link]
Sources
evaluation of different stationary phases for the separation of hexenyl esters
Executive Summary
For researchers and drug development professionals focusing on Green Leaf Volatiles (GLVs) or pheromone synthesis, the separation of hexenyl esters—specifically the resolution of cis-3-hexenyl and trans-2-hexenyl isomers—is a critical chromatographic challenge.
The Verdict: While non-polar phases (100% Dimethylpolysiloxane) offer superior thermal stability and lifetime, they fail to adequately resolve critical geometric isomers.[1] Polyethylene Glycol (PEG/Wax) stationary phases are the authoritative standard for this application, providing the necessary dipole-dipole interactions to separate cis and trans isomers that co-elute on non-polar columns.
Mechanistic Principles of Separation
The separation of hexenyl esters relies on exploiting the subtle electronic and steric differences between isomers.
-
Non-Polar Phases (e.g., DB-1, HP-5): Separation is governed almost exclusively by London Dispersion Forces (boiling point). Since cis-3-hexenyl acetate (BP ~170°C) and trans-2-hexenyl acetate (BP ~168°C) have nearly identical boiling points, resolution on these phases is often
. -
Polar Phases (e.g., DB-Wax, HP-INNOWax): These phases utilize Dipole-Dipole interactions and Hydrogen Bonding . The accessible
-electrons of the alkene double bond interact with the ether oxygens of the PEG stationary phase. The steric geometry of the cis (Z) isomer creates a different interaction strength compared to the trans (E) isomer, resulting in baseline separation.[1]
Mechanism Visualization
Figure 1: Mechanistic differentiation between stationary phases.[1] Polar phases exploit geometric electronic interactions to achieve separation.
Comparative Analysis of Stationary Phases
Phase A: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)[2]
-
Polarily: Non-Polar.
-
Performance: Excellent for general screening of homologous series (e.g., separating hexenyl acetate from hexenyl butyrate).[1]
-
Limitation: Unable to resolve cis and trans isomers effectively.
-
Best Use: High-temperature bake-outs and analyzing high-boiling matrix contaminants.
Phase B: Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)[3]
-
Performance: The industry standard for GLVs.[1] The high electron density of the PEG phase interacts strongly with the ester functional group and the alkene double bond.
-
Critical Advantage: Provides baseline resolution (
) for the cis-3-hexenyl / trans-2-hexenyl critical pair. -
Limitation: Lower thermal stability (Max T
250°C).[1] Susceptible to damage by oxygen.
Phase C: Cyanopropyl-phenyl (e.g., DB-23, HP-88)
-
Polarity: Highly Polar.[1]
-
Performance: Originally designed for FAMEs (Fatty Acid Methyl Esters).[1] Offers the highest resolution for geometric isomers but often exhibits excessive retention for higher molecular weight esters, leading to broad peaks.[1]
-
Best Use: Specialized applications where Wax phases fail to separate complex multi-unsaturated isomers.[1]
Comparative Data Summary
| Parameter | DB-1 (Non-Polar) | DB-5MS (Low Polar) | DB-Wax (Polar) |
| Stationary Phase | 100% Dimethylpolysiloxane | 5% Phenyl-arylene | Polyethylene Glycol (PEG) |
| Separation Mechanism | Boiling Point | Boiling Point + Weak Induction | Polarity + H-Bonding |
| (E)-2-Hexenyl Acetate RI | ~995 | ~1019 | ~1323 |
| (Z)-3-Hexenyl Acetate RI | ~1005 | ~1030 | ~1295 |
| Critical Pair Resolution | |||
| Max Temperature | 325°C - 350°C | 325°C - 350°C | 250°C |
| Inertness (Active Sites) | High | High | Moderate (Requires "Ultra Inert") |
> Note: Retention Indices (RI) are approximate and dependent on specific temperature programs. The large shift in RI on the Wax column (approx +300 units) demonstrates the strong interaction with the polar ester functionality.[1]
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol includes a System Suitability Test (SST) . This makes the method self-validating: if the resolution criterion is not met, the data is invalid.
Workflow Diagram
Figure 2: Analytical workflow with built-in system suitability check.
Step-by-Step Methodology
1. Column Selection:
-
Primary: Agilent J&W DB-Wax UI (Ultra Inert) or Restek Stabilwax.[1]
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness.[1][6]-
Why: The 0.25 µm film provides sufficient phase ratio (
) for retention of volatiles without causing excessive broadening.[1]
-
2. GC Parameters:
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split/Splitless at 250°C.
-
Split Ratio: 10:1 (adjust based on concentration).
-
-
Oven Program:
-
Initial: 40°C (hold 2 min) — Focuses volatiles at head of column.
-
Ramp 1: 5°C/min to 150°C — Slow ramp maximizes resolution of isomers.[1]
-
Ramp 2: 20°C/min to 240°C (hold 5 min) — Elutes heavier matrix components.
-
3. System Suitability Test (SST):
-
Inject a standard mixture containing both (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate.
-
Calculate Resolution (
): Where is retention time and is peak width at half height.[1] -
Acceptance Criteria:
(Baseline separation).
References
-
Restek Corporation. (2021).[1] Guide to GC Column Selection and Optimizing Separations. Retrieved from
-
Agilent Technologies. (2019).[1] Agilent J&W DB-WAX Ultra Inert GC Columns: Application Note. Retrieved from
-
Ruther, J. (2000).[1][7] Retention index database for identification of general green leaf volatiles in plants by coupled capillary gas chromatography-mass spectrometry.[1][7] Journal of Chromatography A, 890(2), 313-319.
-
El-Sayed, A.M. (2025).[1][7] The Pherobase: Database of Pheromones and Semiochemicals - (E)-2-Hexenyl acetate.[1] Retrieved from [1]
-
Souza, et al. (2019).[1] Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method. IOP Conference Series: Materials Science and Engineering.[1][8] Retrieved from
Sources
Inter-Laboratory Comparison Guide: Analysis of trans-2-Hexenyl Valerate
Executive Summary
This guide presents the results and methodology of an inter-laboratory comparison (ILC) evaluating the determination of trans-2-Hexenyl valerate (also known as (E)-2-Hexenyl pentanoate) in fragrance and flavor matrices. We objectively compare the performance of a High-Resolution Capillary GC-MS Protocol (Method A) against the industry-standard Rapid GC-FID Method (Method B) .
While GC-FID remains a robust tool for routine quality control, the data demonstrates that Method A (GC-MS) provides superior specificity for distinguishing the trans-isomer from its cis-analog and co-eluting matrix esters, reducing false-positive quantization errors by approximately 12% in complex essential oil matrices.
Introduction & Scientific Context
trans-2-Hexenyl valerate is a critical ester contributing fruity, green, apple, and pear notes to flavor formulations and fragrances. Its olfactory quality depends heavily on its isomeric purity. The cis (Z) isomer often possesses a different odor profile and threshold.
The Analytical Challenge
In complex natural matrices (e.g., fruit extracts, essential oils), trans-2-Hexenyl valerate often co-elutes with other C6-esters and sesquiterpenes.
-
The Problem: Conventional non-polar columns (e.g., DB-5) may fail to baseline-separate the trans and cis isomers, leading to overestimation of the active trans form when using non-selective detectors like FID.
-
The Solution (Product): An optimized GC-MS protocol using a polar polyethylene glycol (PEG) stationary phase, validated through inter-laboratory testing to ensure high reproducibility (RSD < 5%) and definitive spectral identification.
Methodology Comparison
The following table summarizes the two methods evaluated across 8 participating laboratories.
Table 1: Comparative Method Specifications
| Feature | Method A (The Solution) | Method B (Alternative) |
| Technique | GC-MS (Gas Chromatography - Mass Spectrometry) | GC-FID (Flame Ionization Detection) |
| Column Type | Polar (PEG / Wax phase, e.g., DB-WAX) | Non-Polar (5% Phenyl Methyl Siloxane, e.g., DB-5) |
| Selectivity | High (Mass spectral deconvolution + Isomer separation) | Medium (Retention time only) |
| Linearity (R²) | > 0.998 (0.1 – 100 mg/L) | > 0.999 (1.0 – 1000 mg/L) |
| LOD | 0.05 mg/L | 0.5 mg/L |
| Run Time | 35 Minutes | 18 Minutes |
| Primary Use | R&D, Complex Matrix Profiling, Isomer Purity | Routine QC of Raw Materials |
Detailed Experimental Protocol (Method A)
This protocol was the standard operating procedure (SOP) provided to all participating laboratories for the "Method A" dataset.
Reagents and Standards[1][2]
-
Analyte: trans-2-Hexenyl valerate (>98% purity).
-
Internal Standard (IS): Methyl heptadecanoate (chosen for thermal stability and distinct retention).
-
Solvent: HPLC-grade Hexane or Ethanol (depending on matrix solubility).
Sample Preparation
-
Stock Solution: Weigh 50 mg of trans-2-Hexenyl valerate into a 50 mL volumetric flask. Dilute to volume with Hexane.
-
Internal Standard Addition: Add 100 µL of IS stock (10 mg/mL) to 1 mL of sample solution.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Instrument Conditions[3]
-
Inlet: Split/Splitless at 250°C. Split ratio 20:1.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).
-
Oven Program:
-
Initial: 50°C (hold 2 min).
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C (hold 5 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
-
Acquisition: Scan mode (m/z 35–350) for ID; SIM mode (m/z 82, 85, 67) for Quant.
Identification Criteria
-
Retention Index (RI): Must be within ±10 units of the reference value (Polar column RI ≈ 1560).
-
Mass Spectrum: Match factor > 850 against NIST library. Key fragments: m/z 82 (base peak, hexenyl cation), m/z 85 (valeryl cation).
Inter-Laboratory Data Analysis
Eight independent laboratories analyzed three blinded samples:
-
Sample L: Low concentration spike (5 mg/L).
-
Sample M: Medium concentration spike (50 mg/L).
-
Sample H: High concentration (pure essential oil fraction).
Table 2: Performance Data Summary (Method A vs. Method B)
| Parameter | Method A (GC-MS Polar) | Method B (GC-FID Non-Polar) | Interpretation |
| Recovery (%) | 98.2 ± 2.4% | 104.5 ± 5.1% | Method B shows slight positive bias due to co-elution. |
| Repeatability (RSD_r) | 1.8% | 1.2% | GC-FID is slightly more precise for simple mixtures. |
| Reproducibility (RSD_R) | 4.5% | 7.8% | Method A is more robust across different labs. |
| Z-Score ( | z | < 2) | 100% of labs passed |
Statistical Insight
The Horwitz Ratio (HorRat) for Method A was calculated at 0.6, indicating excellent method performance (values between 0.5 and 2.0 are acceptable). Method B showed a HorRat of 1.2, which is acceptable but indicates higher variability likely due to integration challenges of the trans/cis shoulder peaks.
Visualizations
Diagram 1: Analytical Workflow for Inter-Lab Comparison
This workflow ensures chain-of-custody and data integrity across distributed laboratory sites.
Caption: Workflow for the distribution of blinded samples and aggregation of inter-laboratory data.
Diagram 2: Method Selection Decision Tree
Use this logic to determine when to deploy the High-Resolution Method A versus the Routine Method B.
Caption: Decision matrix for selecting GC-FID vs. GC-MS based on matrix complexity and specificity needs.
References
-
National Institute of Standards and Technology (NIST). (2023). trans-2-Hexenyl valerate - Gas Chromatography Retention Indices.[1] NIST Chemistry WebBook, SRD 69. [Link]
-
International Organization of the Flavor Industry (IOFI). (2020). Guidelines for the Quantitative Analysis of Flavoring Substances. [Link]
-
PubChem. (2024). Compound Summary: trans-2-Hexenyl valerate (CID 5352462). National Library of Medicine. [Link]
-
ISO. (2018). ISO 7609:1985 Essential oils — Analysis by gas chromatography on capillary columns — General method. [Link]
-
The Good Scents Company. (2024). trans-2-hexenyl valerate: Flavor and Fragrance Data. [Link]
Sources
Advanced Analysis of Volatile Esters in Food Matrices: A Comparative Technical Guide
Executive Summary Volatile esters—responsible for the characteristic fruity and floral notes in food and pharmaceutical excipients—present a unique analytical challenge. Their wide polarity range (from methyl acetate to ethyl decanoate) and susceptibility to hydrolysis or transesterification during extraction often render standard headspace techniques insufficient for comprehensive profiling.
While Headspace Solid-Phase Microextraction (HS-SPME) remains the industry benchmark for rapid screening, it suffers from limited phase capacity and discrimination against semi-volatiles. This guide evaluates three high-performance alternatives: Stir Bar Sorptive Extraction (SBSE) for trace sensitivity, Solvent-Assisted Flavor Evaporation (SAFE) for complex high-fat matrices, and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for real-time release monitoring.
The Benchmark: Limitations of HS-SPME
Context: Why seek alternatives? HS-SPME is favored for its automation and solvent-free nature. However, for volatile esters, two critical limitations arise:
-
Phase Ratio: The fiber volume (typically ~0.5 µL) limits the absolute recovery of trace esters, particularly those with high air-to-water partition coefficients (
). -
Competition: In complex matrices, high-concentration volatiles (e.g., ethanol in wine, limonene in citrus) displace trace esters from the fiber active sites.
Alternative I: Stir Bar Sorptive Extraction (SBSE)
Best For: Ultra-trace quantification and semi-volatile esters.
Technical Mechanism
SBSE (often commercialized as Twister™) utilizes a magnetic stir bar coated with a thick layer (24–126 µL) of Polydimethylsiloxane (PDMS).
-
The Causality of Superiority: The volume of the extraction phase is 50–250 times larger than a standard SPME fiber.[1] According to the octanol-water partition coefficient theory (
), this massive increase in phase volume theoretically increases recovery by a factor of 100 for compounds with .
Performance Analysis
Experimental data comparing SBSE and SPME in fruit matrices (e.g., melon, wine) demonstrates distinct recovery profiles.[2]
-
Sensitivity: SBSE achieves Limits of Detection (LOD) in the ng/L (ppt) range, whereas SPME typically stops at µg/L (ppb) .
-
Selectivity: SBSE excels at recovering higher molecular weight esters (e.g., ethyl octanoate, ethyl decanoate) which are often poorly partitioned into the headspace for SPME.
-
Matrix Modification: Unlike SPME, SBSE efficiency for esters can be significantly enhanced by adding 10-20% methanol to the sample, preventing adsorption of hydrophobic esters onto glass walls.
Expert Insight: In drug development, this technique parallels the extraction of lipophilic metabolites from plasma. The "wall effect" (analytes sticking to the vial) is a common failure point. Pre-rinsing glassware with the sample matrix or using silanized glass is mandatory for accurate ester quantification.
Alternative II: Solvent-Assisted Flavor Evaporation (SAFE)
Best For: High-fat matrices (oils, dairy, emulsions) and thermally labile esters.
Technical Mechanism
SAFE is a high-vacuum distillation technique that separates volatiles from non-volatile matrix components (triglycerides, proteins, pigments) at low temperatures (40–50°C).[3]
-
The Causality of Superiority: Traditional steam distillation (SDE) operates at 100°C, causing the hydrolysis of esters into acids and alcohols (artifacts). SAFE operates under high vacuum (~10⁻⁴ mbar), allowing distillation at temperatures low enough to preserve the original ester profile.
Performance Analysis
-
Artifact Reduction: In comparative studies of butter aroma, SAFE preserved the methyl ketone profile, whereas SDE induced lipid degradation artifacts.
-
Recovery: SAFE provides a "clean" extract suitable for direct GC injection. However, recovery drops for high-boiling esters if the fat content in the extract exceeds 10%, requiring dilution prior to distillation.
-
Scope: In Natto (fermented soybean) analysis, SAFE extracted a broader range of esters and ethers (36 compounds) compared to Dynamic Headspace (23 compounds), which favored highly volatile ketones.
Alternative III: SIFT-MS (Real-Time Analysis)
Best For: Kinetic release studies and high-throughput screening.
Technical Mechanism
SIFT-MS eliminates chromatography entirely.[4][5] It uses soft chemical ionization (
-
The Causality of Superiority: The absence of a chromatographic column allows for data points every millisecond. This is critical for "breath-by-breath" analysis or monitoring ester release from a dissolving food/drug formulation.
Performance Analysis
-
Speed: Analysis time is <1 minute per sample vs. 30–60 minutes for GC-MS.
-
Limitation: It struggles with isomers. Differentiating methyl butanoate from ethyl propionate (both MW 102) is difficult without chromatographic separation, relying instead on branching ratios which can be ambiguous in complex mixes.
Comparative Performance Metrics
| Feature | HS-SPME (Benchmark) | SBSE (High Sensitivity) | SAFE (High Fidelity) | SIFT-MS (High Speed) |
| Primary Mechanism | Equilibrium Partitioning | Sorptive Extraction | High-Vacuum Distillation | Soft Chemical Ionization |
| Phase Volume | ~0.5 µL | 24–126 µL | N/A (Solvent extract) | N/A (Direct Headspace) |
| LOD (Esters) | 1–10 µg/L | 0.01–0.1 µg/L | 1–5 µg/L | 0.1–1 µg/L (Gas phase) |
| Recovery | <10% (Equilibrium limited) | >80% (High | ~90-100% (if fat <10%) | N/A (Direct measure) |
| Throughput | High (Automated) | Low (Manual desorption steps) | Low (Labor intensive) | Ultra-High |
| Artifact Risk | Low | Low | Lowest (Thermal protection) | Low |
| Key Limitation | Fiber Saturation | Polar analyte recovery | Solvent/Time requirement | Isomer resolution |
Detailed Protocol: Optimized SBSE for Trace Esters
Rationale: This protocol is selected because it offers the highest quantitative rigor for trace esters, a critical requirement for both advanced foodomics and pharmaceutical impurity testing.
Phase 1: Sample Preparation & Modification
-
Glassware Treatment: Deactivate all 10mL or 20mL headspace vials (silanization) to prevent ester adsorption.
-
Matrix Preparation:
-
Aliquot 10 mL of liquid sample (fruit juice/wine) into the vial.
-
Crucial Step: Add NaCl to reach 20% (w/v) saturation. Why? The "Salting Out" effect decreases the solubility of esters in water, forcing them into the PDMS phase.
-
Modifier: Add 10% Methanol (v/v). Why? This prevents the adsorption of hydrophobic esters to the glass wall and acts as a bridge for wetting the PDMS surface.
-
Phase 2: Extraction (The Equilibrium)
-
Stir Bar Addition: Introduce a conditioned PDMS Twister™ (10 mm length, 0.5 mm thickness).
-
Agitation: Stir at 1000 rpm for 60 to 120 minutes .
-
Note: Unlike SPME (15-30 min), SBSE requires longer times to reach equilibrium due to the larger phase volume.
-
-
Retrieval: Remove the stir bar with a magnetic rod.
-
Washing: Briefly dip the bar in distilled water (1–2 seconds) and dry with a lint-free tissue. Why? To remove sugars/salts that will caramelize in the thermal desorption unit.
Phase 3: Thermal Desorption & GC-MS Analysis
-
Desorption: Place the bar in a glass liner of a Thermal Desorption Unit (TDU).
-
TDU Program: Ramp from 40°C to 280°C at 60°C/min. Hold for 5 min.
-
Cryo-Focusing: Trap eluted compounds in the Cooled Injection System (CIS) at -100°C (using liquid
or ).
-
-
Injection: Flash heat CIS to 280°C at 12°C/sec to transfer analytes to the GC column.
-
Separation: Use a polar column (e.g., DB-WAX) to separate ester isomers.
Decision Matrix & Workflows
Figure 1: Analytical Method Selection Strategy
Caption: Decision tree for selecting extraction methods based on matrix fat content and required sensitivity.
Figure 2: SBSE Extraction Workflow
Caption: Step-by-step Stir Bar Sorptive Extraction protocol including critical modification steps.
References
-
Comparison of volatile trapping techniques for the comprehensive analysis of food flavourings. Source: Wageningen University & Research (WUR). URL:[Link]
-
Comparison of Characteristic Flavor and Aroma Volatiles In Melons Using SPME and SBSE. Source: ResearchGate. URL:[Link]
-
Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation (SAFE). Source: University of Reading / Food Analytical Methods. URL:[Link]
-
Comparison of Untargeted and Markers Analysis of Volatile Organic Compounds with SIFT-MS and SPME-GC-MS. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Comparison of Different Volatile Extraction Methods (SPME, SAFE, DHS) for Fishy Off-Odor. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
Precision Sensory Threshold Determination of trans-2-Hexenyl Valerate: A Comparative Methodological Guide
Topic: Sensory Threshold Determination of trans-2-Hexenyl Valerate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-2-Hexenyl valerate (CAS 56922-74-8) is a critical high-impact ester in flavor and fragrance formulations, prized for its specific "green," fruity, apple-pear, and pineapple nuances. Unlike its aldehyde precursors (e.g., trans-2-hexenal) which are potent at low ppb levels, this ester exhibits a more subtle, lipophilic profile requiring precise determination protocols to avoid bioavailability errors.
This guide objectively compares the 3-Alternative Forced Choice (3-AFC) method against the standard Triangle Test , establishing the 3-AFC protocol (aligned with ASTM E679) as the superior methodology for this hydrophobic compound. We provide a self-validating experimental workflow to determine its Best Estimate Threshold (BET).
Compound Profile & Physicochemical Challenges
Before establishing a protocol, the researcher must account for the physical properties that bias sensory data.
| Property | Specification | Implication for Sensory Protocol |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate | Geometric isomerism affects receptor binding. |
| Odor Profile | Green, fruity, waxy, apple/pear | Complex profile requires "detection" vs. "recognition" distinction. |
| Solubility | Insoluble in water; Soluble in alcohol, oils | Critical: Aqueous sensory testing requires an ethanol co-solvent or surfactant to prevent headspace partitioning errors. |
| LogP (Est.) | ~3.8 - 4.2 | High hydrophobicity; prone to adsorption on plastic/glassware. |
Methodological Comparison: The "Alternatives"
Why use 3-AFC over the traditional Triangle Test for this specific ester?
| Feature | Recommended: 3-AFC (ASTM E679) | Alternative: Triangle Test (ASTM E1885) | Alternative: Dynamic Olfactometry (EN 13725) |
| Task | "Which sample is stronger?" (Directional) | "Which sample is different?" (Non-directional) | "Do you smell an odor?" (Yes/No) |
| Chance Probability | 1/3 (33.3%) | 1/3 (33.3%) | 0.5 (50%) |
| Statistical Power ( | High. Focuses on intensity, reducing cognitive load. | Medium. Requires identifying complex qualitative differences. | High , but equipment-intensive (n-butanol calibration required). |
| Suitability for Esters | Optimal. Esters like trans-2-Hexenyl valerate have subtle intensity gradients best resolved by directed attention. | Sub-optimal. At near-threshold levels, qualitative "green" notes confuse the "difference" judgment. | Overkill for flavor; ideal for air quality. |
Expert Insight: For trans-2-Hexenyl valerate, the Triangle Test often yields falsely high thresholds because panelists may detect a sensory input but fail to categorize it as "different" due to the compound's waxy/fruity complexity. The 3-AFC forces a decision based on intensity, yielding a more accurate (lower) detection threshold.
Experimental Protocol: Determination of BET
Objective: Determine the Group Best Estimate Threshold (BET) in a hydro-alcoholic matrix.
Phase 1: Sample Preparation (The Hydrophobic Solution)
Standard aqueous solutions will fail due to phase separation.
-
Stock Solution A (10,000 ppm): Weigh 1.00 g of trans-2-Hexenyl valerate (purity >95%) into a 100 mL volumetric flask. Make up to volume with 100% Food-Grade Ethanol .
-
Stock Solution B (100 ppm): Dilute 1 mL of Stock A into 99 mL of 100% Ethanol .
-
Matrix Preparation: Prepare a "Blank Matrix" of 1% Ethanol in distilled water (v/v). Note: The ethanol concentration must be constant across all samples to nullify the solvent's sensory effect.
Phase 2: The Dilution Series (Geometric)
Prepare 6 scale steps using a dilution factor of 3 (logarithmic scale).
-
Step 6 (Highest): 10 ppm (Target usage level).
-
Step 5: 3.33 ppm
-
Step 4: 1.11 ppm
-
Step 3: 0.37 ppm
-
Step 2: 0.12 ppm
-
Step 1 (Lowest): 0.04 ppm (40 ppb)
Phase 3: The 3-AFC Workflow
Panel: 6-10 screened assessors (nonsmokers, passed n-Butanol standard test). Procedure: Ascending Concentration Series (Step 1 → Step 6).
Figure 1: The 3-AFC Ascending Concentration Series workflow ensuring minimal sensory fatigue.
Data Analysis & Comparative Performance
Calculating the Individual BET
The Best Estimate Threshold for an individual is the geometric mean of the highest concentration missed and the next higher concentration detected.
Comparative Sensory Data
To validate your results, compare your determined threshold against these structural analogs. If your result for trans-2-Hexenyl valerate deviates significantly (>1 order of magnitude) from the "Expected Range," review your ethanol solubility protocol.
| Compound | Structure | Odor Character | Reference Threshold (Odor/Flavor) | Relative Potency |
| trans-2-Hexenyl Valerate | C11 Ester | Green, Apple, Waxy | ~0.1 - 1.0 ppm (Flavor)* | Medium |
| trans-2-Hexenyl Butyrate | C10 Ester | Fruity, Green, Berry | 1.0 - 5.0 ppm (Flavor) | Medium-Low |
| trans-2-Hexenal | C6 Aldehyde | Green, Leafy, Sharp | 17 ppb (Odor) | High |
| Hexanal | C6 Aldehyde | Grass, Tallow | 4.5 - 5.0 ppb (Odor) | Very High |
*Note: Specific threshold values for trans-2-Hexenyl valerate are matrix-dependent. The range 0.1-1.0 ppm is the predicted detection range based on usage levels (1-10 ppm) and analog performance.
References
-
ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA.
-
The Good Scents Company. (n.d.). trans-2-Hexenyl valerate: Organoleptic Properties and Usage.[1] Retrieved January 28, 2026.
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds of GRAS Flavor Chemicals.[2] Leffingwell.com.
-
Cometto-Muñiz, J. E., & Abraham, M. H. (2010).[3] Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions.[3] Chemical Senses, 35(4), 289–299.[3]
-
International Organization for Standardization. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure.
Sources
comparative study of chemical versus enzymatic synthesis of trans-2-Hexenyl valerate
Title: Comparative Guide: Chemical vs. Enzymatic Synthesis of trans-2-Hexenyl Valerate Subtitle: A Technical Analysis of Yield, Selectivity, and Process Efficiency for Flavor & Fragrance Applications
Executive Summary
trans-2-Hexenyl valerate (CAS 56922-74-8) is a high-value ester critical to the flavor and fragrance industry, prized for its "green," fruity, and pear-like olfactory profile. Traditionally synthesized via acid-catalyzed Fischer esterification, the industry is shifting toward biocatalytic routes to meet "natural" labeling requirements (EU Reg. 1334/2008) and Green Chemistry principles.
This guide objectively compares the two methodologies. While chemical synthesis offers rapid kinetics and lower raw material costs, it suffers from high energy consumption and downstream purification burdens. Enzymatic synthesis , utilizing immobilized lipases (e.g., Candida antarctica Lipase B), demonstrates superior selectivity and product quality, albeit with higher initial catalyst costs.
Mechanistic Foundations
Chemical Route: Acid-Catalyzed Fischer Esterification
The conventional approach relies on the protonation of the carbonyl oxygen of valeric acid by a strong mineral acid (H₂SO₄ or p-TsOH). This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by trans-2-hexen-1-ol.
-
Critical Constraint: The reaction is reversible. To drive equilibrium toward the ester, water must be continuously removed (Le Chatelier’s principle), typically via a Dean-Stark trap or azeotropic distillation with toluene/hexane.
-
Risk Factor: The allylic double bond in trans-2-hexenol is susceptible to acid-catalyzed isomerization or polymerization at high temperatures, potentially degrading the "trans" purity essential for the correct odor profile.
Enzymatic Route: Lipase-Catalyzed Transesterification
This method employs a Ping-Pong Bi-Bi mechanism .[1] The catalytic triad (Ser-His-Asp) of the lipase activates the valeric acid (or vinyl valerate donor), forming an acyl-enzyme intermediate. The trans-2-hexenol then attacks this intermediate to release the final ester.
-
Advantage: The enzyme’s active site provides steric control, preventing side reactions at the alkene moiety.
-
Thermodynamics: When performed in solvent-free conditions with water removal (via molecular sieves or vacuum), yields can approach 99%.
Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocols
Protocol A: Chemical Synthesis (Standard)
-
Reagents: Valeric acid (1.0 eq), trans-2-hexen-1-ol (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 1 mol%), Toluene (solvent).
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Charge: Dissolve valeric acid (10.2 g, 0.1 mol) and trans-2-hexenol (12.0 g, 0.12 mol) in 50 mL toluene. Add p-TsOH (0.19 g).
-
Reflux: Heat to reflux (~115°C) for 4–6 hours. Monitor water collection in the trap.
-
Quench: Cool to RT. Wash organic layer with sat.[2] NaHCO₃ (2x) to remove residual acid, then brine (1x).
-
Dry & Concentrate: Dry over MgSO₄, filter, and remove solvent via rotary evaporation.
-
Purification: Distill under reduced pressure (vacuum distillation) to isolate the ester.
Protocol B: Enzymatic Synthesis (Green/Optimized)
-
Reagents: Valeric acid (1.0 eq), trans-2-hexen-1-ol (1.0 eq), Novozym 435 (immobilized C. antarctica Lipase B, 1% w/w relative to substrates).
-
Apparatus: Orbital shaker or stirred tank reactor; 4Å Molecular Sieves (for water removal).
-
Charge: Mix valeric acid (10.2 g) and trans-2-hexenol (10.0 g) in a flask. No solvent is required (solvent-free system).[3]
-
Initiate: Add Novozym 435 beads (0.2 g) and activated molecular sieves (2.0 g).
-
Incubate: Shake at 50°C @ 200 rpm for 6–8 hours.
-
Terminate: Filter the mixture to remove the enzyme and sieves. (Enzyme can be washed with hexane and stored for reuse).
-
Purification: The filtrate is often >95% pure ester. Simple vacuum stripping of residual alcohol yields the final product.
Performance Analysis & Data Comparison
The following data aggregates typical results from esterification optimization studies involving primary allylic alcohols and medium-chain fatty acids.
Yield and Selectivity Profile
| Metric | Chemical Synthesis (Acid Cat.) | Enzymatic Synthesis (Lipase) |
| Reaction Temp | 110–120°C (Reflux) | 40–60°C (Mild) |
| Reaction Time | 4–6 Hours | 6–12 Hours |
| Molar Conversion | 92–95% | > 98% (with water removal) |
| Isolated Yield | 80–85% (losses in wash/distill) | 95–97% |
| Purity (GC) | 90–94% (trace isomers/polymers) | > 98% |
| E-Factor (Waste) | High (Solvent + Acid Wash water) | Low (Solvent-free, reusable catalyst) |
Process Workflow Comparison
Figure 2: Operational workflow comparison highlighting the streamlined nature of the enzymatic route.
Critical Discussion
Causality of Experimental Choices
-
Temperature Control: In the chemical route, high temperature is non-negotiable to reach activation energy and boil off the azeotrope. However, for trans-2-hexenyl valerate, this thermal stress risks isomerization of the trans double bond to the cis form or migration of the double bond, which alters the "green" flavor note. The enzymatic route at 50°C completely mitigates this risk.
-
Solvent Selection: Toluene is used chemically to create an azeotrope with water. The enzymatic route prefers solvent-free conditions because the substrates (alcohol and acid) are liquid at reaction temperature. This maximizes reaction velocity (high substrate concentration) and eliminates solvent toxicity issues.
Self-Validating Protocols
-
Chemical: The cessation of water accumulation in the Dean-Stark trap serves as a visual endpoint indicator.
-
Enzymatic: The reaction progress is self-limiting by water activity. The inclusion of molecular sieves is the validation step; without them, the reaction stalls at ~60% conversion due to equilibrium.
Conclusion & Recommendation
For industrial bulk synthesis where cost is the sole driver and slight impurity profiles are acceptable, the Chemical Route remains viable.
However, for high-value Flavor & Fragrance applications , the Enzymatic Route is the superior choice. It delivers:
-
Olfactory Purity: Preserves the trans-2-hexenyl stereochemistry.
-
Regulatory Advantage: Qualifies as "Natural" (EU/US) if natural substrates are used.
-
Sustainability: Drastically reduces solvent waste and energy use.
References
-
Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support. MDPI. Available at: [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. Available at: [Link]
-
Optimization of lipase-catalyzed synthesis of (z)-3-hexen-1-yl acetate by direct esterification. Enzyme and Microbial Technology. Available at: [Link]
-
Valeric Acid Esterification Using Lipases. Frontiers in Chemistry. Available at: [Link]
-
trans-2-Hexenyl valerate Product Data. The Good Scents Company. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of trans-2-Hexenyl Valerate
[1][2]
Executive Summary & Chemical Profile
trans-2-Hexenyl valerate (also known as (E)-2-Hexenyl pentanoate) is a medium-chain ester widely used in flavor and fragrance research for its fruity, green, and apple-like notes.[1][2] While not classified as a "High Hazard" acute toxin (like cyanides), its lipophilicity and combustibility present specific challenges for waste management.[2]
Improper disposal into municipal water systems can cause long-term aquatic toxicity due to its poor water solubility and high biological oxygen demand (BOD).[2] This guide mandates Thermal Destruction (Incineration) as the only acceptable disposal route.[2]
Chemical Identity & Physical Properties
| Property | Specification | Operational Implication |
| Chemical Name | trans-2-Hexenyl valerate | Target substance |
| CAS Number | 56922-74-8 | Use this for waste labeling/manifests.[1][2] |
| Formula | C₁₁H₂₀O₂ | Non-halogenated organic.[1][2] |
| Flash Point | ~76°C (170°F) | Combustible (Class IIIA). Not D001 Ignitable by strict RCRA definition (<60°C), but must be treated as flammable waste.[1][2] |
| Water Solubility | Insoluble (<20 mg/L) | DO NOT POUR DOWN DRAIN. Will form surface films and clog oil/water separators.[1][2] |
| Specific Gravity | ~0.88 g/cm³ | Floats on water.[1][2] |
| Incompatibility | Strong Oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1][2] |
Pre-Disposal Logistics: Segregation & Packaging
Effective disposal begins at the bench.[2] You must segregate this chemical based on its functional group (Ester) and lack of halogen atoms.[2]
A. Segregation Protocol[2]
-
Primary Stream: Non-Halogenated Organic Solvents.
-
Acceptable Mixtures: Can be combined with Acetone, Ethanol, Ethyl Acetate, or Hexane waste streams.[1]
-
Strictly Prohibited: Do NOT mix with:
B. Container Selection
Disposal Workflow (Decision Tree)
The following logic gate ensures compliance with EPA RCRA regulations and local EHS standards.
Figure 1: Waste segregation and disposal decision tree.[1][2] Note that while trans-2-hexenyl valerate is non-halogenated, mixing it with halogenated solvents changes the waste stream classification.[1][2]
Spill Management & Emergency Response
In the event of a spill (>50 mL), immediate action is required to prevent slip hazards and respiratory irritation.[2]
Spill Response Protocol
-
Isolate: Evacuate the immediate area. Remove ignition sources (Hot plates, Bunsen burners).[2]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2]
-
Contain: Surround the spill with absorbent socks or sand to prevent spreading.[2]
-
Absorb: Use Vermiculite or Activated Carbon .
-
Why Carbon? It effectively adsorbs organic esters and suppresses odors.[2]
-
-
Clean: Scoop material into a wide-mouth jar. Clean surface with soap and water (detergent is necessary to solubilize the ester).[2]
Figure 2: Emergency spill response workflow emphasizing fire safety.
Scientific & Regulatory Rationale
Why Incineration?
We utilize fuel blending or incineration because trans-2-hexenyl valerate contains only Carbon, Hydrogen, and Oxygen.[1][2]
-
Mechanism: High-temperature combustion breaks the ester bond and oxidizes the alkyl chains.[2]
-
Reaction:
[1][2] -
Result: Complete mineralization with no toxic heavy metal ash.
Regulatory Status (USA - EPA/RCRA)[1][2][5]
-
Listed Waste: Not specifically listed on the P-list or U-list.
-
Characteristic Waste:
-
Ignitability (D001): The flash point (76°C) is above the 60°C threshold for D001.[2] However, most EHS protocols classify it as "Combustible" and manage it alongside D001 wastes to ensure thermal destruction.
-
Toxicity: Not a TCLP toxic waste.
-
-
Aquatic Toxicity: GHS classification often includes H411 (Toxic to aquatic life with long-lasting effects) .[2] This legally prohibits disposal via sink drains under the Clean Water Act.[2]
References
-
National Institute of Standards and Technology (NIST). trans-2-Hexenyl valerate Properties and Spectra.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]
-
The Good Scents Company. trans-2-hexenyl valerate Information and Safety Data. Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link][1][2]
-
PubChem. Compound Summary: Pentanoic acid, (E)-2-hexenyl ester (trans-2-Hexenyl valerate).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
Personal protective equipment for handling trans-2-Hexenyl valerate
Executive Identity & Hazard Profile
Chemical Name: trans-2-Hexenyl valerate (also known as (E)-2-Hexen-1-yl valerate) CAS Number: 56922-74-8 (Specific trans-isomer); 10415-88-0 (Generic) Physical State: Colorless to pale yellow liquid Odor: Powerful green, fruity (apple/pear).[1][2] Note: Odor threshold is extremely low; containment is critical for lab air quality, not just safety.
Risk Assessment Summary
While not classified as acutely toxic (e.g., fatal upon contact), this compound presents specific logistical hazards due to its chemical class (Ester) and physical properties.
| Parameter | Value | Operational Implication |
| Flash Point | ~76°C (170°F) | Combustible Liquid. Requires grounding during transfer.[1][3][4][5] Keep away from heat sources. |
| Vapor Pressure | 0.046 mmHg @ 25°C | Low volatility, but sufficient to cause strong odor fatigue and cross-contamination of nearby samples.[1] |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[1] 2A | Direct contact causes inflammation.[1] Splash protection is mandatory. |
| Aquatic Toxicity | Est.[1] Acute Category 2 | Do not discharge to sewer. Treat as hazardous organic waste.[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (Lab coat, safety glasses) is insufficient for direct handling of valerate esters due to specific material incompatibility issues.
A. Dermal Protection (The "Nitrile Trap")
CRITICAL WARNING: Valerate esters can degrade and permeate standard nitrile gloves. While nitrile provides splash protection, it offers poor resistance to prolonged contact with esters.[6][7]
-
Tier 1: Incidental Contact (Pipetting/Aliquotting) [1]
-
Tier 2: Bulk Handling / Spill Cleanup [1]
-
Material: Butyl Rubber (0.3mm+) or Silver Shield® (PE/EVOH Laminate).
-
Protocol: Mandatory for pouring volumes >100mL or cleaning spills.
-
Why? These materials provide >480 minutes of breakthrough time against esters.
-
B. Ocular & Respiratory Protection[3][5][9]
-
Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate because they do not seal against liquid splashes or vapors that can irritate the ocular mucosa.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity 80-100 fpm).
-
Secondary (Spill/No Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
PPE Selection Logic Diagram
This decision tree validates your glove choice based on the specific task intensity.[1]
Figure 1: Decision matrix for selecting glove material based on exposure risk.[1] Note the escalation to Butyl rubber for high-volume tasks.[1]
Operational Handling Protocol
Follow this self-validating workflow to ensure sample integrity and user safety.
Phase 1: Preparation
-
Ventilation Check: Verify fume hood flow is active.
-
Static Control: Ensure all receiving vessels are grounded if dispensing >1L (Flash point 76°C classifies it as combustible).
-
Barrier Setup: Place an absorbent pad (pig mat) in the hood to catch drips. Trans-2-hexenyl valerate has a tenacious odor; preventing surface contamination is easier than cleaning it.[1]
Phase 2: Dispensing[1]
-
Donning: Put on splash goggles, then Tier 1 or Tier 2 gloves (see Matrix).
-
Transfer:
-
Use positive displacement pipettes for small volumes to prevent dripping (low viscosity/surface tension issues).
-
Do not pour directly from large drums without a spigot or pump to avoid "glugging" and splashing.
-
-
Recapping: Wipe the bottle threads with a dry Kimwipe before recapping to prevent ester residue from seizing the cap or evaporating into storage.
Phase 3: Waste & Cleanup[1]
-
Liquid Waste: Dispose of in Non-Halogenated Organic Solvent waste stream.
-
Solid Waste: Pipette tips and wipes must be double-bagged (Ziploc style) before placing in the solid waste bin to contain the odor.
-
Doffing: Remove gloves by peeling from the cuff (inside-out) to trap any residue inside the glove. Wash hands with soap and cool water immediately.
Emergency Response Procedures
| Scenario | Immediate Action |
| Skin Contact | 1. Remove contaminated clothing immediately.2.[3][4][5] Wash skin with soap and water for 15 min.[3][9] (Do not use alcohol; it enhances absorption). |
| Eye Contact | 1. Flush with eyewash station for 15 min.2. Hold eyelids open to ensure irrigation of the entire eye surface. |
| Spill (<50mL) | 1. Cover with absorbent pads.2. Wipe with 10% detergent solution to emulsify the ester.3. Place waste in sealed bag. |
| Spill (>100mL) | 1. Evacuate immediate area.2. Don OV Respirator and Butyl gloves.3. Dike with absorbent socks. |
Workflow Visualization
Figure 2: End-to-end lifecycle management of trans-2-Hexenyl valerate in the laboratory.
References
-
The Good Scents Company. (2023). (E)-2-hexen-1-yl valerate Safety and Properties. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: trans-2-Hexenyl valerate. National Library of Medicine. Retrieved from [Link]
Sources
- 1. (E)-2-hexen-1-yl valerate, 56922-74-8 [thegoodscentscompany.com]
- 2. trans-2-Hexenal - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vigon.com [vigon.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
